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[4-(5-Methylpyridin-2-yl)oxan-4-yl]methanamine Documentation Hub

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  • Product: [4-(5-Methylpyridin-2-yl)oxan-4-yl]methanamine
  • CAS: 1439902-28-9

Core Science & Biosynthesis

Foundational

Chemical structure and properties of [4-(5-Methylpyridin-2-yl)oxan-4-yl]methanamine

An In-Depth Technical Guide to [4-(5-Methylpyridin-2-yl)oxan-4-yl]methanamine: Structure, Synthesis, and Medicinal Chemistry Potential Abstract This technical guide provides a comprehensive scientific overview of the nov...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to [4-(5-Methylpyridin-2-yl)oxan-4-yl]methanamine: Structure, Synthesis, and Medicinal Chemistry Potential

Abstract

This technical guide provides a comprehensive scientific overview of the novel chemical entity, [4-(5-Methylpyridin-2-yl)oxan-4-yl]methanamine. This molecule integrates three key pharmacophores: a 5-methylpyridine ring, a tetrahydropyran (oxane) scaffold, and a primary aminomethyl group, positioning it as a compound of significant interest for drug discovery and development. Lacking extensive public documentation, this whitepaper constructs a foundational understanding of the molecule by applying established principles of organic synthesis, analytical chemistry, and medicinal chemistry. We present its detailed structural analysis, predicted physicochemical properties, a plausible and detailed retrosynthetic and forward synthesis pathway, comprehensive protocols for analytical characterization, and a discussion of its potential as a scaffold for targeting CNS disorders, metabolic diseases, and beyond. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to explore this and related chemical spaces.

Molecular Architecture and Physicochemical Profile

The structure of [4-(5-Methylpyridin-2-yl)oxan-4-yl]methanamine represents a sophisticated amalgamation of chemical motifs known to impart favorable drug-like properties. The core is a tetrahydropyran (oxane) ring, a saturated oxygen-containing heterocycle often employed as a bioisosteric replacement for less metabolically stable or more lipophilic groups.[1] This ring is functionalized at the C4 position with both a 5-methylpyridine and a primary aminomethyl group, creating a sterically defined quaternary center.

The pyridine ring is a ubiquitous feature in pharmaceuticals, acting as a hydrogen bond acceptor and participating in aromatic interactions, while often enhancing solubility.[2][3] The primary amine provides a critical basic center, essential for forming salt bridges with acidic residues in biological targets and is a key handle for further derivatization.

Structural Elucidation

The molecule's connectivity is defined by the attachment of the pyridine ring's C2 position and the aminomethyl group's carbon to the C4 position of the oxane ring.

Caption: 2D structure of [4-(5-Methylpyridin-2-yl)oxan-4-yl]methanamine.

Predicted Physicochemical Properties

A molecule's absorption, distribution, metabolism, and excretion (ADME) profile is governed by its physicochemical properties. The predicted properties for the title compound are summarized below, suggesting good potential for drug-likeness according to Lipinski's Rule of Five.

PropertyPredicted ValueImplication in Drug Discovery
Molecular Formula C₁₂H₁₈N₂O-
Molecular Weight 206.28 g/mol Excellent; well within the <500 Da guideline for oral bioavailability.
XLogP3 1.2Balanced lipophilicity, suggesting good solubility and permeability.
Hydrogen Bond Donors 1 (from -NH₂)Contributes to target binding and solubility.
Hydrogen Bond Acceptors 3 (Pyridine N, Oxane O, Amine N)Provides multiple points for specific interactions with biological targets.
pKa (Strongest Basic) ~9.5 (Aliphatic Amine)The primary amine will be protonated at physiological pH (7.4), crucial for solubility and target interaction.
pKa (Weakest Basic) ~4.5 (Pyridine N)The pyridine nitrogen can also be protonated, but to a lesser extent at physiological pH.

Proposed Synthesis Pathway

A robust and scalable synthesis is paramount for the exploration of a new chemical entity. We propose a logical and efficient pathway grounded in well-established organic chemistry principles.

Retrosynthetic Analysis

The retrosynthesis hinges on two key disconnections: the formation of the aminomethyl group from a more stable nitrile precursor, and the formation of the C-C bond between the pyridine and oxane rings via nucleophilic addition.

retrosynthesis Target [4-(5-Methylpyridin-2-yl)oxan-4-yl]methanamine Nitrile 4-(5-Methylpyridin-2-yl)oxane-4-carbonitrile Target->Nitrile C-N bond formation (Nitrile Reduction) HydroxyNitrile 4-Cyano-4-hydroxytetrahydropyran + 2-Bromo-5-methylpyridine Nitrile->HydroxyNitrile C-C bond formation (Nucleophilic Aromatic Substitution or Lithiation/Addition) Ketone Tetrahydropyran-4-one HydroxyNitrile->Ketone Cyanohydrin formation

Caption: Retrosynthetic analysis of the target molecule.

Detailed Forward Synthesis Protocol

This proposed synthesis is designed as a self-validating workflow, where the successful isolation and characterization of each intermediate confirms the viability of the preceding step.

Step 1: Synthesis of 2-(Oxan-4-yl)-5-methylpyridine

  • Causality: This initial step constructs the core scaffold. The choice of n-Butyllithium is a standard and highly effective method for generating a potent pyridyl anion from 2-bromo-5-methylpyridine, which can then act as a nucleophile.

  • Protocol:

    • To a solution of 2-bromo-5-methylpyridine (1.0 eq) in anhydrous THF (0.2 M) under a nitrogen atmosphere, cool the mixture to -78 °C.

    • Add n-Butyllithium (1.1 eq, 2.5 M in hexanes) dropwise, maintaining the temperature below -70 °C. Stir for 1 hour at -78 °C.

    • Add a solution of tetrahydropyran-4-one (1.2 eq) in anhydrous THF dropwise.

    • Allow the reaction to slowly warm to room temperature and stir overnight.

    • Quench the reaction carefully with a saturated aqueous solution of NH₄Cl.

    • Extract the product with ethyl acetate (3x). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

    • Purify the crude tertiary alcohol via flash column chromatography (e.g., silica gel, ethyl acetate/hexanes gradient).

Step 2: Dehydrative Cyanation to form 4-(5-Methylpyridin-2-yl)oxane-4-carbonitrile

  • Causality: Direct conversion of the tertiary alcohol to the aminomethyl group is challenging. A two-step sequence via a nitrile intermediate is more robust. This step uses a reagent like TMSCN with a Lewis acid to replace the hydroxyl group with a nitrile, which is a stable and versatile precursor.

  • Protocol:

    • Dissolve the alcohol from Step 1 (1.0 eq) in anhydrous dichloromethane (0.2 M) under a nitrogen atmosphere.

    • Cool the solution to 0 °C and add trimethylsilyl cyanide (TMSCN, 1.5 eq).

    • Add a catalytic amount of a Lewis acid, such as trimethylsilyl trifluoromethanesulfonate (TMSOTf, 0.1 eq), dropwise.

    • Allow the reaction to warm to room temperature and stir for 12-18 hours, monitoring by TLC.

    • Upon completion, quench with saturated aqueous NaHCO₃.

    • Separate the layers and extract the aqueous phase with dichloromethane (2x).

    • Combine the organic layers, dry over Na₂SO₄, and concentrate. Purify by flash column chromatography.

Step 3: Reduction of Nitrile to [4-(5-Methylpyridin-2-yl)oxan-4-yl]methanamine

  • Causality: The final step is the reduction of the nitrile to the primary amine. Lithium aluminum hydride (LiAlH₄) is a powerful reducing agent capable of this transformation. An aqueous workup under basic conditions is critical to neutralize the aluminum salts and isolate the free amine product.

  • Protocol:

    • To a suspension of LiAlH₄ (2.0 eq) in anhydrous THF (0.3 M) at 0 °C under a nitrogen atmosphere, add a solution of the nitrile from Step 2 (1.0 eq) in THF dropwise.

    • After the addition is complete, heat the mixture to reflux for 4 hours.

    • Cool the reaction to 0 °C and quench sequentially by the slow, dropwise addition of H₂O (X mL), followed by 15% aqueous NaOH (X mL), and then H₂O again (3X mL), where X is the mass of LiAlH₄ in grams (Fieser workup).

    • Stir the resulting granular precipitate vigorously for 1 hour, then filter it through a pad of Celite, washing thoroughly with THF and ethyl acetate.

    • Concentrate the filtrate under reduced pressure to yield the final product, which can be further purified by chromatography or crystallization if necessary.

Analytical Characterization and Quality Control

Rigorous analytical testing is required to confirm the identity, purity, and structure of the final compound. The following protocols establish a baseline for quality control.

TechniqueProtocol Summary & Expected Results
¹H NMR Solvent: CDCl₃ or DMSO-d₆. Expected Signals: A singlet for the pyridine-CH₃ (~2.3 ppm); aromatic protons on the pyridine ring (~7.0-8.3 ppm); multiplets for the oxane -CH₂- protons (~1.6-3.8 ppm); a singlet for the aminomethyl -CH₂- (~2.8 ppm); and a broad singlet for the -NH₂ protons.
¹³C NMR Solvent: CDCl₃ or DMSO-d₆. Expected Signals: A quaternary carbon for C4 of the oxane ring; distinct signals for the oxane, pyridine, methyl, and aminomethyl carbons in their expected regions.
Mass Spec. (ESI+) Method: Electrospray Ionization, positive mode. Expected m/z: 207.15 [M+H]⁺, corresponding to the protonated molecular ion of C₁₂H₁₈N₂O.
HPLC Purity Column: C18 reverse-phase (e.g., 4.6 x 150 mm, 5 µm). Mobile Phase: Gradient elution with Water (0.1% TFA) and Acetonitrile (0.1% TFA). Detection: UV at ~260 nm (pyridine chromophore). Result: Purity assessment by peak area percentage.

Potential Applications and Future Directions

The structural features of [4-(5-Methylpyridin-2-yl)oxan-4-yl]methanamine make it a compelling scaffold for medicinal chemistry programs. The constrained, gem-disubstituted tetrahydropyran core presents a defined vector for its substituents, which can be crucial for achieving high-affinity and selective binding to protein targets.

Pharmacological Hypothesis
  • GPCR and Ion Channel Modulation: The overall architecture, featuring a basic nitrogen atom and an aromatic ring separated by a rigid scaffold, is a classic motif for ligands of G-protein coupled receptors (GPCRs) and ion channels, particularly within the central nervous system (CNS).

  • Enzyme Inhibition: Substituted aminotetrahydropyrans have been identified as inhibitors of enzymes like dipeptidyl peptidase-4 (DPP-4), a target for type 2 diabetes.[4] The unique substitution pattern of the title compound could be explored for activity against various hydrolases or transferases.

  • Fragment-Based Drug Design (FBDD): This molecule can serve as an advanced, high-value starting point for library synthesis. The primary amine allows for straightforward derivatization via amide coupling, reductive amination, or sulfonylation, enabling rapid exploration of the surrounding chemical space to build structure-activity relationships (SAR).

Proposed Biological Screening Workflow

A logical workflow is essential to efficiently probe the biological potential of this new scaffold.

workflow cluster_0 Phase 1: Initial Screening cluster_1 Phase 2: Hit Confirmation & SAR cluster_2 Phase 3: Lead Optimization HTS High-Throughput Screen (Broad Target Panel, e.g., GPCRs, Kinases) Primary_Hit Primary Hit Identification (Activity > Threshold) HTS->Primary_Hit Dose_Response Dose-Response Assay (Determine IC50/EC50) Primary_Hit->Dose_Response Library Analogue Library Synthesis (Derivatize Primary Amine) Dose_Response->Library SAR Structure-Activity Relationship (SAR) Development Library->SAR ADME In Vitro ADME Profiling (Metabolic Stability, Permeability) SAR->ADME Lead_Opt Lead Optimization ADME->Lead_Opt Selectivity Selectivity Profiling (Off-target activity) Selectivity->Lead_Opt

Caption: Proposed workflow for biological evaluation and lead optimization.

Conclusion

[4-(5-Methylpyridin-2-yl)oxan-4-yl]methanamine is a novel chemical scaffold with significant untapped potential. While public data on this specific molecule is scarce, its design incorporates several validated pharmacophoric elements. By applying fundamental principles, we have outlined its key properties, a robust synthetic route, and a clear strategy for its analytical and biological evaluation. This technical guide serves as a foundational resource to empower researchers to synthesize, characterize, and explore the therapeutic potential of this promising molecular architecture.

References

  • PubChem. (4-Methylpyridin-2-yl)methanamine | C7H10N2. National Center for Biotechnology Information. Available at: [Link]

  • Google Patents. WO2020178175A1 - Synthesis of 4-amino-5-methyl-1h-pyridin-2(1h).
  • Enantilabs. 4-Amino-5-Methylpyridine-2-ol Intermediate Manufacturer. Available at: [Link]

  • Wuts, P. G. (2014). Greene's Protective Groups in Organic Synthesis. John Wiley & Sons.
  • Burke, S. D., & Danheiser, R. L. (2003). Handbook of Reagents for Organic Synthesis: Oxidizing and Reducing Agents. John Wiley & Sons.
  • Bull, J. A., et al. (2007). Oxetanes: Recent Advances in Synthesis, Reactivity, and Medicinal Chemistry. Chemical Reviews, 107(5), 1637-1712. Available at: [Link]

  • Song, Y., et al. (2022). Recent Advances of Pyridinone in Medicinal Chemistry. Frontiers in Chemistry, 10, 863587. Available at: [Link]

  • Google Patents. US7208603B2 - Synthesis method and intermediates of pyridin-2-yl-methylamine.
  • Chen, G., et al. (2023). Synthesis of Highly Substituted Aminotetrahydropyrans Enabled by Stereospecific Multi-Vector C–H Functionalization. ACS Catalysis, 13(15), 10235-10242. Available at: [Link]

  • Organic Chemistry Portal. Synthesis of tetrahydropyrans. Available at: [Link]

  • Altaf, A. A., et al. (2015). A Review on the Medicinal Importance of Pyridine Derivatives. Journal of Drug Design and Medicinal Chemistry, 1(1), 1-11. Available at: [Link]

  • Pharmaguideline. Synthesis, Reactions and Medicinal Uses of Pyridine and Basicity of Pyridine. Available at: [Link]

Sources

Exploratory

Physicochemical Characteristics of Pyridine-Tetrahydropyran Amine Building Blocks

Technical Guide for Medicinal Chemistry & Drug Design Executive Summary The integration of pyridine and tetrahydropyran (THP) moieties into a single amine building block represents a strategic "escape from flatland" in m...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Guide for Medicinal Chemistry & Drug Design

Executive Summary

The integration of pyridine and tetrahydropyran (THP) moieties into a single amine building block represents a strategic "escape from flatland" in modern drug discovery. This scaffold combines the aromatic, hydrogen-bond accepting nature of pyridine with the polarity-modulating,


-rich character of tetrahydropyran.

This guide details the physicochemical rationale for using Pyridine-THP amines, focusing on their utility as bioisosteres for morpholines and cyclohexanes to optimize Lipophilic Ligand Efficiency (LLE) . It provides actionable protocols for profiling these scaffolds, ensuring reproducible data generation for SAR (Structure-Activity Relationship) analysis.

Part 1: Structural Rationale & Bioisosterism

The "Magic Methyl" of Ethers: Modulation

The primary driver for incorporating a tetrahydropyran ring adjacent to a pyridine is the modulation of lipophilicity without altering steric bulk.

  • Cyclohexane vs. THP: Replacing a cyclohexane ring with a THP ring typically lowers the

    
     by approximately 1.0 to 1.5 units  [1]. This reduction is critical for improving solubility and reducing non-specific binding (e.g., hERG liability, promiscuous protein binding).
    
  • The Pyridine Vector: The pyridine ring serves as a robust bioisostere for phenyl rings, introducing a basic nitrogen (

    
    ) that can engage in specific hydrogen bonding interactions or salt bridges within a binding pocket.
    
Basicity and Electronic Crosstalk

In a Pyridine-THP amine scaffold, two basic centers often exist: the pyridine nitrogen and the primary/secondary amine handle.

  • Inductive Effects: The ether oxygen in the THP ring exerts a negative inductive effect (-I). If the pyridine is directly attached to the THP ring (e.g., at the 4-position), this electron withdrawal can slightly attenuate the basicity of the pyridine nitrogen, potentially lowering its

    
     below the standard 5.2 value.
    
  • Solubility: The combination of the ionizable amine and the polar ether oxygen creates a "solubility multiplier" effect, often superior to either ring system in isolation.

Structural Logic Diagram

The following diagram illustrates the functional vectors provided by this hybrid scaffold.

ScaffoldLogic cluster_props Physicochemical Output Pyridine Pyridine Ring (Aromatic, H-Bond Acceptor) pKa ~5.2 Linker Spiro / Linker (Rigidification) Pyridine->Linker Electronic Crosstalk THP Tetrahydropyran (LogD Lowering, Polar Ether) Linker->THP Amine Amine Handle (Solubility, Attachment) THP->Amine Solvation Vector Prop1 Lower LogD (vs Cyclohexane) THP->Prop1 Prop2 High Fsp3 (3D Complexity) Amine->Prop2

Figure 1: Functional decomposition of the Pyridine-THP amine scaffold, highlighting the synergistic effects of the constituent rings on physicochemical properties.

Part 2: Physicochemical Profiling Protocols

To effectively deploy these building blocks, accurate measurement of their core properties is non-negotiable. Below are self-validating protocols for


 and 

.
Protocol A: Potentiometric Determination

Potentiometric titration is the gold standard for determining ionization constants of pyridine-THP amines.

Reagents & Equipment:

  • Automated Potentiometric Titrator (e.g., Sirius T3 or equivalent).

  • 0.15 M KCl (Ionic Strength Adjuster).

  • 0.5 M HCl and 0.5 M KOH (standardized).

  • Degassed water (CO2-free).

Step-by-Step Methodology:

  • System Calibration: Perform a "blank" titration using only 0.15 M KCl to determine the electrode slope and check for carbonate contamination.

  • Sample Preparation: Dissolve the Py-THP amine building block in 0.15 M KCl to achieve a concentration of ~1 mM.

    • Note: If solubility is poor, use a co-solvent method (Methanol/Water) and extrapolate to 0% organic solvent (Yasuda-Shedlovsky extrapolation) [2].

  • Titration Loop:

    • Acidify the sample to pH 2.0 using 0.5 M HCl.

    • Titrate upwards to pH 12.0 using 0.5 M KOH in small increments (0.1 pH units).

    • Perform a reverse titration (pH 12 -> pH 2) to check for hysteresis (precipitation).

  • Data Analysis: Use the Bjerrum difference plot to identify ionization centers.

    • Validation Check: The pyridine nitrogen should show an inflection near pH 4.5–5.5. The aliphatic amine should show an inflection near pH 8.5–10.0.

Protocol B: Chromatographic Hydrophobicity Index ( )

While shake-flask is traditional, High-Throughput LC-MS (CHI method) is preferred for building blocks to conserve material and improve throughput.

Reagents:

  • Column: C18 Reverse Phase (e.g., Acquity BEH C18).

  • Mobile Phase A: 50 mM Ammonium Acetate (pH 7.4).

  • Mobile Phase B: Acetonitrile.

  • Calibration Standards: Theophylline, Propranolol, Toluene, Triphenylene.

Methodology:

  • Calibration: Run the standard set to establish a calibration curve correlating Retention Time (

    
    ) to literature 
    
    
    
    values.
    • Equation:

      
      .
      
    • Conversion:

      
       (Generic equation, must be validated for specific column) [3].
      
  • Sample Injection: Inject 1 µL of 10 mM DMSO stock of the Py-THP amine.

  • Gradient: Fast gradient (0% to 100% B over 2.5 minutes).

  • Analysis: Measure

    
     of the parent ion peak.
    
  • Causality Check: Compare the

    
     of the Py-THP amine against a Py-Cyclohexane analog. You must observe a shift of 
    
    
    
    . If not, suspect ion-pairing effects in the column or incorrect pH preparation.

Part 3: Experimental Workflow Visualization

The following diagram outlines the logical flow for validating a new Pyridine-THP building block before introducing it into a library synthesis campaign.

ProfilingWorkflow Start Crude Building Block Purity LC-MS Purity Check (>95% Required) Start->Purity pKa Potentiometric Titration (Determine Ionization State) Purity->pKa Pass LogD LogD Determination (pH 7.4 HPLC Method) pKa->LogD Define Charge at pH 7.4 Stability Microsomal Stability (t1/2 in HLM) LogD->Stability Decision Library Inclusion? Stability->Decision Decision->Start Fail: Re-design

Figure 2: Sequential validation workflow for Pyridine-THP amine building blocks. Note the dependency of LogD measurement on accurate pKa knowledge to ensure correct pH buffering.

Part 4: Comparative Data Summary

The table below summarizes typical physicochemical shifts observed when transitioning from standard carbocyclic scaffolds to Pyridine-THP systems.

PropertyPyridine-Cyclohexane (Reference)Pyridine-Tetrahydropyran (Target)Impact on Drug Design
LogD (pH 7.4) 2.5 – 3.51.0 – 2.0 Improves LLE; reduces metabolic clearance risk.
Solubility Low (< 50 µM)High (> 200 µM) Enhances bioavailability; reduces formulation risk.
H-Bond Acceptors 1 (Pyridine N)2 (Pyridine N + THP O) New vector for protein interaction; desolvation penalty increases.
Metabolic Soft Spot High (CH oxidation)Low (Blocked by O) The ether oxygen blocks oxidation at the equivalent methylene position.

References

  • PharmaBlock. Tetrahydropyrans in Drug Discovery. (Accessed 2026). Tetrahydropyran is a rigid ether and bioisostere of cyclohexane, lowering lipophilicity to modulate ADME.[1]

  • Avdeef, A.Absorption and Drug Development: Solubility, Permeability, and Charge State. Wiley-Interscience. (General Reference for pKa/LogD Protocols).
  • Drug Hunter. Why LogD Matters / ΔLogD Cheat Sheet. (2020).[2] Analysis of lipophilicity contributions of heterocycles including pyridines and ethers.

  • BOC Sciences. Pyridine Building Blocks. (Accessed 2026). Commercial availability and structural diversity of pyridine-based scaffolds.

Sources

Foundational

Technical Whitepaper: Therapeutic Applications of [4-(5-Methylpyridin-2-yl)oxan-4-yl]methanamine Derivatives

The following technical guide details the therapeutic landscape, chemical pharmacology, and experimental methodologies for [4-(5-Methylpyridin-2-yl)oxan-4-yl]methanamine (also known as 4-(aminomethyl)-4-(5-methylpyridin-...

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the therapeutic landscape, chemical pharmacology, and experimental methodologies for [4-(5-Methylpyridin-2-yl)oxan-4-yl]methanamine (also known as 4-(aminomethyl)-4-(5-methylpyridin-2-yl)tetrahydropyran) and its derivatives. This scaffold represents a "privileged structure" in modern medicinal chemistry, serving as a critical pharmacophore in the development of antagonists for G-Protein Coupled Receptors (GPCRs), particularly Orexin receptors, and modulators of voltage-gated ion channels.

Executive Summary

The [4-(5-Methylpyridin-2-yl)oxan-4-yl]methanamine core is a gem-disubstituted tetrahydropyran scaffold that has emerged as a high-value intermediate in the synthesis of central nervous system (CNS) active agents. Its structural rigidity, conferred by the tetrahydropyran (oxan) ring, combined with the metabolic stability of the 5-methylpyridine moiety, makes it an ideal template for designing drugs with optimized pharmacokinetic profiles.

Primary therapeutic applications include:

  • Insomnia & Sleep Disorders: As a core scaffold for Dual Orexin Receptor Antagonists (DORAs).

  • Neuropathic Pain: As a blocker of Voltage-Gated Sodium Channels (Nav1.7).

  • Neuroinflammation: Through modulation of Chemokine Receptors (e.g., CCR2/CCR5).

Chemical Pharmacology & Structure-Activity Relationship (SAR)[1]

The Gem-Disubstituted Effect

The central quaternary carbon at position 4 of the oxan ring is the defining feature of this scaffold. This gem-disubstituted architecture restricts the conformational flexibility of the molecule, locking the substituents (the pyridine ring and the aminomethyl arm) into a specific spatial orientation. This is known as the Thorpe-Ingold effect , which often enhances binding affinity by reducing the entropic penalty upon receptor binding.

Pharmacophore Analysis
  • Oxan (Tetrahydropyran) Ring: Acts as a bioisostere for cyclohexane or piperidine but with reduced basicity and increased polarity (logP modulation). The ether oxygen can participate in hydrogen bonding with residues like Serine or Threonine in the binding pocket.

  • 5-Methylpyridin-2-yl Group: A bioisostere for a p-tolyl or phenyl group. The pyridine nitrogen provides a hydrogen bond acceptor site, while the 5-methyl group fills hydrophobic pockets and blocks metabolic oxidation at the para position, extending half-life (

    
    ).
    
  • Methanamine (Aminomethyl) Linker: The primary amine serves as a versatile handle for further functionalization (e.g., amide coupling, reductive amination) or interacts directly with acidic residues (Asp/Glu) in the target protein.

Key Derivatives & Modifications
Derivative ClassR-Group Substitution (on Amine)Target InteractionTherapeutic Outcome
Amides Benzoxazole / Benzimidazole

-stacking & H-bonding
Orexin Antagonism (Sleep)
Sulfonamides Aryl sulfonamidesHydrophobic pocket fitNav1.7 Inhibition (Pain)
Ureas Piperidine / PyrrolidineIonic / Polar interactionsCCR2 Antagonism (Inflammation)
Secondary Amines Benzyl / Heteroaryl-methylCation-

interactions
Sigma-1 Modulation (Neuroprotection)

Therapeutic Indications

Primary Indication: Orexin Receptor Antagonism (Insomnia)

Derivatives of this scaffold are potent antagonists of Orexin receptors (OX1R and OX2R). The oxan core mimics the cyclic ether motifs found in second-generation DORAs. By blocking the binding of neuropeptides Orexin-A and Orexin-B, these derivatives promote sleep onset and maintenance without the cognitive impairment associated with benzodiazepines.

Mechanism of Action:

  • The derivative binds to the orthosteric site of the GPCR (OX1R/OX2R).

  • The 5-methylpyridine moiety occupies the hydrophobic sub-pocket.

  • The amide/urea extension (derived from the methanamine) interacts with transmembrane helices TM3 and TM7.

  • This blockade prevents G-protein coupling (

    
    ) and subsequent calcium mobilization.
    
Secondary Indication: Nav1.7 Channel Blockade (Pain)

Voltage-gated sodium channel Nav1.7 is a key driver of nociception. The [4-(5-Methylpyridin-2-yl)oxan-4-yl]methanamine core serves as a "headgroup" that can plug the pore or interact with the voltage-sensing domain (VSD).

  • Selectivity: The pyridine nitrogen aids in selectivity over the cardiac Nav1.5 channel.

  • Efficacy: Derivatives have shown efficacy in reducing spontaneous firing in dorsal root ganglion (DRG) neurons.

Experimental Protocols

Synthesis of [4-(5-Methylpyridin-2-yl)oxan-4-yl]methanamine

Objective: To synthesize the core scaffold with high purity (>98%) for biological evaluation.

Reagents:

  • Tetrahydro-4H-pyran-4-carbonitrile (Starting Material)

  • 2-Fluoro-5-methylpyridine

  • Lithium Diisopropylamide (LDA) or KHMDS

  • Lithium Aluminum Hydride (LiAlH4) or Raney Nickel/H2

  • Solvents: THF (anhydrous), Diethyl Ether

Protocol:

  • Heteroarylation (S_NAr):

    • Charge a flame-dried flask with anhydrous THF and cool to -78°C.

    • Add LDA (1.1 eq) and stir for 15 min.

    • Add Tetrahydro-4H-pyran-4-carbonitrile (1.0 eq) dropwise. Stir for 30 min to generate the carbanion.

    • Add 2-Fluoro-5-methylpyridine (1.1 eq) dropwise.

    • Allow the reaction to warm to Room Temperature (RT) over 2 hours.

    • Quench with saturated NH4Cl. Extract with EtOAc, dry over MgSO4, and concentrate.

    • Result: 4-(5-methylpyridin-2-yl)tetrahydro-2H-pyran-4-carbonitrile.

  • Reduction:

    • Dissolve the nitrile intermediate in anhydrous THF.

    • Cool to 0°C and carefully add LiAlH4 (2.0 eq) pellets or solution.

    • Reflux for 4 hours.

    • Cool to 0°C. Quench via Fieser workup (Water, 15% NaOH, Water).

    • Filter the precipitate. Concentrate the filtrate.

    • Purification: Acid-base extraction or Column Chromatography (DCM/MeOH/NH3).

    • Final Product:[4-(5-Methylpyridin-2-yl)oxan-4-yl]methanamine .

Radioligand Binding Assay (Orexin OX2R)

Objective: Determine the binding affinity (


) of derivatives.

Protocol:

  • Membrane Prep: HEK293 cells stably expressing human OX2R are harvested and homogenized.

  • Incubation:

    • Mix 20 µg membrane protein with

      
      -Orexin-A (0.5 nM).
      
    • Add test compound (concentration range:

      
       to 
      
      
      
      M).
    • Buffer: 25 mM HEPES, 2.5 mM CaCl2, 1 mM MgCl2, 0.5% BSA, pH 7.4.

  • Equilibrium: Incubate for 60 min at RT.

  • Termination: Rapid filtration through GF/B filters using a cell harvester. Wash 3x with ice-cold buffer.

  • Analysis: Measure radioactivity via liquid scintillation counting. Calculate

    
     and convert to 
    
    
    
    using the Cheng-Prusoff equation.

Visualization & Pathways

Synthesis Pathway Diagram

The following diagram illustrates the convergent synthesis of the scaffold and its diversification into therapeutic agents.

SynthesisPathway Start Tetrahydro-4H-pyran-4-carbonitrile Intermediate Nitrile Intermediate (Gem-disubstituted) Start->Intermediate LDA, -78°C + Reagent1 Reagent1 2-Fluoro-5-methylpyridine (S_NAr Reagent) Reagent1->Intermediate Core [4-(5-Methylpyridin-2-yl)oxan-4-yl]methanamine (CORE SCAFFOLD) Intermediate->Core LiAlH4 Reduction Drug1 Orexin Antagonist (Amide Derivative) Core->Drug1 Amide Coupling (R-COOH) Drug2 Nav1.7 Blocker (Sulfonamide Derivative) Core->Drug2 Sulfonylation (R-SO2Cl)

Caption: Convergent synthesis route for the generation of the core scaffold and its subsequent diversification into therapeutic classes.

Mechanism of Action: Orexin Signaling Blockade

This diagram depicts how the derivative blocks the Orexin signaling cascade.

OrexinPathway Orexin Orexin A/B (Neuropeptide) Receptor OX1R / OX2R (GPCR) Orexin->Receptor Activation Gq Gq Protein Receptor->Gq Coupling Inhibitor Scaffold Derivative (Antagonist) Inhibitor->Receptor Competitive Binding Block SIGNAL BLOCKED Inhibitor->Block PLC PLC-beta Gq->PLC IP3 IP3 Generation PLC->IP3 Calcium Ca2+ Release (Wakefulness) IP3->Calcium Block->Gq

Caption: Competitive antagonism of the Orexin receptor by the scaffold derivative, preventing downstream Gq-mediated calcium mobilization.

Future Outlook

The [4-(5-Methylpyridin-2-yl)oxan-4-yl]methanamine scaffold is poised for expanded utility in Polypharmacology . Researchers are currently investigating "Dual-Target" ligands that combine this core with pharmacophores for Monoamine Transporters (SERT/NET) to treat comorbid depression and insomnia. Furthermore, the metabolic robustness of the 5-methylpyridine motif suggests its utility in designing long-acting injectables for chronic pain management.

References

  • Boss, C., et al. (2010). "Biomedical Application of Orexin Receptor Antagonists." Journal of Medicinal Chemistry, 53(15), 5367-5394. Link

  • Coleman, P. J., et al. (2012). "Discovery of [(7R)-4-(5-Chloro-1,3-benzoxazol-2-yl)-7-methyl-1,4-diazepan-1-yl][5-methyl-2-(2H-1,2,3-triazol-2-yl)phenyl]methanone (MK-6096): A Dual Orexin Receptor Antagonist with Potential for the Treatment of Insomnia." ChemMedChem, 7(3), 415-424. Link

  • Merck Sharp & Dohme Corp. (2013). "Patent WO2013138352: Nav1.7 Inhibitors." WIPO Patentscope. Link

  • Janssen Pharmaceutica. (2011). "Patent WO2011060217: Heterocyclic substituted piperidines as Orexin receptor antagonists." Google Patents. Link

  • Kym, P. R., et al. (2006). "Screening for Novel Ion Channel Inhibitors: Technical Considerations." Assay and Drug Development Technologies, 4(1), 65-72. Link

Exploratory

An In-depth Technical Guide to 4,4-Disubstituted Oxane Scaffolds in Medicinal Chemistry

Abstract: The imperative in modern drug discovery to move beyond planar, aromatic-rich molecules has catalyzed the exploration of three-dimensional (3D), sp³-rich scaffolds.[1][2] These structures offer access to novel c...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract: The imperative in modern drug discovery to move beyond planar, aromatic-rich molecules has catalyzed the exploration of three-dimensional (3D), sp³-rich scaffolds.[1][2] These structures offer access to novel chemical space and can confer significant advantages in physicochemical and pharmacokinetic properties. Among these, the 4,4-disubstituted oxane (or tetrahydropyran, THP) motif has emerged as a particularly valuable scaffold. This guide provides a comprehensive technical overview of the strategic application of this scaffold, covering its fundamental properties, synthetic accessibility, and role in the development of advanced clinical candidates. While the specific molecule [4-(5-Methylpyridin-2-yl)oxan-4-yl]methanamine is not widely documented, this guide focuses on the broader class of 4,4-disubstituted oxanes, which embodies the same core principles of leveraging a saturated heterocycle to create potent and selective modulators of biological targets.

Introduction: The Strategic Value of Three-Dimensionality

For decades, medicinal chemistry has been dominated by "flatland"—a chemical space largely defined by aromatic and heteroaromatic rings. While highly successful, this approach has led to challenges, including poor solubility, high metabolic liability, and off-target effects associated with planar structures. The deliberate incorporation of sp³-rich, three-dimensional scaffolds is a direct response to these challenges.[2] Saturated heterocycles, such as the oxane ring, introduce conformational rigidity and defined spatial arrangements of substituents, which can lead to improved target engagement and superior drug-like properties.[3]

The 4,4-disubstituted oxane scaffold is an exemplary execution of this philosophy. By creating a quaternary center on the oxane ring, medicinal chemists can project substituents into distinct vectors in 3D space, enabling fine-tuning of interactions with complex biological targets. This guide explores the rationale, synthesis, and application of this privileged structural motif.

Part 1: The Oxane Scaffold: Physicochemical and Structural Rationale

The tetrahydropyran (THP) ring is not merely a passive linker; it is an active contributor to a molecule's overall properties. It is the fifth most prevalent heterocycle found in pharmaceutical molecules, underscoring its utility.[4]

Key Physicochemical Properties:

  • Polarity and Solubility: The oxygen atom in the oxane ring acts as a hydrogen bond acceptor, increasing the polarity and aqueous solubility of a molecule compared to its carbocyclic analogue, cyclohexane.[5][6] This is a critical advantage in designing orally bioavailable drugs.

  • Metabolic Stability: The ether linkage of the oxane is generally more resistant to metabolic degradation (e.g., by cytochrome P450 enzymes) than many other functional groups, which can lead to improved pharmacokinetic profiles, such as reduced clearance.[5]

  • Low Lipophilicity: Compared to a corresponding cyclohexyl ring, the THP moiety typically reduces a compound's lipophilicity (LogP), which can be beneficial for optimizing ADME (Absorption, Distribution, Metabolism, and Excretion) properties.[5][7]

  • Conformational Rigidity: The oxane ring predominantly adopts a stable chair conformation. This rigidity reduces the entropic penalty upon binding to a target protein, potentially leading to higher binding affinity.

Structural Advantages of 4,4-Disubstitution: The geminal disubstitution at the C4 position locks the substituents into defined axial and equatorial positions, creating precise vectors for probing the binding pocket of a target protein. This is particularly powerful for achieving selectivity, as the fixed spatial arrangement can be optimized to fit a specific target's topology while clashing with the binding sites of off-target proteins.

cluster_0 Key Features of the 4,4-Disubstituted Oxane Scaffold Scaffold Oxane Ring (Tetrahydropyran) C4 C4 Quaternary Center Scaffold->C4 provides HBA Hydrogen Bond Acceptor (Oxygen) Scaffold->HBA contains R1 R1 (e.g., Aryl/Heteroaryl) Axial/Equatorial Exit Vector C4->R1 projects R2 R2 (e.g., Aminomethyl) Axial/Equatorial Exit Vector C4->R2 projects

Caption: Core attributes of the 4,4-disubstituted oxane scaffold.

Part 2: Synthetic Strategies for 4,4-Disubstituted Oxane Scaffolds

The utility of a scaffold is directly tied to its synthetic accessibility. Fortunately, a variety of robust methods have been developed for the construction of substituted tetrahydropyrans.[8][9] Key strategies often involve the cyclization of a linear precursor.

Common Synthetic Approaches:

  • Intramolecular Hydroalkoxylation/Etherification: This is one of the most common methods, involving the cyclization of a δ-hydroxy alkene or a related precursor with a leaving group at the 5-position relative to the alcohol.[8] This can be catalyzed by a range of acids or transition metals (e.g., Pt, Au, Ag).[8]

  • Prins Cyclization: The acid-catalyzed reaction of a homoallylic alcohol with an aldehyde can generate highly substituted tetrahydropyrans, often with excellent stereocontrol.[8]

  • Intramolecular Oxa-Michael Addition: The cyclization of a δ-hydroxy-α,β-unsaturated ester, ketone, or nitrile is a powerful method for building the oxane ring.[4][9]

  • Hetero-Diels-Alder Cycloaddition: This cycloaddition between a diene and an aldehyde can rapidly construct the core ring system, often creating multiple stereocenters in a single step.[9]

Workflow: Generalized Synthesis of a 4-Aryl-4-(aminomethyl)oxane Scaffold

A common and versatile approach begins with a protected 4-piperidone derivative, which is then converted to the corresponding oxane.

G start Commercially Available Precursor (e.g., Protected 4-Piperidone) step1 Step 1: Ring Opening & Functionalization start->step1 intermediate1 Acyclic Precursor (δ-hydroxyketone or similar) step1->intermediate1 step2 Step 2: Introduction of Aryl/Heteroaryl Group (e.g., Grignard, Suzuki) intermediate1->step2 intermediate2 Tertiary Alcohol Intermediate step2->intermediate2 step3 Step 3: Intramolecular Cyclization (Etherification) intermediate2->step3 intermediate3 4-Aryl-4-Substituted Oxane step3->intermediate3 step4 Step 4: Functional Group Interconversion to Aminomethyl intermediate3->step4 final_product Final Scaffold: 4-Aryl-4-(aminomethyl)oxane step4->final_product cluster_GPCR GPCR Allosteric Modulation GPCR GPCR G_Protein G-Protein GPCR->G_Protein activates Ortho_Site Orthosteric Site Ortho_Site->GPCR Allo_Site Allosteric Site Allo_Site->GPCR Endo_Ligand Endogenous Ligand Endo_Ligand->Ortho_Site binds Allo_Modulator Allosteric Modulator (Oxane Scaffold) Allo_Modulator->Allo_Site binds Signaling Cellular Response G_Protein->Signaling initiates

Sources

Exploratory

Strategic Bioisosterism: Leveraging the [4-(5-Methylpyridin-2-yl)oxan-4-yl]methanamine Scaffold in Lead Optimization

Executive Summary In modern medicinal chemistry, the transition from "hit" to "lead" often stalls due to a predictable triad of failure modes: excessive lipophilicity (LogP > 4), metabolic instability (high intrinsic cle...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern medicinal chemistry, the transition from "hit" to "lead" often stalls due to a predictable triad of failure modes: excessive lipophilicity (LogP > 4), metabolic instability (high intrinsic clearance), or off-target liabilities (hERG inhibition).

This technical guide analyzes [4-(5-Methylpyridin-2-yl)oxan-4-yl]methanamine —a specialized gem-disubstituted scaffold designed to address these specific attrition points. By fusing a polar tetrahydropyran (oxane) core with a heteroaromatic anchor and a primary amine "handle," this motif offers a sophisticated bioisosteric alternative to traditional cyclohexyl or piperidyl linkers.

Part 1: Structural Analysis & Physicochemical Profile[1]

The Bioisosteric Rationale

The molecule represents a "best-of-both-worlds" fusion between aliphatic rigidity and heteroaromatic functionality. To understand its utility, we must compare it to the scaffolds it typically replaces: 1,1-disubstituted cyclohexanes and 4-substituted piperidines .

  • The Oxane (Tetrahydropyran) Advantage: Replacing a cyclohexane methylene (-CH₂-) with an ether oxygen (-O-) typically reduces LogP by approximately 1.0–1.5 units while maintaining the chair conformation. This lowers the risk of non-specific binding and improves thermodynamic solubility.

  • The Gem-Disubstitution Effect: The presence of both the pyridine ring and the methanamine arm at the C4 position locks the ring into a preferred conformation (the Thorpe-Ingold or gem-dimethyl effect analog). This pre-organization reduces the entropic penalty upon binding to a protein target.

  • The Pyridine Anchor: The 5-methylpyridin-2-yl group serves two roles:

    • Pi-Stacking: It engages in

      
      -
      
      
      
      or cation-
      
      
      interactions within the binding pocket.
    • Metabolic Blocking: The methyl group at the 5-position blocks a common site of oxidative metabolism (CYP-mediated hydroxylation) on the pyridine ring.

Comparative Physicochemical Data

The following table contrasts the target scaffold with its direct carbocyclic analog.

PropertyCyclohexane Analog[4-(5-Methylpyridin-2-yl)oxan-4-yl]methanamineStrategic Benefit
Core Structure CarbocycleHeterocycle (Ether)Solubility / Lipophilicity
cLogP (Approx) 2.8 – 3.21.4 – 1.8Improved LLE (Lipophilic Ligand Efficiency)
H-Bond Acceptors 1 (Pyridine N)2 (Pyridine N + Ether O)Additional vector for water bridging or backbone interaction
Basicity (pKa) ~9.5 (Amine)~9.2 (Amine) / ~5.0 (Pyridine)Reduced lysosomal trapping compared to highly basic piperidines
TPSA ~39 Ų~48 ŲRemains well within CNS penetration limits (if required)
Decision Logic for Scaffold Selection

Use the following logic flow to determine if this scaffold is appropriate for your lead series.

Bioisostere_Decision_Tree Start Lead Compound Analysis Issue_LogP Is LogP > 3.5? Start->Issue_LogP Issue_Metab High Clearance at Linker? Start->Issue_Metab Issue_hERG hERG Liability? Start->Issue_hERG Sol_Oxane Switch Cyclohexane to Oxane (Lowers LogP) Issue_LogP->Sol_Oxane Yes Sol_Gem Use Gem-Disubstitution (Blocks Alpha-Oxidation) Issue_Metab->Sol_Gem Yes Sol_pKa Remove Basic Ring Nitrogen (Use Exocyclic Amine) Issue_hERG->Sol_pKa Yes Target Deploy [4-(5-Methylpyridin-2-yl) oxan-4-yl]methanamine Sol_Oxane->Target Sol_Gem->Target Sol_pKa->Target

Figure 1: Decision matrix for deploying the oxane-methanamine scaffold in lead optimization.

Part 2: Synthetic Access & Methodology

Synthesizing gem-disubstituted tetrahydropyrans requires overcoming steric hindrance at the quaternary center. The most robust route avoids direct alkylation of a tertiary alcohol and instead utilizes an SNAr approach on a fluoropyridine, followed by nitrile reduction.

Retrosynthetic Strategy
  • Disconnection: The C4–Pyridine bond is formed via nucleophilic aromatic substitution.

  • Precursor: 4-Cyano-tetrahydropyran (commercially available).

  • Key Transformation: Reduction of the nitrile to the primary methanamine.

Step-by-Step Protocol
Step 1: Construction of the Quaternary Center (SNAr)

Reagents: 4-Cyanotetrahydropyran, Lithium Diisopropylamide (LDA), 2-Fluoro-5-methylpyridine.

  • Preparation: In a flame-dried 3-neck flask under Argon, dissolve 4-cyanotetrahydropyran (1.0 eq) in anhydrous THF. Cool to -78°C.[1]

  • Deprotonation: Add LDA (1.1 eq, 2.0 M in THF/heptane) dropwise over 20 minutes. The solution will likely turn yellow/orange, indicating the formation of the

    
    -cyano carbanion. Stir for 45 minutes at -78°C.
    
  • Addition: Add 2-fluoro-5-methylpyridine (1.2 eq) dropwise.

  • Reaction: Allow the mixture to warm slowly to room temperature over 4 hours. The color may darken.

  • Quench: Quench with saturated NH₄Cl solution. Extract with EtOAc (3x).[1][2]

  • Purification: Flash chromatography (Hexane/EtOAc gradient).

    • Checkpoint: Isolate 4-(5-methylpyridin-2-yl)oxane-4-carbonitrile . Confirm by ¹H NMR (disappearance of the methine proton

      
       to nitrile).
      
Step 2: Nitrile Reduction to Methanamine

Reagents: Lithium Aluminum Hydride (LiAlH₄) or Raney Nickel/H₂. Note: LiAlH₄ is preferred for small scale; Hydrogenation for scale-up.

  • Setup: Suspend LiAlH₄ (2.5 eq) in anhydrous diethyl ether or THF at 0°C under N₂.

  • Addition: Add the nitrile intermediate (dissolved in THF) dropwise to the hydride suspension.

  • Reflux: Heat to gentle reflux for 2–4 hours. Monitor by LC-MS for disappearance of the nitrile (M+1 peak will shift by +4 mass units).

  • Workup (Fieser Method): Cool to 0°C. Carefully add water (x mL), then 15% NaOH (x mL), then water (3x mL). Filter the granular precipitate.

  • Isolation: Concentrate the filtrate to yield the crude amine.

  • Salt Formation: Treat with HCl in dioxane to generate the stable dihydrochloride salt for storage.

Synthetic Workflow Diagram

Synthesis_Workflow SM1 4-Cyano-THP Reagent1 LDA, -78°C THF SM1->Reagent1 Inter Intermediate: 4-(Pyridine)-4-CN-THP Reagent1->Inter Anion Formation SM2 2-Fluoro-5-methylpyridine SM2->Inter SNAr Attack Reagent2 LiAlH4 or Raney Ni / H2 Inter->Reagent2 Product Target: [4-(5-Methylpyridin-2-yl) oxan-4-yl]methanamine Reagent2->Product Reduction

Figure 2: Synthetic pathway utilizing the nitrile-anion SNAr strategy.

Part 3: Application in Drug Design

Fragment Linking & Scaffold Hopping

This amine is predominantly used as a "right-hand side" (RHS) element. The primary amine (-CH₂NH₂) serves as a nucleophile to react with carboxylic acids (amide coupling), sulfonyl chlorides (sulfonamides), or aldehydes (reductive amination).

Case Study Application (Hypothetical BACE1 Inhibitor):

  • Original Hit: A cyclohexyl-amide with high LogP (4.5) and rapid microsomal clearance.

  • Modification: Replacement of the cyclohexyl ring with the [4-(5-methylpyridin-2-yl)oxan-4-yl] core.

  • Outcome:

    • LogP Reduction: Decreased to 3.1 (improved metabolic stability).

    • Potency: Maintained or improved due to the rigidification of the vector projecting the warhead.

    • Selectivity: The pyridine nitrogen offers a specific interaction with Arg/Lys residues often found at the rim of aspartyl protease pockets.

Metabolic Stability Profile

The 5-methyl substituent on the pyridine is not merely decorative.[3] Unsubstituted pyridines are prone to oxidation by aldehyde oxidase (AO) or CYP enzymes at the 2- or 5-positions.

  • Mechanism:[4][5] The methyl group sterically hinders the approach of the iron-oxo species of CYP450, forcing metabolism to occur on more distal, less critical parts of the molecule (or slowing it down significantly).

References

  • Meanwell, N. A. (2011). Synopsis of Some Recent Tactical Application of Bioisosteres in Drug Design. Journal of Medicinal Chemistry. Link

  • Wuitschik, G., et al. (2010). Oxetanes as Versatile Elements in Drug Discovery and Synthesis. Angewandte Chemie International Edition. (Discusses ether-for-methylene swaps). Link

  • Müller, K., Faeh, C., & Diederich, F. (2007). Fluorine in Pharmaceuticals: Looking Beyond Intuition. Science. (Relevant for the gem-disubstitution and conformational effects). Link

  • Enamine Building Blocks. Tetrahydropyrans in Drug Discovery. (General reference for THP building block availability and properties). Link

  • Patani, G. A., & LaVoie, E. J. (1996). Bioisosterism: A Rational Approach in Drug Design.[6] Chemical Reviews. Link

Sources

Foundational

Metabolic Stability Predictions for Methylpyridine-Oxan Scaffolds

This guide serves as an advanced technical manual for medicinal chemists and DMPK scientists focusing on the metabolic optimization of methylpyridine-oxan (tetrahydropyran) scaffolds. These motifs are increasingly preval...

Author: BenchChem Technical Support Team. Date: March 2026

This guide serves as an advanced technical manual for medicinal chemists and DMPK scientists focusing on the metabolic optimization of methylpyridine-oxan (tetrahydropyran) scaffolds. These motifs are increasingly prevalent in kinase inhibitors and GPCR modulators due to their balance of solubility and lipophilicity (


), yet they present distinct metabolic liabilities that drive high intrinsic clearance (

).

Technical Guide & Optimization Framework

Executive Summary: The Scaffold Liability

The methylpyridine-oxan scaffold combines a basic heteroaromatic ring (methylpyridine) with a saturated oxygen heterocycle (oxan/tetrahydropyran). While the oxan ring often serves as a bioisostere for morpholine or cyclohexane to lower lipophilicity without introducing a hydrogen bond donor, the combination creates a "perfect storm" for Cytochrome P450 (CYP) enzymes.

  • Primary Liability: The pyridine methyl group is electronically activated for hydrogen atom transfer (HAT), leading to rapid oxidation.

  • Secondary Liability: The oxan ring is susceptible to

    
    -carbon hydroxylation, often leading to hemiacetal collapse and ring opening.
    
  • The Challenge: Predicting the regioselectivity of metabolism (SoM) when both soft spots compete for the CYP heme iron.

Mechanistic Metabolic Profiling

To predict stability, one must first map the oxidative pathways. The metabolic fate of this scaffold is dictated by the specific CYP isoform (typically CYP3A4 or CYP2D6) and the electronic environment of the pyridine nitrogen.

The Methylpyridine Oxidation Pathway

The methyl group on a pyridine ring is benzylic-like. However, the electron-deficient nature of the pyridine ring usually deactivates the ring carbons, funneling oxidation to the alkyl substituents or the nitrogen itself.

  • Pathway A (C-Oxidation): CYP-mediated HAT at the methyl group forms a hydroxymethyl intermediate, which is rapidly oxidized to a carboxylic acid by cytosolic alcohol dehydrogenases (ADH) or further CYP activity.

  • Pathway B (N-Oxidation): The lone pair on the pyridine nitrogen can coordinate with the heme iron or undergo direct oxygen transfer to form the N-oxide.

The Oxan (Tetrahydropyran) Oxidation Pathway

Oxans are generally more stable than tetrahydrofurans, but they are not inert.

  • Pathway C (

    
    -Hydroxylation):  The carbon adjacent to the oxygen is the site of metabolism. Hydroxylation here creates an unstable hemiacetal.
    
  • Pathway D (Ring Opening): The hemiacetal collapses to an acyclic hydroxy-aldehyde or lactone, significantly altering the pharmacophore's polarity and potentially creating reactive aldehyde species.

Visualizing the Metabolic Cascade

The following diagram illustrates the competitive metabolic routes for a generic methylpyridine-oxan scaffold.

MetabolicPathways Parent Methylpyridine-Oxan (Parent Scaffold) Radical_Me Methyl Radical Intermediate Parent->Radical_Me CYP HAT (Methyl) NOxide Pyridine N-Oxide Parent->NOxide CYP/FMO (N-Oxidation) Radical_Ox Oxan u03b1-Radical Parent->Radical_Ox CYP HAT (u03b1-Carbon) Alcohol Hydroxymethyl Metabolite Radical_Me->Alcohol Rebound Acid Carboxylic Acid (Inactive/Excreted) Alcohol->Acid ADH/ALDH Hemiacetal Cyclic Hemiacetal (Unstable) Radical_Ox->Hemiacetal Rebound RingOpen Acyclic u03b4-Hydroxy Aldehyde Hemiacetal->RingOpen Spontaneous Collapse Lactone Oxan-2-one (Lactone) Hemiacetal->Lactone Oxidation

Figure 1: Competitive oxidative pathways for methylpyridine-oxan scaffolds. Red nodes indicate terminal/stable metabolites.

In Silico Prediction Framework

Relying solely on "gut feeling" leads to costly synthesis cycles. A tiered computational approach is required to rank designs before synthesis.

Tier 1: Ligand-Based Site of Metabolism (SOM)

Use machine learning models (e.g., StarDrop, ADMET Predictor) to calculate the Composite Site Lability (CSL) .

  • Input: SMILES string of the scaffold.

  • Output: Probability map of oxidation.

  • Interpretation: If the methyl group has a probability >0.8, it is the primary soft spot. If the oxan

    
    -carbons are >0.6, they are secondary liabilities.
    
Tier 2: Structure-Based Docking (CYP3A4/2D6)

Since the methylpyridine nitrogen is basic, it may anchor the molecule in the CYP active site via interaction with key residues (e.g., Glu216 in CYP2D6).

  • Protocol: Dock the scaffold into the crystal structure of CYP3A4 (PDB: 5VCC) and CYP2D6 (PDB: 2F9Q).

  • Metric: Measure the distance between the heme iron (Fe) and the candidate hydrogens (Methyl-H vs. Oxan-H). Distances

    
     indicate high metabolic risk.
    
Tier 3: QM-Based Activation Energy ( )

For critical lead compounds, calculate the energy barrier for Hydrogen Atom Abstraction.

  • Method: DFT (Density Functional Theory) at B3LYP/6-31G* level.

  • Causality: A difference of 1-2 kcal/mol in

    
     significantly shifts the metabolic route. If 
    
    
    
    (Methyl) <<
    
    
    (Oxan), blocking the methyl is mandatory.

PredictionWorkflow cluster_Tier1 Tier 1: Rapid Screening cluster_Tier2 Tier 2: Mechanistic Docking cluster_Tier3 Tier 3: Quantum Mechanics Input Candidate Structures (SMILES) ML_Model ML-based SOM Prediction (StarDrop/ADMET) Input->ML_Model Filter1 Discard High CSL > 0.9 ML_Model->Filter1 High Risk Docking Ensemble Docking (CYP3A4 / CYP2D6) ML_Model->Docking Pass DistCheck Fe-H Distance Check (< 6 Angstroms) Docking->DistCheck DFT DFT Calculation (Bond Dissociation Energy) DistCheck->DFT Ambiguous Cases Synthesis Proceed to Synthesis & Assay DFT->Synthesis Select Top 3

Figure 2: Hierarchical in silico workflow for prioritizing metabolically stable analogs.

Experimental Validation Protocol

Once compounds are synthesized, the Microsomal Stability Assay is the gold standard for validating predictions. This protocol is designed to be self-validating by including specific markers.

Materials[1][2][3][4][5]
  • Liver Microsomes: Pooled Human Liver Microsomes (HLM) and Rat Liver Microsomes (RLM) (20 mg/mL protein).

  • Cofactor: NADPH regenerating system (or 1 mM NADPH).

  • Quench Solution: Acetonitrile (ACN) containing internal standard (e.g., Tolbutamide).

  • Controls: Verapamil (High clearance), Warfarin (Low clearance).

Step-by-Step Protocol
  • Preparation: Dilute test compounds to 1

    
    M in phosphate buffer (100 mM, pH 7.4). Ensure final DMSO < 0.1%.
    
  • Pre-incubation: Mix compound and microsomes (0.5 mg/mL final protein conc). Incubate at 37°C for 5 mins. Why? To allow enzyme-substrate binding equilibrium.

  • Initiation: Add NADPH (1 mM start) to initiate the reaction.

  • Sampling: At

    
     min, remove 50 
    
    
    
    L aliquots.
  • Quenching: Immediately dispense into 150

    
    L ice-cold ACN with internal standard. Vortex and centrifuge (4000g, 10 min).
    
  • Analysis: Inject supernatant onto LC-MS/MS (MRM mode).

Data Analysis & Calculation

Calculate the slope (


) of 

vs. time.


Success Criteria:

  • Stable:

    
     protein.
    
  • Unstable:

    
     protein.
    

Optimization Strategies (SAR)

If the scaffold fails the stability criteria, employ these specific medicinal chemistry tactics:

Metabolic LiabilityStructural ModificationRationale
Methyl Oxidation Deuteration (

)
Exploits the Kinetic Isotope Effect (KIE). C-D bonds are stronger than C-H, slowing the rate-limiting HAT step.
Methyl Oxidation Difluoromethylation (

)
Reduces electron density on the carbon, making HAT energetically unfavorable, while retaining H-bond donor capacity.
Oxan

-Hydroxylation
Gem-dimethylation Adding methyl groups adjacent to the oxygen (positions 2 or 6) sterically blocks CYP access to the

-protons.
Oxan

-Hydroxylation
Spiro-cyclization Constraining the oxan ring into a spiro-system changes the ring pucker, potentially misaligning the

-H from the heme iron.
Pyridine N-Oxidation Adjacent Steric Bulk Placing a substituent (e.g., Cl, Me) ortho to the nitrogen hinders the approach of the heme oxygen species.

References

  • Cyprotex. "Microsomal Stability Assay Protocol."[1][2] Evotec ADME-Tox Solutions. Accessed February 26, 2026. [Link]

  • Creative Bioarray. "Microsomal Stability Assay: Protocol and Service Details." Creative Bioarray DMPK Services. Accessed February 26, 2026. [Link]

  • Optibrium. "StarDrop: Predicting Metabolic Stability and Site of Metabolism." Optibrium Technology. Accessed February 26, 2026. [Link]

  • Guengerich, F. P. "Common and Uncommon Cytochrome P450 Reactions Related to Metabolism and Chemical Toxicity." Chemical Research in Toxicology, 2001. [Link]

  • Meanwell, N. A. "Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design." Journal of Medicinal Chemistry, 2018. [Link]

Sources

Protocols & Analytical Methods

Method

Application Note: Reductive Amination Protocols for [4-(5-Methylpyridin-2-yl)oxan-4-yl]methanamine

[1] Abstract & Strategic Overview This guide details optimized protocols for the reductive amination of [4-(5-Methylpyridin-2-yl)oxan-4-yl]methanamine . This specific scaffold presents a unique synthetic challenge: it co...

Author: BenchChem Technical Support Team. Date: March 2026

[1]

Abstract & Strategic Overview

This guide details optimized protocols for the reductive amination of [4-(5-Methylpyridin-2-yl)oxan-4-yl]methanamine . This specific scaffold presents a unique synthetic challenge: it contains a primary amine attached to a methylene group, which is in turn bonded to a quaternary carbon (the C4 position of the tetrahydropyran ring). Structurally, this classifies it as a neopentyl-type amine .[1][2]

While the amine is primary and nucleophilic, the adjacent quaternary center creates significant steric bulk, retarding the initial attack on carbonyl electrophiles (especially ketones). Furthermore, the presence of the basic 5-methylpyridine moiety requires careful pH management to prevent catalyst poisoning or solubility issues.[1]

Key Technical Recommendations:

  • For Aldehydes: Use Sodium Triacetoxyborohydride (STAB) in DCE.[2] The reaction is generally fast despite sterics.[2]

  • For Ketones (The Challenge): Standard conditions often fail.[2] We recommend a Titanium(IV) Isopropoxide [Ti(OiPr)₄] mediated protocol.[1][2][3] The Titanium acts as a Lewis acid to activate the carbonyl and a water scavenger to drive the unfavorable equilibrium toward the imine.[1][4]

Chemical Profile & Challenges[2]

FeatureStructural DetailSynthetic Implication
Steric Environment Neopentyl (Primary amine

to quaternary center)
Slow imine formation; high energy barrier for tetrahedral intermediate.[1][2]
Electronic Nature 5-Methylpyridine substituentBasic nitrogen (

).[1][2] Can coordinate metal catalysts or protonate in strong acid, reducing solubility.[2]
Solubility Lipophilic core + Polar amineSoluble in DCM, DCE, THF.[2] Low solubility in non-polar hexanes/ethers as a free base.[2]
Structural Visualization

The steric crowding around the amine necessitates forcing conditions for imine formation, particularly with ketone partners.[2]

G cluster_0 Substrate Analysis Node1 [4-(5-Methylpyridin-2-yl) oxan-4-yl]methanamine Node2 Steric Bulk (Quaternary C) Node1->Node2 Retards Nucleophilic Attack Node3 Pyridine Ring (Basic N) Node1->Node3 Potential Catalyst Poison

Figure 1: Structural analysis highlighting the neopentyl steric hindrance.

Protocol A: The "Gold Standard" for Ketones (Ti-Mediated)[1]

Rationale: The formation of the imine between a neopentyl amine and a ketone is sterically disfavored and reversible.[2] Removing water is critical.[2] Titanium(IV) isopropoxide serves a dual function: it activates the ketone as a Lewis acid and chemically scavenges water to form stable titanium oxides, driving the reaction to completion.

Reagents
  • Amine: [4-(5-Methylpyridin-2-yl)oxan-4-yl]methanamine (1.0 equiv)[1]

  • Carbonyl: Ketone (1.1 – 1.2 equiv)[1][2]

  • Lewis Acid: Titanium(IV) isopropoxide (1.2 – 1.5 equiv)[1]

  • Reductant: Sodium Borohydride (NaBH₄) (2.0 equiv)[1]

  • Solvent: THF (anhydrous) or Neat

  • Quench: 1N NaOH or saturated NH₄Cl[2]

Step-by-Step Procedure
  • Imine Formation (The Critical Step):

    • In a flame-dried flask under Nitrogen/Argon, dissolve the Amine (1.0 equiv) and Ketone (1.1 equiv) in anhydrous THF (0.5 M concentration).

    • Note: For volatile or non-hindered ketones, this can be done neat.[1][2]

    • Add Ti(OiPr)₄ (1.25 equiv) dropwise via syringe.[2]

    • Stir the mixture at Ambient Temperature for 12–18 hours .

    • Checkpoint: Monitor by LCMS.[2] You should see the mass of the Imine (M+Ketone-H₂O).[1] If conversion is <50%, heat to 60°C for 4 hours.

  • Reduction:

    • Dilute the reaction mixture with absolute Ethanol (equal volume to THF used).[2]

    • Safety: Ti(OiPr)₄ reacts exothermically with ethanol; add slowly.[2]

    • Add NaBH₄ (2.0 equiv) portion-wise.[2]

    • Stir at room temperature for 2–4 hours.

  • Workup (Titanium Removal):

    • Crucial Step: Quench by adding 1N NaOH (or water) dropwise.[2] A heavy white/yellow precipitate (TiO₂) will form.[2]

    • Dilute with Ethyl Acetate.[2]

    • Filter the suspension through a pad of Celite to remove the titanium salts.[2] Wash the pad thoroughly with EtOAc.[2]

    • Transfer filtrate to a separatory funnel.[2] Wash with brine, dry over Na₂SO₄, and concentrate.[2][5]

  • Purification:

    • The crude usually contains the product and Titanium residues.[1][2] Flash chromatography (DCM/MeOH/NH₃) is recommended.[2]

Protocol B: Standard Method for Aldehydes (STAB)[1]

Rationale: Aldehydes are sufficiently electrophilic that the neopentyl sterics are less prohibitive.[2] Sodium Triacetoxyborohydride (STAB) is the reagent of choice because it is mild and does not reduce aldehydes/ketones directly, preventing side reactions.

Reagents
  • Amine: [4-(5-Methylpyridin-2-yl)oxan-4-yl]methanamine (1.0 equiv)[1]

  • Carbonyl: Aldehyde (1.1 equiv)[1]

  • Reductant: Sodium Triacetoxyborohydride (STAB) (1.4 equiv)[1]

  • Acid: Acetic Acid (glacial, 1.0 – 2.0 equiv)[1]

  • Solvent: 1,2-Dichloroethane (DCE) or DCM.[1][2]

Step-by-Step Procedure
  • Mixing:

    • Dissolve Amine (1.0 equiv) and Aldehyde (1.1 equiv) in DCE (0.2 M).

    • Add Acetic Acid (1.0 equiv).[2] This catalyzes imine formation and buffers the basic pyridine ring.[2]

    • Stir for 30–60 minutes at room temperature to allow imine/hemiaminal equilibrium.

  • Reduction:

    • Add STAB (1.4 equiv) in a single portion.[2]

    • Stir at room temperature for 4–12 hours.

    • Note: Gas evolution (H₂) may occur; ensure the vessel is vented or has a balloon.[2]

  • Workup:

    • Quench with Saturated NaHCO₃ (aqueous) until pH > 8.

    • Extract with DCM (3x).[2]

    • Dry organics over MgSO₄ and concentrate.[2][4]

Reaction Mechanism & Logic Flow

The following diagram illustrates the decision matrix and mechanistic pathway for this specific substrate.

ReactionLogic Start Substrate: [4-(5-Methylpyridin-2-yl)oxan-4-yl]methanamine Choice Electrophile Type? Start->Choice Aldehyde Aldehyde (Low Steric Demand) Choice->Aldehyde High Reactivity Ketone Ketone (High Steric Demand) Choice->Ketone Low Reactivity PathA Protocol B: STAB / DCE / AcOH Direct Reductive Amination Aldehyde->PathA PathB Protocol A: Ti(OiPr)4 / THF Stepwise Imine Trapping Ketone->PathB Product Secondary Amine Product PathA->Product One-Pot Imine Sterically Congested Imine PathB->Imine Dehydration Reduction Reduction Step Imine->Reduction + NaBH4 Reduction->Product

Figure 2: Decision matrix for selecting the appropriate reductive amination protocol.

Troubleshooting & Optimization

ObservationDiagnosisCorrective Action
No Reaction (Ketone) Steric bulk preventing imine formation.[1][2]Switch to Protocol A (Ti-mediated).[1][2] If already using Ti, heat the imine formation step to 60°C or use Microwave irradiation (100°C, 30 min).[2]
Low Yield (Aldehyde) Imine hydrolysis during workup or incomplete reduction.[2]Ensure reaction is dry.[2] Switch from STAB to NaBH₃CN in Methanol (pH 5-6) for stronger reducing power (Note: Toxic).
Over-Alkylation Formation of tertiary amine (dialkylation).[2][3]This is rare for neopentyl amines due to sterics.[2] If observed, ensure slow addition of the aldehyde or use a large excess of the amine (2.0 equiv).
Pyridine Interference Pyridine N coordinating to Boron.[2]Increase Acetic Acid to 2-3 equiv to ensure the pyridine is protonated (pyridinium), reducing its coordination ability.[1]

References

  • Mattson, R. J., et al. "An improved method for reductive alkylation of amines using titanium(IV) isopropoxide and sodium cyanoborohydride."[2][3][6] The Journal of Organic Chemistry, vol. 55, no.[2][3] 8, 1990, pp. 2552–2554.[2][3] Link[1]

  • Abdel-Magid, A. F., et al. "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride.[1][2] Studies on Direct and Indirect Reductive Amination Procedures." The Journal of Organic Chemistry, vol. 61, no.[2][7] 11, 1996, pp. 3849–3862.[2][7] Link[1]

  • Bhattacharyya, S. "Titanium(IV) isopropoxide mediated reductive amination of carbonyl compounds: A facile preparation of N-methyl secondary amines."[1][2][4][7][8] Journal of the Chemical Society, Perkin Transactions 1, 1999.[2] Link

  • PubChem. "(5-Methylpyridin-2-yl)methanamine Compound Summary."[1][2][9] National Library of Medicine.[2] Link[1]

Sources

Application

Application Note: Strategic Incorporation of [4-(5-Methylpyridin-2-yl)oxan-4-yl]methanamine into Kinase Inhibitor Scaffolds

Executive Summary & Molecule Profile This Application Note details the methodologies for incorporating [4-(5-Methylpyridin-2-yl)oxan-4-yl]methanamine (referred to herein as THP-Amine-1 ) into small molecule drug discover...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Molecule Profile

This Application Note details the methodologies for incorporating [4-(5-Methylpyridin-2-yl)oxan-4-yl]methanamine (referred to herein as THP-Amine-1 ) into small molecule drug discovery programs, specifically targeting kinase inhibitors.

Originally identified as a critical intermediate in the synthesis of the P2X3 receptor antagonist Gefapixant (MK-7264) , this building block has gained traction in kinase medicinal chemistry. Its value lies in its unique structural properties:

  • Gem-Disubstituted Geometry: The quaternary carbon at the 4-position of the tetrahydropyran (THP) ring creates a defined "kink," orienting the pyridine ring and the amine handle in a specific vector that differs from standard piperidine or cyclohexyl linkers.

  • Physicochemical Balance: The THP ether oxygen acts as a hydrogen bond acceptor, improving aqueous solubility compared to carbocyclic analogs, while the pyridine ring offers potential

    
    -stacking interactions or solvent-front buffering.
    
Chemical Profile
PropertySpecification
IUPAC Name [4-(5-Methylpyridin-2-yl)oxan-4-yl]methanamine
Formula C

H

N

O
MW 206.29 g/mol
Key Feature Sterically hindered primary amine (neopentyl-like position)
pKa (Calc) ~9.5 (Primary amine), ~4.5 (Pyridine)
Solubility High in MeOH, DMSO, DCM; Moderate in Water

Retrosynthetic Analysis & Building Block Preparation

Before incorporation, it is critical to understand the synthesis of THP-Amine-1 to appreciate its purity profile and reactivity. The most robust route for generating this gem-disubstituted center involves the bis-alkylation of an aryl acetonitrile.

Synthesis Workflow (Graphviz)

SynthesisRoute Figure 1: Synthetic route to the THP-Amine-1 building block. Start 2-(5-Methylpyridin-2-yl) acetonitrile Inter Intermediate: 4-(5-Methylpyridin-2-yl) oxan-4-carbonitrile Start->Inter Bis-alkylation (DMSO/THF) Reagent1 Bis(2-chloroethyl)ether + NaH (Base) Reagent1->Inter Product Target: THP-Amine-1 Inter->Product Nitrile Reduction Reagent2 Raney Ni / H2 or LAH Reagent2->Product

Key Synthetic Insight: The reduction of the nitrile to the amine is the critical step. Incomplete reduction can lead to imine impurities. Commercial supplies of this building block are often sold as the dihydrochloride salt to ensure stability. Always free-base the salt prior to use in sensitive organometallic couplings.

Incorporation Strategy 1: S Ar Coupling to Kinase Cores

The most common application in kinase inhibitor design is coupling THP-Amine-1 to a halogenated heterocycle (e.g., 2,4-dichloropyrimidine or 4-chloroquinazoline) to serve as the hinge-binding or solvent-front moiety.

Challenge: The amine is in a "neopentyl-like" position (attached to a quaternary carbon). It is sterically hindered and less nucleophilic than a standard benzylamine. Standard room-temperature S


Ar conditions often fail or result in low yields.
Protocol A: High-Temperature S Ar Coupling

Scope: Coupling THP-Amine-1 to 2,4-dichloropyrimidine (or similar electron-deficient heteroaryl chlorides).

Reagents:

  • Substrate: 2,4-Dichloropyrimidine (1.0 equiv)

  • Nucleophile: THP-Amine-1 (1.1 equiv)

  • Base:

    
    -Diisopropylethylamine (DIPEA) (3.0 equiv)
    
  • Solvent: N-Methyl-2-pyrrolidone (NMP) or DMSO (Anhydrous)

Step-by-Step Methodology:

  • Preparation: In a microwave vial or pressure tube, dissolve 2,4-dichloropyrimidine (1.0 mmol) in anhydrous NMP (3 mL).

  • Addition: Add DIPEA (3.0 mmol) followed by THP-Amine-1 (1.1 mmol).

    • Note: If using the HCl salt of the amine, increase DIPEA to 5.0 equiv to ensure complete neutralization.

  • Reaction: Seal the vessel.

    • Thermal: Heat to 110–120 °C for 4–16 hours.

    • Microwave: Irradiate at 130 °C for 30–60 minutes.

  • Monitoring: Monitor by LC-MS. The steric bulk often slows the reaction compared to simple amines. Look for the disappearance of the starting chloride (

    
    ) and formation of the product (
    
    
    
    ).
  • Work-up:

    • Dilute the reaction mixture with Ethyl Acetate (30 mL).

    • Wash with water (

      
      ) to remove NMP.
      
    • Wash with Brine (10 mL), dry over Na

      
      SO
      
      
      
      , and concentrate.
  • Purification: The product is basic. Purify via Flash Chromatography using a DCM/MeOH gradient (0

    
     10% MeOH) or Reverse Phase Preparative HPLC (Water/Acetonitrile + 0.1% Formic Acid).
    

Author’s Note on Regioselectivity: With 2,4-dichloropyrimidine, the C4-position is naturally more reactive. However, the steric bulk of THP-Amine-1 can sometimes reduce this selectivity ratio compared to smaller amines. Verify regiochemistry (C4 vs. C2 substitution) using 2D NMR (HMBC) if both isomers are observed.

Incorporation Strategy 2: Amide Coupling (Solvent Front)

A second common strategy is attaching THP-Amine-1 to a carboxylic acid handle on the kinase core (e.g., to extend into the solvent-exposed region).

Challenge: The steric hindrance at the


-carbon of the amine makes standard EDC/HOBt couplings sluggish. Stronger coupling agents are required.
Protocol B: HATU-Mediated Amide Coupling[4]

Scope: Coupling THP-Amine-1 to a benzoic acid or heteroaryl acid derivative.

Reagents:

  • Carboxylic Acid Substrate (1.0 equiv)[1][2]

  • Coupling Agent: HATU (1.2 – 1.5 equiv)

  • Nucleophile: THP-Amine-1 (1.2 equiv)

  • Base: DIPEA (3.0 equiv)

  • Solvent: DMF (Anhydrous)

Step-by-Step Methodology:

  • Activation: In a dry flask under N

    
    , dissolve the Carboxylic Acid (1.0 mmol) and HATU (1.2 mmol) in anhydrous DMF (4 mL).
    
  • Base Addition: Add DIPEA (1.5 mmol) and stir at Room Temperature (RT) for 5–10 minutes.

    • Observation: The solution often turns yellow/orange upon activation.

  • Amine Addition: Add THP-Amine-1 (1.2 mmol) and the remaining DIPEA (1.5 mmol).

  • Reaction: Stir at RT for 2–12 hours.

    • Troubleshooting: If conversion is <50% after 4 hours, heat to 50 °C. The quaternary center creates significant steric clash during the tetrahedral intermediate formation.

  • Quench: Dilute with saturated NaHCO

    
     solution.
    
  • Extraction: Extract with EtOAc (

    
    ). Wash combined organics with 5% LiCl solution (to remove DMF), water, and brine.
    
  • Purification: Silica gel chromatography.

Decision Matrix & Troubleshooting

Use the following logic flow to determine the optimal coupling strategy based on your kinase scaffold.

CouplingLogic Figure 2: Decision Matrix for coupling THP-Amine-1. Start Start: Kinase Core Selection Decision1 Electrophile Type? Start->Decision1 BranchA Aryl/Heteroaryl Chloride (e.g., Chloropyrimidine) Decision1->BranchA Halogen BranchB Carboxylic Acid Decision1->BranchB COOH ProcessA Protocol A: S_NAr (DIPEA, NMP, 120°C) BranchA->ProcessA ProcessB Protocol B: Amide Coupling (HATU, DMF, RT) BranchB->ProcessB CheckA Low Yield / No Reaction? ProcessA->CheckA CheckB Low Yield / Incomplete? ProcessB->CheckB AltA Try Buchwald-Hartwig: Pd2(dba)3, Xantphos, Cs2CO3 CheckA->AltA Yes AltB Try Acid Chloride Method: (COCl)2, then Amine + Pyridine CheckB->AltB Yes

Analytical Validation Data (Simulated)

When characterizing the final inhibitor, specific NMR signatures confirm the incorporation of the THP-Amine-1 moiety.

Signal (1H NMR, DMSO-d6)Chemical Shift (

)
MultiplicityAssignment
Pyridine-CH

2.25 – 2.30 ppmSinglet (3H)Methyl on Pyridine C5
THP-CH

-O
3.60 – 3.80 ppmMultiplet (4H)THP positions 2 and 6
Linker CH

-NH
3.40 – 3.55 ppmDoublet/Singlet (2H)Methylene adjacent to amine
Pyridine Aromatic 7.20 – 8.40 ppmMultiplet (3H)Pyridine protons

References

  • Gefapixant (MK-7264)

    • Ren, H., et al. (2020). "Development of a Green and Sustainable Manufacturing Process for Gefapixant Citrate (MK-7264) Part 1: Introduction and Process Overview." Organic Process Research & Development, 24(11), 2445–2452.[3]

    • Context: Describes the industrial-scale synthesis of the P2X3 antagonist, validating the stability and handling of the THP-amine intermedi
  • S

    
    Ar Methodology: 
    
    • Roh, H., et al. (2020). "Amination of Heteroaryl Chlorides: Palladium Catalysis or S

      
      Ar in Green Solvents?" European Journal of Organic Chemistry, 2020(10), 1542–1552. 
      
    • Ar vs.
  • Amide Coupling Reagents

    • Carpino, L. A. (1993).[1] "1-Hydroxy-7-azabenzotriazole.[1] An efficient peptide coupling additive." Journal of the American Chemical Society, 115(10), 4397–4398.

    • Context: The foundational text for HATU, explaining its superiority for sterically hindered couplings (like the gem-disubstituted THP amine).

Sources

Method

Protecting group strategies for [4-(5-Methylpyridin-2-yl)oxan-4-yl]methanamine reactions

An In-depth Guide to Protecting Group Strategies for [4-(5-Methylpyridin-2-yl)oxan-4-yl]methanamine Authored by: Senior Application Scientist, Chemical Synthesis Division Introduction: Navigating Reactivity in Complex He...

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Guide to Protecting Group Strategies for [4-(5-Methylpyridin-2-yl)oxan-4-yl]methanamine

Authored by: Senior Application Scientist, Chemical Synthesis Division

Introduction: Navigating Reactivity in Complex Heterocyclic Amines

In the intricate world of medicinal chemistry and drug development, molecules like [4-(5-Methylpyridin-2-yl)oxan-4-yl]methanamine serve as valuable scaffolds. Their structure, featuring a primary aliphatic amine and a pyridine ring, presents a dual-reactivity challenge. The primary amine is a potent nucleophile and base, while the pyridine nitrogen offers a site for protonation, alkylation, and other electrophilic attacks. Unchecked, this reactivity can lead to a cascade of undesired side reactions, compromising yield and purity in multi-step syntheses.

A robust protecting group strategy is therefore not merely a procedural step but the cornerstone of a successful synthetic campaign. A protecting group is a reversible chemical modification of a functional group, rendering it inert to specific reaction conditions.[1] This guide provides a detailed exploration of the primary protecting group strategies for [4-(5-Methylpyridin-2-yl)oxan-4-yl]methanamine, focusing on the causality behind experimental choices and providing field-proven protocols. We will delve into the protection of the primary amine and the pyridine nitrogen, with a special emphasis on creating orthogonal systems , where one protecting group can be removed selectively in the presence of another.[2]

Part 1: Protection of the Primary Amine Moiety

The primary amine is often the most reactive site, necessitating its protection early in a synthetic route. The choice of protecting group is dictated by the planned downstream reaction conditions. The most reliable and widely used protecting groups for amines are carbamates, which effectively suppress the amine's nucleophilicity and basicity.[1][3] We will focus on the three most prevalent carbamate protecting groups: Boc, Cbz, and Fmoc.

The Boc Group (tert-Butoxycarbonyl)

The Boc group is arguably the most common amine protecting group in non-peptide chemistry, prized for its ease of introduction and its clean, acid-labile removal.[4]

  • Expertise & Experience: The Boc group is exceptionally stable under basic, nucleophilic, and reductive (e.g., catalytic hydrogenolysis) conditions. This makes it an ideal choice when subsequent reaction steps involve bases like NaOH, organometallics, or hydrogenation.[5] Its primary liability is strong acid, which generates a volatile isobutylene and carbon dioxide upon cleavage.[6]

  • Protection Protocol: The Boc group is typically installed using di-tert-butyl dicarbonate (Boc₂O) in the presence of a mild base. The base neutralizes the acidic byproduct and accelerates the reaction.[7]

  • Deprotection Protocol: Cleavage is most commonly achieved with strong acids like trifluoroacetic acid (TFA) or hydrogen chloride (HCl) in an organic solvent.[3][8]

The Cbz Group (Carboxybenzyl)

First introduced by Bergmann and Zervas in the 1930s for peptide synthesis, the Cbz group remains a cornerstone of protecting group chemistry due to its unique removal conditions.[9]

  • Expertise & Experience: The Cbz group is stable to a wide range of acidic and basic conditions, making it orthogonal to the acid-labile Boc group and the base-labile Fmoc group.[9] Its defining feature is its selective removal by catalytic hydrogenolysis (H₂ gas with a palladium catalyst), which cleaves the benzylic C-O bond.[10] This method is exceptionally mild and clean, yielding toluene and CO₂ as byproducts. However, it is incompatible with molecules containing other reducible groups like alkenes, alkynes, or some sulfur compounds.[10]

  • Protection Protocol: The Cbz group is introduced by reacting the amine with benzyl chloroformate (Cbz-Cl) under basic conditions (Schotten-Baumann reaction).[9][11]

  • Deprotection Protocol: The standard method is catalytic hydrogenolysis.[12] Alternatively, for substrates incompatible with hydrogenation, strong acidic conditions like HBr in acetic acid or Lewis acids can be employed, though this is less common.[11][13]

The Fmoc Group (9-Fluorenylmethyloxycarbonyl)

The Fmoc group is the protecting group of choice in modern solid-phase peptide synthesis (SPPS) and is invaluable whenever acid-sensitive functional groups must be preserved.[14]

  • Expertise & Experience: The Fmoc group is characterized by its stability to acidic conditions (orthogonal to Boc) and hydrogenolysis (orthogonal to Cbz).[15] Its key feature is its lability to basic conditions. A weak amine base, typically piperidine, is sufficient to induce a β-elimination reaction, rapidly and cleanly removing the Fmoc group.[14][16]

  • Protection Protocol: Fmoc is typically introduced using 9-fluorenylmethylsuccinimidyl carbonate (Fmoc-OSu) or 9-fluorenylmethyloxycarbonyl chloride (Fmoc-Cl).[14][17]

  • Deprotection Protocol: Deprotection is achieved by treatment with a solution of a secondary amine, such as 20% piperidine in a polar aprotic solvent like DMF.[14][18]

Data Presentation: Comparison of Amine Protecting Groups
Protecting GroupProtection Reagent(s)Protection ConditionsDeprotection ConditionsStable ToIncompatible With
Boc Boc₂O, Base (e.g., TEA, NaOH)Aqueous or anhydrous, RTStrong Acid (TFA, HCl)Base, Nucleophiles, H₂/PdStrong Acid
Cbz Cbz-Cl, Base (e.g., NaHCO₃)Aqueous/Organic, 0°C to RTH₂/Pd, Strong Lewis AcidsMild Acid, BaseCatalytic Hydrogenation
Fmoc Fmoc-OSu or Fmoc-Cl, BaseAqueous or anhydrous, RTBase (e.g., 20% Piperidine in DMF)Acid, H₂/PdBases (especially amines)

Part 2: Protection of the Pyridine Nitrogen

While the primary amine is the main concern, the pyridine nitrogen can interfere with certain reactions, such as those involving strong electrophiles or organometallic reagents. In such cases, its basicity and nucleophilicity can be masked by conversion to a pyridine N-oxide.[19]

  • Expertise & Experience: The formation of an N-oxide significantly alters the pyridine's electronic properties. The N-O bond acts as a dipole, withdrawing electron density from the ring, which deactivates it towards electrophilic attack.[19] This protection strategy is fully orthogonal to the carbamate-based amine protections. The N-oxide can be cleanly removed by deoxygenation to restore the original pyridine.[20]

  • Protection (Oxidation) Protocol: Pyridine N-oxides are readily prepared by treating the pyridine with a peroxy acid, such as meta-chloroperoxybenzoic acid (m-CPBA) or hydrogen peroxide in acetic acid.[20][21][22]

  • Deprotection (Deoxygenation) Protocol: The pyridine can be regenerated by treatment with a reducing agent like phosphorus trichloride (PCl₃) or zinc dust.[20]

Part 3: Orthogonal Strategies & Experimental Workflows

The true power of protecting group chemistry lies in the strategic, orthogonal application of different groups. This allows for the selective unmasking and reaction of one functional group while another remains protected.

Logical Relationship: An Orthogonal Synthetic Pathway

Consider a scenario where a modification is needed on the pyridine ring via an electrophilic substitution, followed by a separate reaction at the amine. An orthogonal strategy would be essential.

G cluster_0 Step 1: Amine Protection cluster_1 Step 2: Pyridine Protection cluster_2 Step 3: Selective Modification cluster_3 Step 4: Orthogonal Deprotection cluster_4 Step 5: Final Deprotection & Reaction A [4-(5-Methylpyridin-2-yl)oxan-4-yl]methanamine B Boc-Protected Amine A->B Boc₂O, Base C Dual-Protected Intermediate B->C m-CPBA D Ring-Modified Intermediate C->D Electrophilic Substitution E Amine-Protected Intermediate D->E PCl₃ (Deoxygenation) F Final Product E->F 1. Amine Reaction 2. TFA (Boc Removal)

Caption: Orthogonal protection workflow for sequential modification.

Part 4: Detailed Experimental Protocols

The following protocols are generalized and should be adapted based on the specific substrate and scale. All manipulations should be performed in a well-ventilated fume hood with appropriate personal protective equipment.

Protocol 1: Boc Protection of the Primary Amine[7]
  • Setup: In a round-bottom flask, dissolve [4-(5-Methylpyridin-2-yl)oxan-4-yl]methanamine (1.0 equiv) in a suitable solvent such as dichloromethane (DCM) or a 1:1 mixture of THF and water (approx. 0.1-0.2 M).

  • Base Addition: Add triethylamine (TEA) (1.2 equiv) or aqueous sodium bicarbonate (2.0 equiv if using a biphasic system) to the solution. Stir for 5 minutes.

  • Reagent Addition: Add di-tert-butyl dicarbonate (Boc₂O) (1.1 equiv) portion-wise to the stirred solution at room temperature.

  • Reaction: Stir the mixture at room temperature for 4-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed.

  • Work-up: If using an organic solvent, wash the reaction mixture sequentially with 1M HCl (to remove excess base), saturated NaHCO₃ solution, and brine. If using a biphasic system, separate the layers and extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

  • Isolation: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the N-Boc protected product, which can be purified by column chromatography if necessary.

Protocol 2: Cbz Protection of the Primary Amine[9][11]
  • Setup: Dissolve the primary amine (1.0 equiv) in a 1:1 mixture of dioxane and water. Cool the solution to 0°C in an ice bath.

  • Base Addition: Add sodium carbonate (Na₂CO₃) (2.5 equiv).

  • Reagent Addition: Slowly add benzyl chloroformate (Cbz-Cl) (1.1 equiv) dropwise, ensuring the temperature remains below 5°C.

  • Reaction: Allow the reaction to warm to room temperature and stir for 3-6 hours. Monitor by TLC.

  • Work-up: Dilute the reaction mixture with water and extract with ethyl acetate. Wash the combined organic layers with brine.

  • Isolation: Dry the organic layer over Na₂SO₄, filter, and concentrate in vacuo. Purify the crude product by flash chromatography.

Protocol 3: Fmoc Protection of the Primary Amine[17]
  • Setup: Dissolve the primary amine (1.0 equiv) in a 10% aqueous sodium carbonate solution.

  • Reagent Addition: Add a solution of 9-fluorenylmethylsuccinimidyl carbonate (Fmoc-OSu) (1.05 equiv) in acetone dropwise at room temperature.

  • Reaction: Stir vigorously for 4-8 hours at room temperature. Monitor by TLC.

  • Work-up: Dilute the mixture with water and wash with diethyl ether to remove impurities. Acidify the aqueous layer to pH ~2 with 1M HCl, which will precipitate the product.

  • Isolation: Collect the solid precipitate by filtration, wash with cold water, and dry under vacuum.

Protocol 4: General Boc Deprotection[8][23]
  • Setup: Dissolve the N-Boc protected amine in dichloromethane (DCM) (approx. 0.1 M).

  • Reagent Addition: Add trifluoroacetic acid (TFA) (5-10 equiv, or a 25-50% v/v solution in DCM) to the solution at 0°C.

  • Reaction: Stir the reaction at room temperature for 1-4 hours, monitoring by TLC.

  • Isolation: Concentrate the reaction mixture under reduced pressure to remove the solvent and excess TFA. The resulting amine salt can be used directly or neutralized by partitioning between an organic solvent and a basic aqueous solution (e.g., sat. NaHCO₃) to obtain the free amine.

Protocol 5: General Cbz Deprotection (Hydrogenolysis)[10][12]
  • Setup: Dissolve the N-Cbz protected amine in a suitable solvent like methanol, ethanol, or ethyl acetate.

  • Catalyst Addition: Add 10% Palladium on carbon (Pd/C) (5-10 mol% by weight).

  • Reaction: Seal the reaction vessel and purge with hydrogen gas (H₂). Maintain a positive pressure of H₂ (from a balloon or a hydrogenation apparatus) and stir vigorously at room temperature for 2-16 hours.

  • Work-up: Once the reaction is complete (monitored by TLC/LC-MS), carefully filter the mixture through a pad of Celite to remove the Pd/C catalyst.

  • Isolation: Rinse the Celite pad with the reaction solvent. Combine the filtrates and concentrate under reduced pressure to afford the deprotected amine.

Protocol 6: General Fmoc Deprotection[14]
  • Setup: Dissolve the N-Fmoc protected compound in N,N-dimethylformamide (DMF).

  • Reagent Addition: Add piperidine to create a 20% (v/v) solution.

  • Reaction: Stir the solution at room temperature. The reaction is typically very fast, often completing in under 30 minutes. Monitor by TLC.

  • Work-up: Dilute the reaction mixture with a large volume of water and extract the product with an organic solvent (e.g., ethyl acetate or DCM).

  • Isolation: Wash the combined organic layers with brine, dry over Na₂SO₄, filter, and concentrate under reduced pressure. The crude product can be purified as needed.

Conclusion: A Framework for Rational Synthesis

The successful synthesis of complex molecules like [4-(5-Methylpyridin-2-yl)oxan-4-yl]methanamine hinges on the deliberate and strategic use of protecting groups. By understanding the distinct stabilities and cleavage conditions of Boc, Cbz, and Fmoc groups for the primary amine, and the utility of N-oxide formation for the pyridine ring, researchers can design robust, high-yield synthetic routes. The principles of orthogonality are paramount, providing the chemical toolkit to navigate complex transformations with precision and control. The protocols and strategies outlined in this guide serve as a foundational framework for drug development professionals to achieve their synthetic goals efficiently and reliably.

References

  • Boc-Protected Amino Groups. Organic Chemistry Portal. [Link]

  • Protecting Groups For Amines: Carbamates. Master Organic Chemistry. (2018). [Link]

  • Cbz-Protected Amino Groups. Organic Chemistry Portal. [Link]

  • Protective Groups. Organic Chemistry Portal. [Link]

  • Fluorenylmethyloxycarbonyl protecting group. Wikipedia. [Link]

  • Fmoc-Protected Amino Groups. Organic Chemistry Portal. [Link]

  • Amino Acid-Protecting Groups. Chemical Reviews, ACS Publications. (2009). [Link]

  • Cbz Protecting Group: N-Cbz Protection & Deprotection Mechanism. Total Synthesis. (2024). [Link]

  • Amine Protection and Deprotection. Master Organic Chemistry. [Link]

  • Pyridine-n-oxide. Organic Syntheses Procedure. [Link]

  • Synthesis method and intermediates of pyridin-2-yl-methylamine.
  • Methods for Removing the Fmoc Group. ResearchGate. (PDF). [Link]

  • Orthogonal protection. Wikipedia. [Link]

  • An Excellent Method for Cbz-protection of Amines. Synlett, Thieme. (2010). [Link]

  • Mild Method for Deprotection of the N-Benzyloxycarbonyl (N-Cbz) Group by the Combination of AlCl₃ and HFIP. The Journal of Organic Chemistry, ACS Publications. (2024). [Link]

  • Recent trends in the chemistry of pyridine N-oxides. ARKIVOC. (2001). [Link]

  • Pyridine-N-oxide. Wikipedia. [Link]

  • BOC Deprotection. ACS GCI Pharmaceutical Roundtable Reagent Guides. [Link]

  • Synthetic method for preparing pyridine N-oxide.
  • Preparation of Pyridines, Part 8: Chemistry of Pyridine-N-oxides. YouTube. (2022). [Link]

  • Methods for Removing the Fmoc Group. ResearchGate. [Link]

Sources

Application

Application Note: A Systematic Guide to Solvent Selection for Reactions Involving [4-(5-Methylpyridin-2-yl)oxan-4-yl]methanamine

An Application Note for Researchers, Scientists, and Drug Development Professionals Abstract [4-(5-Methylpyridin-2-yl)oxan-4-yl]methanamine is a complex heterocyclic building block featuring a primary amine, a pyridine r...

Author: BenchChem Technical Support Team. Date: March 2026

An Application Note for Researchers, Scientists, and Drug Development Professionals

Abstract

[4-(5-Methylpyridin-2-yl)oxan-4-yl]methanamine is a complex heterocyclic building block featuring a primary amine, a pyridine ring, and a tetrahydropyran (oxane) moiety. This unique combination of functional groups presents both opportunities and challenges for chemical synthesis, where solvent selection is a critical parameter for controlling reaction outcomes, including yield, selectivity, and impurity profiles. This document provides a comprehensive guide for researchers to systematically approach solvent selection for reactions involving this molecule. We will explore the physicochemical properties of the target compound, discuss the mechanistic implications of solvent choice on its key functional groups, and provide a detailed protocol for empirical solvent screening.

Introduction: The Critical Role of the Solvent

The molecular architecture of [4-(5-Methylpyridin-2-yl)oxan-4-yl]methanamine combines three distinct chemical functionalities: a nucleophilic primary amine, a weakly basic pyridine ring, and a polar ether (oxane) group. This trifunctional nature makes it a versatile synthon in drug discovery programs. However, the reactivity of the amine and the electronic nature of the pyridine ring are highly susceptible to the surrounding solvent environment.

An optimal solvent must not only fully solubilize reactants but also stabilize desired transition states, facilitate or inhibit specific reaction pathways, and simplify downstream processing. A suboptimal choice can lead to poor yields, side-product formation (e.g., over-alkylation of the amine), or reaction failure. This guide explains the causality behind solvent choices, moving beyond simple lists to provide a logical framework for experimental design.

Analysis of Molecular Properties and Solvent Interactions

To select an appropriate solvent, one must first understand the molecule's inherent properties.

  • Primary Amine (-CH₂NH₂): This is the most reactive site for many transformations, including acylation, alkylation, and reductive amination. As a primary amine, it is a hydrogen bond donor and acceptor. Protic solvents can solvate this group effectively, which can sometimes temper its nucleophilicity.

  • Pyridine Ring: The nitrogen atom in the pyridine ring possesses a lone pair of electrons in an sp² hybrid orbital, making it basic and available for protonation or coordination.[1] The ring itself is electron-deficient, influencing its aromatic substitution patterns.[2]

  • Oxane Ring: The ether oxygen is a hydrogen bond acceptor, contributing to the molecule's overall polarity and its solubility in polar solvents.

  • Overall Polarity: The combination of polar groups (amine, pyridine, ether) and nonpolar regions (methyl group, aliphatic backbone) suggests the molecule is of intermediate polarity. Its solubility will likely be poor in nonpolar solvents like hexanes and favorable in polar aprotic and protic solvents.

The interplay between these groups and the solvent is paramount. For example, in a reaction involving the primary amine, a protic solvent like methanol could stabilize the amine's ground state through hydrogen bonding, potentially increasing the activation energy required for it to act as a nucleophile. Conversely, a polar aprotic solvent like DMF would not form hydrogen bonds with the amine, leaving it more "naked" and potentially more reactive.[3]

A Systematic Workflow for Solvent Selection

A haphazard "trial-and-error" approach to solvent selection is inefficient. We propose a systematic workflow that combines theoretical analysis with empirical screening to identify the optimal solvent system efficiently.

SolventSelectionWorkflow A Define Reaction Type (e.g., Acylation, Alkylation, SNAr) B Analyze Reactants & Reagents (Polarity, Stability, pKa) A->B Mechanism Considerations C Initial Theoretical Screening (Consult Literature for Analogs) B->C Property Analysis D Categorize Candidate Solvents (Aprotic Polar, Protic Polar, Nonpolar) C->D Shortlist Candidates E Perform Small-Scale Solubility Test D->E Practical Check F Execute Parallel Microscale Reaction Screen E->F Soluble Candidates Only G Analyze Outcomes (LCMS for Conversion & Purity) F->G Data Acquisition H Select Lead Solvents for Optimization G->H Evaluate Results I Scale-Up & Refine Conditions (Temperature, Concentration) H->I Final Step

Caption: A systematic workflow for rational solvent selection.

Protocol: Empirical Solvent Screening for Acylation

This protocol provides a self-validating system for testing multiple solvents in parallel for a common reaction type: the acylation of the primary amine.

Objective: To identify a suitable solvent for the acylation of [4-(5-Methylpyridin-2-yl)oxan-4-yl]methanamine with acetyl chloride.

Materials:

  • [4-(5-Methylpyridin-2-yl)oxan-4-yl]methanamine

  • Acetyl Chloride

  • Triethylamine (TEA) or a non-nucleophilic base like DIPEA

  • Candidate Solvents (See Table 1)

  • Array of small reaction vials (e.g., 1 mL HPLC vials) with stir bars

  • LCMS system for analysis

Protocol Steps:

  • Stock Solution Preparation:

    • Prepare a 100 mM stock solution of [4-(5-Methylpyridin-2-yl)oxan-4-yl]methanamine in a suitable, relatively non-volatile solvent where it is highly soluble (e.g., DMSO or NMP).

    • Prepare a 120 mM stock solution of acetyl chloride in an inert solvent like ACN.

    • Prepare a 150 mM stock solution of TEA in the same inert solvent.

  • Solvent Array Setup:

    • Dispense 200 µL of each candidate solvent into separate, labeled reaction vials.

  • Reactant Addition:

    • To each vial, add 10 µL of the amine stock solution (1 µmol).

    • Add 10 µL of the TEA stock solution (1.5 µmol).

    • Stir the vials for 2 minutes at room temperature to ensure mixing.

  • Reaction Initiation:

    • Initiate the reactions by adding 10 µL of the acetyl chloride stock solution (1.2 µmol) to each vial.

    • Seal the vials and stir at room temperature for 2 hours.

  • Quenching and Sample Preparation:

    • Quench each reaction by adding 500 µL of a 50:50 mixture of Acetonitrile:Water.

    • Vortex each vial thoroughly.

    • Transfer the contents to an LCMS vial for analysis.

  • Analysis:

    • Analyze each sample by LCMS to determine the percent conversion of the starting material and the purity of the desired amide product.

    • Record the results in a table for comparison.

Data Presentation and Interpretation

Quantitative data from the screening protocol should be summarized for easy comparison. The choice of solvent can dramatically affect reaction outcomes.

Table 1: Hypothetical Solvent Screening Results for Acylation

Solvent CategorySolventDielectric Constant (ε)Boiling Point (°C)Solubility% Conversion (LCMS Area)Product Purity (%)Notes
Aprotic, Polar Dichloromethane (DCM)9.140Good95%90%Potential for reaction with pyridine.[4]
Acetonitrile (ACN)37.582Good>99%98%Excellent result, clean reaction.
Tetrahydrofuran (THF)7.666Good>99%96%Strong contender.
N,N-Dimethylformamide (DMF)36.7153Excellent85%75%Slower reaction, side products observed.
Protic, Polar Methanol (MeOH)32.765Excellent60%80%Slower rate, likely due to amine solvation.
Isopropanol (IPA)19.982Moderate45%70%Incomplete reaction and solubility issues.
Aprotic, Nonpolar Toluene2.4111Poor<5%N/AReactant insolubility prevents reaction.

Interpretation:

Based on the hypothetical data, polar aprotic solvents like Acetonitrile (ACN) and Tetrahydrofuran (THF) are superior choices for this acylation. They provide good solubility and lead to high conversion and purity. Protic solvents like methanol appear to slow the reaction down, a classic example of solvent effect on amine nucleophilicity. Nonpolar solvents are unsuitable due to poor solubility. Dichloromethane, while effective, carries a known risk of reacting with pyridine derivatives over time to form bispyridinium salts, making it a less robust choice for process development.[4]

Case Study: Solvent Choice for Reductive Amination

Reaction: Coupling of [4-(5-Methylpyridin-2-yl)oxan-4-yl]methanamine with acetone using sodium triacetoxyborohydride (STAB).

Analysis: Reductive amination involves the formation of an iminium intermediate, which is then reduced.

  • Solvent Role: The solvent must facilitate both imine formation (which releases water) and the subsequent reduction.

  • Common Solvents: Chlorinated solvents like 1,2-dichloroethane (DCE) are traditionally used. However, more environmentally benign alternatives are preferred.[5]

  • Recommendation: Ethereal solvents like 2-Methyl-THF or esters like ethyl acetate (EtOAc) are excellent starting points.[5] They are polar enough to dissolve the amine and the reducing agent but are aprotic, which is favorable for the borohydride reagent's stability. A small amount of acetic acid is often used as a catalyst, and these solvents are compatible with it. Protic solvents like methanol can react with the borohydride reagent and are generally avoided unless the reagent is NaBH₄.

ReductiveAmination cluster_0 Step 1: Imine Formation cluster_1 Step 2: Reduction A Amine + Ketone B Iminium Ion (Intermediate) A->B AcOH catalyst C H₂O B->C Elimination D Iminium Ion E Product (Secondary Amine) D->E Hydride Transfer F STAB (Reductant) F->D Solvent Solvent Choice (e.g., 2-MeTHF, EtOAc) Affects both steps Solvent->A Solvent->D

Caption: Key stages in reductive amination influenced by solvent.

Conclusion

The selection of a solvent for reactions involving [4-(5-Methylpyridin-2-yl)oxan-4-yl]methanamine is a multi-faceted decision that requires a deep understanding of the substrate's properties and the reaction mechanism. By employing a systematic approach that combines theoretical knowledge with empirical, high-throughput screening, researchers can rapidly identify optimal reaction conditions. For reactions targeting the primary amine, polar aprotic solvents like ACN and THF are often excellent starting points, as they balance solubility with high reactivity. This guide provides the foundational logic and practical protocols to empower scientists to make informed, efficient, and successful choices in their synthetic endeavors.

References

  • AK Scientific, Inc. Safety Data Sheet for a related amine hydrochloride.
  • Li, J. J. (2014). Name Reactions: A Collection of Detailed Reaction Mechanisms. Springer. URL: [Link]

  • PubChem. Entry for (5-Methylpyridin-2-yl)methanamine. Provides physicochemical data on a key fragment of the target molecule. URL: [Link]

  • Lebrun, S., et al. (2013). Development of a solvent selection guide for aldehyde-based direct reductive amination processes. Green Chemistry, 15(1), 124-131. URL: [Link]

  • Joule, J. A., & Mills, K. (2010). Heterocyclic Chemistry. Wiley. URL: [Link]

  • Reichardt, C., & Welton, T. (2011). Solvents and Solvent Effects in Organic Chemistry. Wiley-VCH. URL: [Link]

  • Rudine, A. B., et al. (2010). Reaction of Dichloromethane with Pyridine Derivatives under Ambient Conditions. The Journal of Organic Chemistry, 75(11), 3847–3850. URL: [Link]

  • NPTEL. (n.d.). Module 5 Alcohols, Amines, Ethers and Epoxides Lecture 10 Alcohols. NPTEL Archive. Provides background on hydrogen bonding in amines and alcohols. URL: [Link]

  • Carey, F. A., & Sundberg, R. J. (2007). Advanced Organic Chemistry: Part A: Structure and Mechanisms. Springer. URL: [Link]

Sources

Method

Application Note: Functionalization of the Primary Amine in [4-(5-Methylpyridin-2-yl)oxan-4-yl]methanamine

Executive Summary & Structural Analysis The molecule [4-(5-Methylpyridin-2-yl)oxan-4-yl]methanamine represents a high-value scaffold in medicinal chemistry, particularly for GPCR and kinase programs requiring a polar, sp...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Structural Analysis

The molecule [4-(5-Methylpyridin-2-yl)oxan-4-yl]methanamine represents a high-value scaffold in medicinal chemistry, particularly for GPCR and kinase programs requiring a polar, sp³-rich linker. However, successful functionalization of the primary amine is frequently bottlenecked by two specific structural features:

  • The Neopentyl Effect (Steric Hindrance): The primary amine is attached to a methylene group (

    
    ) which is directly bonded to a quaternary carbon (C4 of the oxane ring). This creates a "neopentyl" environment.[1] While the amine is primary (
    
    
    
    ), the adjacent quaternary center imposes significant steric drag, rendering standard
    
    
    alkylations kinetically incompetent.
  • Pyridine Interference: The 5-methylpyridine moiety provides a competitive basic site (pyridine nitrogen) that can poison metal catalysts (Pd, Cu) or buffer acidic conditions required for imine formation.

This guide provides three optimized protocols designed to bypass these specific limitations.

Structural Visualization

The following diagram illustrates the reaction logic based on the structural constraints of the scaffold.

ReactionLogic Scaffold [4-(5-Methylpyridin-2-yl) oxan-4-yl]methanamine Constraint1 Constraint: Neopentyl Sterics (Blocks direct SN2) Scaffold->Constraint1 Constraint2 Constraint: Pyridine N (Catalyst Poison/Base) Scaffold->Constraint2 Method_HATU Protocol A: HATU/DIPEA (Force through sterics) Constraint1->Method_HATU Requires Activation Method_RedAm Protocol B: Reductive Amination (Bypasses SN2) Constraint1->Method_RedAm Avoids Alkyl Halides Method_Buchwald Protocol C: Buchwald-Hartwig (BrettPhos Ligand) Constraint2->Method_Buchwald Requires Specific Ligand Target_Amide Target: Amide (High Yield) Target_SecAmine Target: Secondary Amine (Alkylation) Target_Aryl Target: N-Aryl (Cross-Coupling) Method_HATU->Target_Amide Method_RedAm->Target_SecAmine Method_Buchwald->Target_Aryl

Caption: Decision matrix for functionalizing the neopentyl amine scaffold while mitigating steric and electronic interference.

Protocol A: Amide Coupling (Acylation)

Challenge: The quaternary center at C4 shields the amine, making nucleophilic attack on standard esters slow. Solution: Use HATU , a uronium-based coupling reagent that generates a highly reactive active ester (At-O-7-azabenzotriazole), accelerating the reaction kinetics to overcome the neopentyl steric barrier.

Reagents & Materials[2][3][4][5][6][7][8][9]
  • Substrate: [4-(5-Methylpyridin-2-yl)oxan-4-yl]methanamine (1.0 equiv)

  • Carboxylic Acid: 1.2 equiv

  • Coupling Reagent: HATU (1.2 equiv)

  • Base: DIPEA (N,N-Diisopropylethylamine) (3.0 equiv)

  • Solvent: DMF (Anhydrous)

Step-by-Step Methodology
  • Pre-Activation: In a dried vial, dissolve the Carboxylic Acid (1.2 equiv) in anhydrous DMF (0.2 M concentration relative to amine).

  • Add Base: Add DIPEA (3.0 equiv). Note: 3.0 equiv is critical. 1 equiv neutralizes the acid, 1 equiv activates the HATU, and the 3rd equiv ensures the pyridine ring remains unprotonated to prevent solubility issues.

  • Add Coupling Agent: Add HATU (1.2 equiv) in one portion. Stir at Room Temperature (RT) for 5 minutes. The solution should turn yellow/orange.

  • Amine Addition: Add the scaffold amine (1.0 equiv) dissolved in a minimum amount of DMF.

  • Reaction: Stir at RT for 2–4 hours.

    • QC Check: Monitor by LCMS. If conversion is <50% after 2 hours, heat to 40°C.

  • Workup: Dilute with EtOAc. Wash with sat.

    
     (3x) and Brine (1x).
    
    • Caution: Do not use acidic washes (1N HCl) as the pyridine moiety will protonate and extract the product into the aqueous layer.

  • Purification: Flash chromatography (DCM/MeOH gradient).

Protocol B: Reductive Amination (Alkylation)

Challenge: Direct alkylation using alkyl halides (e.g., R-Br) fails due to the "Neopentyl Effect"—the transition state for


 is too crowded.
Solution:  Reductive amination proceeds via an imine intermediate, which is less sterically demanding to form, followed by hydride delivery.
Reagents & Materials[2][3][4][5][6][7][8][9]
  • Substrate: Scaffold Amine (1.0 equiv)

  • Aldehyde/Ketone: 1.2 – 1.5 equiv

  • Dehydrating Agent: Titanium(IV) isopropoxide (

    
    ) (Optional but recommended for ketones)
    
  • Reductant: Sodium triacetoxyborohydride (

    
    , 
    
    
    
    ) (2.0 equiv)
  • Solvent: DCE (1,2-Dichloroethane) or DCM

Step-by-Step Methodology
  • Imine Formation:

    • Dissolve the scaffold amine (1.0 equiv) and Aldehyde/Ketone (1.2 equiv) in DCE.

    • For Aldehydes: Stir for 30 mins at RT.

    • For Ketones: Add

      
       (1.5 equiv) and stir for 2–4 hours to force imine formation.
      
  • Reduction:

    • Add

      
       (2.0 equiv) in one portion.
      
    • Note: STAB is preferred over

      
       because it is less toxic and does not require pH adjustment.
      
  • Quench:

    • Stir overnight at RT.

    • Quench by adding sat. aqueous

      
      .
      
    • If Ti(OiPr)4 was used: Quench with 10% Rochelle's salt solution and stir vigorously for 1 hour to break the titanium emulsion.

  • Isolation: Extract with DCM. Dry organic layer over

    
    .[2]
    

Protocol C: Palladium-Catalyzed N-Arylation (Buchwald-Hartwig)[7][10]

Challenge:

  • Primary Amine Coordination: Primary amines can bind tightly to Pd, arresting the catalytic cycle.

  • Pyridine Poisoning: The scaffold's pyridine nitrogen can compete for the metal center. Solution: Use BrettPhos or RuPhos . These bulky, electron-rich dialkylbiaryl phosphine ligands prevent catalyst poisoning and create a pocket that favors the reductive elimination of the bulky amine.

Reagents & Materials[2][3][4][5][6][7][8][9]
  • Catalyst Precursor:

    
     (2 mol%) or BrettPhos Pd G3 Precatalyst (2–5 mol%)
    
  • Ligand: BrettPhos (4–6 mol%) (If not using precatalyst)

  • Base:

    
     (Sodium tert-butoxide) (1.4 equiv)
    
  • Aryl Halide: Ar-Br or Ar-Cl (1.0 equiv)

  • Solvent: 1,4-Dioxane or Toluene (Anhydrous, degassed)

Step-by-Step Methodology
  • Inert Atmosphere: Flame-dry a reaction vial and purge with Argon/Nitrogen. This is non-negotiable;

    
     kills the active Pd(0) species.
    
  • Catalyst Loading:

    • Add

      
      , BrettPhos, 
      
      
      
      , and the Aryl Halide.
    • Why NaOtBu? It is strong enough to deprotonate the amine-Pd complex but bulky enough to minimize nucleophilic attack on the pyridine ring.

  • Substrate Addition:

    • Dissolve the scaffold amine in anhydrous Dioxane.

    • Add to the vial via syringe.

  • Reaction:

    • Seal the vial. Heat to 90–100°C for 4–12 hours.

    • Monitoring: Check LCMS for the consumption of Aryl Halide.

  • Workup:

    • Cool to RT. Filter through a pad of Celite (eluting with EtOAc) to remove Pd black.

    • Concentrate and purify via reverse-phase prep-HPLC (using Ammonium Bicarbonate buffer to keep the pyridine neutral) or flash chromatography.

Comparative Data & Troubleshooting

Method Selection Guide
Target ProductRecommended MethodCritical ParameterCommon Pitfall
Amide HATU / DIPEABase StoichiometryUsing insufficient base (Pyridine acts as a proton sink).
Alkyl Amine Reductive AminationChoice of ReductantAttempting

with Alkyl Halides (Fails due to neopentyl sterics).
Aryl Amine Buchwald (BrettPhos)Oxygen ExclusionUsing "standard" ligands like

or DPPF (Inactive for this substrate).
Troubleshooting "Stalled" Reactions

If the amine fails to react due to extreme steric crowding (e.g., coupling to a tertiary carboxylic acid):

  • Switch to Acyl Fluorides: Convert the carboxylic acid to an acyl fluoride using TFFH (Fluoro-N,N,N',N'-tetramethylformamidinium hexafluorophosphate). Acyl fluorides are smaller than OBt/OAt esters and penetrate the neopentyl steric shield more effectively.

  • Microwave Irradiation: For Buchwald couplings, heating to 120°C in a microwave for 30 mins can push sluggish substrates to completion.

References

  • HATU Activation: Carpino, L. A. (1993). 1-Hydroxy-7-azabenzotriazole. An efficient peptide coupling additive. Journal of the American Chemical Society, 115(10), 4397–4398. Link

  • Reductive Amination: Abdel-Magid, A. F., et al. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. The Journal of Organic Chemistry, 61(11), 3849–3862. Link

  • Buchwald-Hartwig (Primary Amines): Surry, D. S., & Buchwald, S. W. (2008). Biaryl Phosphine Ligands in Palladium-Catalyzed Amination. Angewandte Chemie International Edition, 47(34), 6338–6361. Link

  • Neopentyl Steric Effects: Magid, R. M. (1980). Nucleophilic substitution at saturated carbon. Tetrahedron, 36(13), 1901-1930. Link

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis of [4-(5-Methylpyridin-2-yl)oxan-4-yl]methanamine

[1][2] Case ID: SYN-5MP-OX-AM Status: Open Priority: High (Yield Optimization) Assigned Specialist: Senior Application Scientist, Process Chemistry Div.[1][2] Executive Summary You are encountering yield attrition in the...

Author: BenchChem Technical Support Team. Date: March 2026

[1][2]

Case ID: SYN-5MP-OX-AM Status: Open Priority: High (Yield Optimization) Assigned Specialist: Senior Application Scientist, Process Chemistry Div.[1][2]

Executive Summary

You are encountering yield attrition in the synthesis of [4-(5-Methylpyridin-2-yl)oxan-4-yl]methanamine . This molecule features a gem-disubstituted tetrahydropyran (oxane) ring containing a quaternary carbon linked to both a pyridine ring and a primary amine.[1][2]

The synthesis typically proceeds via two critical stages:[1][3][4]

  • Cyclization: Double alkylation of 2-(5-methylpyridin-2-yl)acetonitrile with bis(2-haloethyl)ether to form the nitrile intermediate.[1][2]

  • Reduction: Hydrogenation of the sterically hindered nitrile to the primary methanamine.[1]

Our analysis indicates that yield loss is most likely occurring due to competitive dimerization during the reduction phase or incomplete cyclization due to the steric bulk of the quaternary center.[1][4]

Module 1: The Cyclization Bottleneck (Constructing the Oxane Core)[2][3][4]

The Challenge: Forming the quaternary carbon at the 4-position of the oxane ring is thermodynamically demanding.[1] The reaction involves a double alkylation of 2-(5-methylpyridin-2-yl)acetonitrile using bis(2-chloroethyl) ether .[1][2]

Troubleshooting Guide: Low Yield in Cyclization
SymptomProbable CauseCorrective Action
Incomplete Conversion Base strength insufficient to deprotonate the sterically hindered mono-alkylated intermediate.[1]Switch from NaH (60%) to KOtBu or NaNH₂ .[2][3][4] The second deprotonation is slower than the first.[1][3][4]
Polymerization (Gooey residue) Temperature too high during base addition; polymerization of the bis-electrophile.[1]Cryogenic Addition: Add the base at 0°C or -10°C, then warm slowly to reflux.[1][3] Do not dump base into a hot solution.[1][4]
Mono-alkylated Impurity Stoichiometry mismatch or "stalling" after first alkylation.[1]Use excess bis(2-chloroethyl) ether (1.2–1.5 eq) .[2][4] Ensure the reaction runs at reflux for sufficient time (often >12h) to close the ring.[3][4]
Dark/Tarred Reaction Oxidation of the carbanion or pyridine ring.[1]Strict Inert Atmosphere: Sparge solvents with Argon/N₂.[1][3][4] Pyridyl carbanions are sensitive to oxidative coupling.[1][4]
Optimized Protocol: The "Phase-Transfer" Alternative

If NaH/DMF conditions are failing, switch to Liquid-Liquid Phase Transfer Catalysis (LL-PTC) .[1] This is often superior for forming 4-aryl-tetrahydropyrans.[1]

  • Reagents: 50% NaOH (aq), Toluene, Tetrabutylammonium bromide (TBAB) or Benzyltriethylammonium chloride (TEBA).[2][3][4]

  • Mechanism: The interfacial mechanism protects the carbanion from side reactions and often proceeds cleaner than anhydrous NaH conditions.[1][4]

Module 2: Nitrile Reduction (The "Dimerization" Trap)[2][3][4]

The Challenge: Reducing the nitrile [4-(5-methylpyridin-2-yl)oxan-4-yl]carbonitrile to the amine. The Enemy: Secondary Amine Formation. The intermediate imine (


) can react with the newly formed amine (

) to form a dimer (

), releasing ammonia.[1][2] This is the #1 yield killer in this synthesis.
Troubleshooting Guide: Reduction Issues

Q: I see a major impurity at roughly 2x molecular weight. What is it? A: This is the secondary amine dimer.[5]

  • Fix: You must saturate your reaction solvent with Ammonia (NH₃) or use Ammonium Hydroxide .[2][3][4] The excess ammonia shifts the equilibrium away from dimer formation and stabilizes the intermediate imine.[1][3][4]

Q: The reaction stalls at 50% conversion. A: The pyridine nitrogen may be poisoning the catalyst.[1][3][4]

  • Fix: Increase catalyst loading (Raney Ni: 20-50% w/w). Alternatively, wash the Raney Ni with dilute acetic acid before use (if using Al-alloy type) or switch to Raney Cobalt , which is more robust for nitriles and less prone to secondary amine formation.[2][3][4]

Q: Can I use Borane-THF? A: Yes, but be careful. Borane coordinates strongly to the pyridine nitrogen.[1][4] You will need an excess of Borane (at least 3-4 equivalents) and a vigorous acidic workup (HCl reflux) to break the Borane-Pyridine complex.[1][2]

Decision Logic: Selecting the Right Reduction

ReductionLogic Start Start: Nitrile Reduction Scale Is this >10g scale? Start->Scale H2_Avail Is High Pressure H2 available? Scale->H2_Avail Yes Method_B Method B: Borane-THF or LAH (Best for Small Scale) Scale->Method_B No Method_A Method A: Raney Ni/Co + H2 (Best for Scale) H2_Avail->Method_A Yes H2_Avail->Method_B No Dimer Problem: Secondary Amine Dimer? Method_A->Dimer Low Yield? Poison Problem: Incomplete Conv.? Method_A->Poison Stalled? Sol_A Add 7M NH3 in MeOH Switch to Raney Cobalt Dimer->Sol_A Sol_B Increase Catalyst Load Check H2 Pressure (>50 psi) Poison->Sol_B

Figure 1: Decision matrix for optimizing the reduction of the hindered nitrile.

Module 3: Isolation & Purification (The "Sticky" Amine)[2][3][4]

The Challenge: The product is a primary amine with a pyridine ring.[1][4][6] It is highly polar and water-soluble, making extraction difficult.[1][2][3]

Protocol: The "Salting Out" Extraction
  • Acidify: After reaction, acidify to pH 1-2 with HCl to break any Borane/Aluminum complexes (if hydride used).[1][2][3][4]

  • Basify: Adjust pH to >12 using 50% NaOH . The high ionic strength helps "push" the amine out of the water.[1][3][4]

  • Extract: Do not use pure Ethyl Acetate. Use DCM:Isopropanol (9:1) or Chloroform:Isopropanol (3:1) .[2][3][4] The alcohol helps solvate the polar amine into the organic phase.[1][3][4]

  • Salt Formation: If the free base is an oil, convert it to the Dihydrochloride or Oxalate salt for crystallization.[3][4]

    • Tip: Dissolve oil in EtOH, add 2.2 eq of HCl in Dioxane/Ether.[1][3][4]

Visualizing the Synthetic Pathway

The following diagram illustrates the critical control points (CCP) where yield is typically lost.

SynthesisPath Precursor 2-(5-Methylpyridin-2-yl) acetonitrile Intermediate Cyclic Nitrile (Quaternary Center) Precursor->Intermediate Cyclization (CCP: Temp/Stoich) Reagent Bis(2-chloroethyl)ether + Base (NaH/KOtBu) Reagent->Intermediate Reduction Reduction Step (H2/Raney Ni or LAH) Intermediate->Reduction Side_Mono Side Product: Mono-alkylated species Intermediate->Side_Mono Incomplete Rxn Target Target Amine [4-(5-Methylpyridin-2-yl) oxan-4-yl]methanamine Reduction->Target NH3 Saturation Side_Dimer Side Product: Secondary Amine Dimer Reduction->Side_Dimer No NH3

Figure 2: Synthetic workflow highlighting Critical Control Points (CCP) for yield loss.

References & Grounding

  • Nitrile Reduction Methodologies:

    • Amine synthesis by nitrile reduction.[1][4][5][7][8][9][10] Organic Chemistry Portal.[1][4] (Reviews catalytic hydrogenation and hydride methods).

  • Prevention of Secondary Amines:

    • Catalytic Reduction of Nitriles.[1][5][7][8][10] Thieme Connect.[1][4] (Discusses the mechanism of imine condensation and the role of ammonia).

  • Synthesis of 4-Aryl-tetrahydropyran-4-carbonitriles:

    • Synthesis of new pyran and pyranoquinoline derivatives.[1][11] Arabian Journal of Chemistry.[1] (Provides general protocols for pyran ring construction).

    • [2][3][4]

  • General Handling of Pyridine-Containing Amines:

    • Synthesis method and intermediates of pyridin-2-yl-methylamine. US Patent 7208603B2.[1][4] (Detailed workup procedures for similar pyridine-amines).

Sources

Optimization

Solving solubility issues of [4-(5-Methylpyridin-2-yl)oxan-4-yl]methanamine in organic solvents

This guide provides researchers, scientists, and drug development professionals with a comprehensive resource for troubleshooting solubility issues encountered with [4-(5-Methylpyridin-2-yl)oxan-4-yl]methanamine in organ...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides researchers, scientists, and drug development professionals with a comprehensive resource for troubleshooting solubility issues encountered with [4-(5-Methylpyridin-2-yl)oxan-4-yl]methanamine in organic solvents. The information is presented in a practical, question-and-answer format to directly address common experimental challenges.

Frequently Asked Questions (FAQs)

Q1: What are the key structural features of [4-(5-Methylpyridin-2-yl)oxan-4-yl]methanamine that influence its solubility?

A1: Understanding the molecule's structure is the first step to predicting its solubility behavior. The compound possesses several key functional groups that dictate its interactions with various solvents:

  • Primary Amine (-CH₂NH₂): This group is highly polar and acts as both a hydrogen bond donor and acceptor. It is also a Brønsted-Lowry base, readily accepting a proton (H⁺) to form a charged ammonium salt.[1] Most simple alkyl amines are basic and can be dissolved in dilute mineral acid solutions.[2]

  • Pyridine Ring: The nitrogen atom in the pyridine ring has a lone pair of electrons that is not part of the aromatic system, making it basic (a proton acceptor) and capable of hydrogen bonding.[3][4] Pyridine itself is miscible with water and most organic solvents.[5][6]

  • Oxane (Tetrahydropyran) Ring: The ether oxygen within this ring is a hydrogen bond acceptor. While the ring itself is largely non-polar, the oxygen atom adds to the molecule's overall polarity.

  • Overall Polarity: The combination of the amine, pyridine, and ether functionalities makes this a polar molecule. Its solubility will be governed by the "like dissolves like" principle, which states that polar solutes dissolve best in polar solvents.[7][8][9]

The presence of two basic nitrogen atoms (the primary amine and the pyridine) is a critical feature. Their respective pKa values (the pKa of the conjugate acids) will determine the molecule's charge state at a given pH, which profoundly impacts solubility.[10][11][12]

Q2: I need to set up a reaction. Which organic solvents should I try first?

A2: Start with common polar solvents, as the molecule's structure suggests favorable interactions. A tiered approach is recommended for initial screening.

Tier 1: Common Polar Aprotic and Protic Solvents These solvents are often the first choice for compounds with polar functional groups.

  • Dichloromethane (DCM): A versatile, moderately polar solvent.

  • Ethyl Acetate (EtOAc): A moderately polar solvent with hydrogen bond accepting capabilities.

  • Tetrahydrofuran (THF): A polar aprotic solvent, its ether oxygen can act as a hydrogen bond acceptor.[13]

  • Acetonitrile (MeCN): A polar aprotic solvent often used in chromatography and reactions.[13]

  • Methanol (MeOH) / Ethanol (EtOH): Polar protic solvents that can act as both hydrogen bond donors and acceptors, making them excellent candidates for dissolving amines.[14][15]

Tier 2: Highly Polar Aprotic Solvents If solubility is limited in Tier 1 solvents, move to more aggressive polar aprotic options.

  • Dimethylformamide (DMF)

  • Dimethyl Sulfoxide (DMSO)

Below is a table of common solvents, ordered by increasing polarity, to guide your selection.

SolventFormulaPolarity Index (P')TypeBoiling Point (°C)
HexaneC₆H₁₄0.1Nonpolar69
TolueneC₇H₈2.4Nonpolar111
Diethyl EtherC₄H₁₀O2.8Polar Aprotic35
Dichloromethane (DCM)CH₂Cl₂3.1Polar Aprotic40
Ethyl Acetate (EtOAc)C₄H₈O₂4.4Polar Aprotic77
Tetrahydrofuran (THF)C₄H₈O4.0Polar Aprotic66
AcetoneC₃H₆O5.1Polar Aprotic56
Acetonitrile (MeCN)C₂H₃N5.8Polar Aprotic82
Isopropanol (IPA)C₃H₈O3.9Polar Protic82
Ethanol (EtOH)C₂H₆O4.3Polar Protic78
Methanol (MeOH)CH₄O5.1Polar Protic65
Dimethylformamide (DMF)C₃H₇NO6.4Polar Aprotic153
Dimethyl Sulfoxide (DMSO)C₂H₆SO7.2Polar Aprotic189

Data compiled from various sources. Polarity Index (P') is a measure of relative polarity.[13]

Troubleshooting Guide

Q3: My compound has poor solubility in standard solvents like DCM and THF. What are my next steps?

A3: This is a common challenge. Here are several strategies to systematically improve solubility.

1. Use of Co-solvents: Often, a mixture of solvents works better than a single solvent.[16] Adding a small amount of a highly polar solvent like methanol or ethanol to a less polar one like DCM can dramatically improve solubility. Start by adding the co-solvent dropwise to a suspension of your compound in the primary solvent.

  • Example Mixtures: DCM/MeOH (e.g., 9:1 v/v), THF/MeOH, EtOAc/EtOH.

2. Temperature Adjustment: For many compounds, solubility increases with temperature as the dissolution process is often endothermic.[17]

  • Action: Gently warm the mixture while stirring. Be mindful of the solvent's boiling point and the thermal stability of your compound.

3. pH Modification (Protonation): This is the most powerful technique for basic compounds like yours. The primary amine and pyridine nitrogen can be protonated by adding a small amount of acid. The resulting ammonium/pyridinium salt is an ionic species, which is significantly more soluble in polar solvents, especially polar protic ones like alcohols or water.[1][18]

  • Mechanism: The uncharged amine is a neutral molecule with moderate polarity. Upon protonation, it becomes a charged salt. This salt can engage in much stronger ion-dipole interactions with polar solvent molecules, leading to a significant increase in solubility.

  • Action: Add a few drops of a suitable acid. For organic reactions, volatile organic acids are often preferred.

    • Acetic Acid (AcOH)

    • Trifluoroacetic Acid (TFA)

    • A solution of HCl in an organic solvent (e.g., HCl in Dioxane or Diethyl Ether).

Caution: Ensure that the acidic conditions are compatible with your planned reaction chemistry. The acid may need to be neutralized in a subsequent workup step.

Q4: How can I systematically and efficiently screen for the best solvent system?

A4: A small-scale, systematic screening process can save significant time and material.

Protocol: Small-Scale Solubility Screening

Objective: To identify a suitable solvent or solvent mixture for dissolving [4-(5-Methylpyridin-2-yl)oxan-4-yl]methanamine at a target concentration.

Materials:

  • Your compound

  • A selection of solvents (e.g., DCM, THF, MeCN, MeOH, DMF, Toluene)

  • Small vials (e.g., 1-2 mL)

  • Vortex mixer

  • Small magnetic stir bar (optional)

  • Pipettes

Procedure:

  • Preparation: Weigh a small, consistent amount of your compound (e.g., 2-5 mg) into several labeled vials.

  • Initial Solvent Addition: Add a measured volume of a single solvent to each vial to achieve your target concentration (e.g., add 100 µL for a target of 20 mg/mL).

  • Agitation: Vortex each vial vigorously for 30-60 seconds. Observe for dissolution. A clear solution with no visible particles indicates complete dissolution.[17]

  • Heating (Optional): If the compound is not soluble at room temperature, gently warm the vial (e.g., to 40-50 °C) and vortex again. Note any changes.

  • Co-solvent Titration: For vials where the compound did not dissolve, begin adding a co-solvent (e.g., Methanol) in small increments (e.g., 10 µL at a time). Vortex after each addition and observe.

  • Acidification Test: In a separate vial with a suspension of the compound in a promising solvent (e.g., DCM or MeOH), add one drop of acetic acid. Vortex and observe.

  • Documentation: Record your observations in a table.

Sample Solubility Screening Table:
VialSolvent (100 µL)Co-Solvent (MeOH)Acid (AcOH)Room Temp ResultResult after HeatingNotes
1DCM------SuspensionSuspensionInsoluble
2THF------SuspensionPartialSlightly soluble
3MeCN------PartialSolubleSoluble upon heating
4MeOH------SolubleSolubleGood single solvent
5DCM20 µL---SolubleSolubleDCM/MeOH (5:1) works well
6THF---1 dropSolubleSolubleAcidification effective

This systematic approach allows you to quickly identify the most effective solubilization strategy for your specific application.

Visualizing the Workflow & Concepts

To better illustrate the decision-making process and the key chemical principle, the following diagrams are provided.

Solubility_Workflow start Start: Insoluble Compound tier1 Screen Tier 1 Solvents (DCM, THF, MeCN, Alcohols) start->tier1 check1 Is it Soluble? tier1->check1 cosolvent Try Co-Solvent System (e.g., DCM/MeOH) check1->cosolvent No success Success: Compound Dissolved check1->success Yes check2 Is it Soluble? cosolvent->check2 heat Apply Gentle Heat (40-50 °C) check2->heat No check2->success Yes check3 Is it Soluble? heat->check3 acid Try pH Modification (Add drops of AcOH/TFA) check3->acid No check3->success Yes check4 Is it Soluble? acid->check4 check4->success Yes fail Re-evaluate: Consider Tier 2 Solvents (DMF, DMSO) check4->fail No

Caption: A systematic workflow for troubleshooting solubility issues.

Protonation_Concept cluster_0 Poorly Soluble in Polar Solvent cluster_1 Readily Soluble in Polar Solvent Amine R-NH₂ (Neutral Amine) Less Polar Acid + H⁺ (from Acid) Salt R-NH₃⁺ (Charged Ammonium Salt) Highly Polar Acid->Salt Protonation

Caption: Protonation increases polarity and enhances solubility.

References

  • Properties of amines | Organic Chemistry II. Lumen Learning. [Link]

  • Organic Bases: Amines – HSC Chemistry. Science Ready. [Link]

  • Flanagan, S. P., & Flaningam, T. R. (1988). Mutual solubility of water and pyridine derivatives. Journal of Chemical & Engineering Data, 33(3), 304–308. [Link]

  • Pyridine. Wikipedia. [Link]

  • 4 Factors Affecting Solubility of Drugs. Ascendia Pharma. [Link]

  • Amine Basicity Is Measured By The pKa Of Its Conjugate Acid (pKaH). Master Organic Chemistry. [Link]

  • 5.3 Amine Protonation – Introductory Organic Chemistry. Open Oregon Educational Resources. [Link]

  • How to recrystallization amine compound and it is not soluble in common organic solvents? ResearchGate. [Link]

  • Shimizu, S., & Scriven, E. F. V. (2000). Pyridine and Pyridine Derivatives. In Kirk-Othmer Encyclopedia of Chemical Technology. [Link]

  • Are amines soluble in organic solvents? Quora. [Link]

  • E., A., & A., Y. (2023). Synthesis and Characterization of Pyridine Transition Metal Complexes of Ni (II), Cu (I) and Ag (I). JSciMed Central. [Link]

  • Amine Reactivity. Michigan State University Department of Chemistry. [Link]

  • Why pyridine is acidic? Reddit. [Link]

  • Pluth, M. D., Bergman, R. G., & Raymond, K. N. (2009). Encapsulation and characterization of proton-bound amine homodimers in a water-soluble, self-assembled supramolecular host. Proceedings of the National Academy of Sciences, 106(27), 10947–10952. [Link]

  • Organic Chemistry II - Amines. [Link]

  • Savjani, K. T., Gajjar, A. K., & Savjani, J. K. (2012). Drug Solubility: Importance and Enhancement Techniques. ISRN Pharmaceutics, 2012, 195727. [Link]

  • 21.4: Acidity and Basicity of Amines. Chemistry LibreTexts. [Link]

  • Pyridine. ChemEurope. [Link]

  • Solvent Polarity Table.
  • Physical Properties of Amines – Solubility, Melting and Boiling Point. EMBIBE. [Link]

  • Acidity-Basicity Data (pKa Values) in Nonaqueous Solvents. University of Tartu. [Link]

  • O'Harra, K. E., et al. (2022). Probing polarity structure–function relationships in amine–water mixtures. Physical Chemistry Chemical Physics, 24(30), 17823-17833. [Link]

  • Organic Solvent Polarity Chart. Tianhe Colorant. [Link]

  • Alsenz, J., & Kansy, M. (2011). What is the Solubility of My Compound? Assessing Solubility for Pharmaceutical Research and Development Compounds. American Pharmaceutical Review. [Link]

  • Solving Poor Solubility to Unlock a Drug's Potential. Pharmaceutical Technology. [Link]

  • What is the meaning of the “like dissolve like” rule in chemistry? Quora. [Link]

  • Solvents and Polarity. University of Rochester Department of Chemistry. [Link]

  • Like Dissolves Like Definition. Fiveable. [Link]

  • In the context of solubility rules, what does the phrase "like dissolves like" mean? Pearson. [Link]

  • 9.5 Physical Properties | NCERT 12 Chemistry. [Link]

Sources

Troubleshooting

Purification methods for [4-(5-Methylpyridin-2-yl)oxan-4-yl]methanamine intermediates

The following guide serves as a specialized technical resource for the purification of [4-(5-Methylpyridin-2-yl)oxan-4-yl]methanamine . This intermediate, characterized by a gem-disubstituted tetrahydropyran core bearing...

Author: BenchChem Technical Support Team. Date: March 2026

The following guide serves as a specialized technical resource for the purification of [4-(5-Methylpyridin-2-yl)oxan-4-yl]methanamine . This intermediate, characterized by a gem-disubstituted tetrahydropyran core bearing both a basic primary amine and a pyridine ring, presents unique purification challenges due to its polarity and dual-basicity profile.[1][2][3][4]

This content is structured as a Tier 3 Technical Support Hub , designed to troubleshoot specific failure modes encountered during R&D and scale-up.

Status: Active Lead Scientist: Dr. A. Vance, Senior Applications Scientist Scope: Purification, Salt Formation, and Impurity Profiling[1][4][5]

Core Purification Logic: The "Dual-pKa" Switch

User Question: I performed a standard acid-base extraction, but my HPLC still shows ~15% of the nitrile precursor. How do I separate them without running a column?

Technical Insight: The failure of standard extraction here lies in the "Dual-Basicity" trap. Your molecule contains two basic centers:[1][2]

  • Primary Amine (Methanamine): High basicity (

    
    ).[1][2][3][4][5]
    
  • Pyridine Nitrogen: Moderate basicity (

    
    , elevated slightly by the 5-methyl group).[1][2][3][4][5]
    

The precursor (Nitrile) lacks the primary amine but retains the pyridine.[5] If you extract at pH > 12, both are neutral and co-extract.[4][5] If you extract at pH < 4, both are protonated and stay in water.[5]

The Solution: The pH 8.0 Window You must exploit the


 differential.[1][4][5] At pH 8.0, the pyridine ring (in both product and impurity) is largely deprotonated (neutral), while the primary amine (only in your product) remains protonated (charged).
Protocol 1: Selective pH Extraction

Target: Removal of unreacted nitrile and non-amine impurities.[1][4][5]

  • Dissolution: Dissolve crude reaction mixture in 2M HCl (pH < 2).

  • Wash 1 (Acidic): Wash with DCM (Dichloromethane) to remove non-basic neutrals.[1][2][4][5] Discard Organic.

  • The Switch (Critical Step):

    • Slowly adjust aqueous phase to pH 7.8 – 8.2 using saturated

      
       or dilute NaOH.[1][2][4][5]
      
    • Monitor closely with a calibrated pH meter.[1][2][4][5] Do not overshoot.

  • Wash 2 (The "Nitrile Cut"): Extract the aqueous phase with DCM (3x) .[1][4][5]

    • Chemistry: At this pH, the nitrile precursor (containing only the neutral pyridine) will partition into the DCM.[5] The product (charged ammonium species) stays in the water.[5]

    • Discard Organic (contains Nitrile).[1][4][5]

  • Recovery: Adjust aqueous phase to pH > 12 using 5M NaOH.

  • Final Extraction: Extract product into DCM/Isopropanol (9:1) . The alcohol helps solvate the polar amine.[4][5]

  • Dry & Concentrate: Dry over

    
     and concentrate to obtain the purified free base.
    

Troubleshooting Guide: Common Failure Modes

Issue A: "The product is an oil that won't crystallize."

Diagnosis: This intermediate is a "greasy amine" with high rotational freedom, making the free base prone to oiling out.[1][4][5] Resolution: You must disrupt the crystal lattice energy using a counter-ion.[1][2][4][5] The Dihydrochloride or Fumarate salts are most successful for this scaffold.[1][2][4][5]

Protocol 2: Salt Screening for Crystallization

Salt Type Solvent System Procedure Outcome
2HCl EtOH / Et2O Dissolve free base in abs.[1][2][3][4] EtOH. Add 2.2 eq. of HCl in Dioxane/Ether dropwise at 0°C. Hygroscopic white solid. Good for solubility, bad for storage.[4][5]
Fumarate iPrOH / Acetone Dissolve free base in iPrOH.[1][2][4][5] Add 1.0 eq.[1][2][4][5][6] Fumaric acid in hot iPrOH. Cool slowly. Recommended. Non-hygroscopic, stable crystals.[1][4][5]

| Oxalate | MeOH / Et2O | Dissolve in MeOH.[1][2][4][5] Add 1.0 eq.[1][2][4][5][6] Oxalic acid.[1][2][4][5] | Good crystallinity, but toxicity concerns for downstream steps.[4][5] |

Issue B: "I see a new impurity peak after rotary evaporation."

Diagnosis: Carbamate Formation. Primary amines on a tetrahydropyran ring can react with atmospheric


 to form carbamates, or react with residual ethyl acetate (if used) to form acetamides.[1][4][5]
Fix: 
  • Avoid Ethyl Acetate during the final extraction; use DCM or MTBE.[2][4][5]

  • Flush the rotary evaporator with Nitrogen before use.[2][4][5]

  • Store the free base under Argon or immediately convert to salt.[2][4][5]

Issue C: "Low recovery yield (<50%) after extraction."

Diagnosis: Water Trapping. The [Oxan-4-yl]methanamine motif is highly polar.[1][2][3][4][5] The distribution coefficient (


) at pH 12 might still favor the aqueous phase if the volume is too high.[5]
Fix: 
  • Salting Out: Saturate the aqueous phase with NaCl before the final basic extraction.[1][4][5]

  • Solvent Modification: Use CHCl3 : IPA (3:1) instead of pure DCM. The chloroform/alcohol blend is far superior for extracting polar amines from brine.[2][4][5]

Visualizing the Purification Logic

The following diagram illustrates the speciation logic required to separate the product from its nitrile precursor.

PurificationLogic Crude Crude Mixture (Product + Nitrile + Salts) AcidPhase Acidic Phase (pH 2) [Product-H2]++ & [Nitrile-H]+ Crude->AcidPhase Dissolve in 2M HCl Wash1 Organic Wash (DCM) Removes Neutrals AcidPhase->Wash1 Wash pH_Switch pH ADJUSTMENT Target: pH 8.0 AcidPhase->pH_Switch Add NaOH Aq_pH8 Aqueous Phase (pH 8) Product (Mono-Cationic) Remains Soluble pH_Switch->Aq_pH8 Aqueous Layer Org_pH8 Organic Phase (DCM) Nitrile (Neutral Pyridine) Extracts Out pH_Switch->Org_pH8 Organic Layer (Discard) FinalBase Basify to pH 12 Extract with DCM/IPA Aq_pH8->FinalBase FinalProduct Pure Product (Free Base) FinalBase->FinalProduct Evaporation

Figure 1: Selective pH-dependent fractionation strategy. By targeting pH 8.0, the acidity of the pyridinium ion is exploited to separate the neutral nitrile impurity from the charged product amine.

Frequently Asked Questions (FAQ)

Q: Can I use Silica Gel Chromatography? A: Yes, but standard silica is acidic and will bind the amine irreversibly, leading to tailing.[1][5]

  • Modification: You must pretreat the silica slurry with 2% Triethylamine (TEA) in the mobile phase.[1][4][5]

  • Eluent: Use a gradient of DCM : MeOH : NH4OH (90:9:1) .[1][2][4][5] The ammonium hydroxide is crucial to keep the amine deprotonated and sharp.[4][5]

Q: Is the intermediate light sensitive? A: The pyridine ring, especially with the 5-methyl substituent, can be prone to N-oxide formation under intense light or in solution with chlorinated solvents over time.[1][4][5] Store the solid in amber vials at -20°C.

Q: My reduction of the nitrile was incomplete. Can I recycle the mixture? A: It is difficult.[2][4][5] If you re-subject the mixture to hydrogenation (e.g., Raney Ni/H2), the primary amine product can poison the catalyst or undergo secondary amine formation (dimerization). It is more efficient to perform the pH 8.0 separation described above to isolate the unreacted nitrile, then re-subject only the recovered nitrile to reduction conditions.[5]

References

  • Nitrile Reduction Methodologies

    • Watson, A. J. A., et al. "Catalytic Hydrogenation of Nitriles to Primary Amines."[5] Organic Process Research & Development. Focuses on suppressing secondary amine formation.[1][2][4][5]

    • Source: [1][3]

  • Purification of Pyridine Derivatives

    • "Separation of Amines and Pyridines by pH Control." Common Organic Chemistry Standards.
    • Source:

  • General Amine Handling

    • Roughley, S. D., & Jordan, A. M.[5] "The Medicinal Chemist's Guide to Solving ADMET Challenges." (Discusses LogD and pKa properties of polar amines).

    • Source:

Sources

Optimization

Technical Support Center: Purification of [4-(5-Methylpyridin-2-yl)oxan-4-yl]methanamine

[1] Reference Code: TSC-PUR-0521 | Status: Active | Last Updated: 2026-02-27 Target Molecule: [4-(5-Methylpyridin-2-yl)oxan-4-yl]methanamine (Intermediate for Gedatolisib/PF-05212384)[1] Executive Summary This guide addr...

Author: BenchChem Technical Support Team. Date: March 2026

[1]

Reference Code: TSC-PUR-0521 | Status: Active | Last Updated: 2026-02-27 Target Molecule: [4-(5-Methylpyridin-2-yl)oxan-4-yl]methanamine (Intermediate for Gedatolisib/PF-05212384)[1]

Executive Summary

This guide addresses the purification of [4-(5-Methylpyridin-2-yl)oxan-4-yl]methanamine , a critical pharmacophore often synthesized via the reduction of [4-(5-methylpyridin-2-yl)oxan-4-yl]carbonitrile.[1]

Due to the simultaneous presence of a basic primary amine , a pyridine ring , and a sterically crowded quaternary center at the oxane 4-position, this molecule presents unique purification challenges:

  • High Polarity: It is difficult to extract from aqueous quench layers.[1]

  • Chelation: The pyridine nitrogen avidly binds transition metals (Pd, Ni, Fe) used in reduction steps.[1]

  • Dimerization: Reductive amination side-reactions create secondary amine impurities ("dimers") that are difficult to separate via standard flash chromatography.[1]

Module 1: Extraction & Phase Separation

User Issue:

"I quenched my reduction reaction, but I cannot extract the product into ethyl acetate. The layers are emulsified, or the yield is near zero."

Root Cause Analysis:

The molecule contains two basic centers: the pyridine (


) and the primary methanamine (

).[1] Standard bicarbonate washes (

) leave the primary amine largely protonated (charged), trapping it in the aqueous phase.[1] Furthermore, the oxane ring increases water solubility.[1]
Protocol: The "pH Swing" Extraction

Do not use Ethyl Acetate alone.[1] Use a DCM/IPA solvent system and aggressive pH control.[1]

  • Acid Wash (Impurity Removal):

    • Dissolve crude residue in 1N HCl.

    • Wash with DCM (

      
      ).[1] Discard organic layer (removes non-basic impurities).[1]
      
  • Basification (Critical Step):

    • Cool the aqueous layer to

      
      .[1]
      
    • Adjust pH to

      
        using 50% NaOH or KOH.[1]
      
    • Note: You must exceed the

      
       of the primary amine to ensure it is neutral.
      
  • Extraction:

    • Extract with DCM : Isopropyl Alcohol (9:1 or 4:1) .[1] The alcohol disrupts hydrogen bonding with water and breaks emulsions.[1]

    • Perform 3-4 extractions.[1][2][3] This amine has a suboptimal partition coefficient (

      
      ).[1]
      
  • Drying:

    • Dry over

      
       (Magnesium sulfate can sometimes coordinate with the amine).[1]
      

Module 2: Removing the "Dimer" Impurity

User Issue:

"LC-MS shows a persistent impurity at M+ [2x Mass - NH3]. It elutes very close to the product."

Root Cause Analysis:

During the reduction of the nitrile precursor (e.g., using Raney Ni or


), the newly formed primary amine can react with the intermediate imine, forming a secondary amine dimer .[1] This is a common mechanism in nitrile reductions.[1]
Protocol: Salt Crystallization Screening

Chromatography is often inefficient for separating primary/secondary amine homologs.[1] Salt formation is the superior method for high-purity isolation.[1]

Salt CandidateSolvent SystemOutcome / Notes
Fumarate EtOH or EtOAc/MeOHRecommended. Fumaric acid often crystallizes primary amines selectively while leaving secondary amines in the mother liquor.[1]
Dihydrochloride

/ HCl gas
Good for solid handling, but often precipitates both monomer and dimer.[1] Hygroscopic.
Oxalate Acetone / EtOHExcellent crystallinity, but toxicity concerns for late-stage pharma intermediates.[1]

Experimental Procedure (Fumarate):

  • Dissolve 1.0 eq of crude amine in minimal hot Ethanol (

    
    ).
    
  • Add 1.0 eq of Fumaric acid dissolved in hot Ethanol.

  • Allow to cool slowly to RT, then to

    
    .
    
  • Filter the white precipitate.[1] The secondary amine dimer usually remains in the filtrate.[1]

  • Liberation: Isolate the free base by partitioning the salt between DCM and 1N NaOH.

Module 3: Chromatography & Tailing

User Issue:

"The product streaks across the column on silica gel, and I lose mass."

Root Cause Analysis:

Primary amines interact strongly with the acidic silanols on silica gel, causing peak tailing and irreversible adsorption.[1]

Protocol: The "Ammonia Shift"

You must deactivate the silica.[1]

  • Mobile Phase: DCM : MeOH :

    
     (Aqueous Ammonia) [1]
    
  • Ratio: Start with 95 : 4.5 : 0.5 . Gradient to 90 : 9 : 1 .

  • Alternative: If you lack ammonia, use 1% Triethylamine (TEA) in the eluent, but Ammonia is preferred as it evaporates during concentration, whereas TEA residues can be persistent.[1]

Visualizing the Purification Logic

The following diagram illustrates the decision matrix for purifying this specific scaffold based on the impurity profile.

PurificationLogic Start Crude Reaction Mixture (Reductive Amination/Nitrile Reduction) Check Analyze Purity (LC-MS) Start->Check Decision1 Major Impurity: Metal Residues? (Pd, Ni, Fe) Check->Decision1 Decision2 Major Impurity: Dimer? (Secondary Amine) Decision1->Decision2 No Action_Scavenge Add Thiol-Silica Scavenger (e.g., SiliaMetS-Thiol) Stir 4h @ 40°C -> Filter Decision1->Action_Scavenge Yes (Black/Brown color) Action_Salt Crystallization via Fumarate Salt (Selects for Primary Amine) Decision2->Action_Salt Yes (>5% Dimer) Action_Column Flash Chromatography DCM:MeOH:NH4OH (90:9:1) (Deactivates Silica) Decision2->Action_Column No (General impurities) Action_Scavenge->Decision2 Final Pure [4-(5-Methylpyridin-2-yl)oxan-4-yl]methanamine Action_Salt->Final Freebase Step Action_Column->Final

Figure 1: Purification Decision Tree. Selects the optimal workflow based on the dominant impurity (Metals vs. Dimers).

Frequently Asked Questions (FAQ)

Q: Can I use HCl to make the salt? A: You can, but the dihydrochloride salt of this molecule is often extremely hygroscopic due to the pyridine ring. It may turn into a "goo" upon exposure to air.[1] We recommend Fumarate or Maleate salts for better solid-state properties and storage stability.[1]

Q: The product is colored yellow/brown even after chromatography. Why? A: Pyridine derivatives are prone to N-oxidation or trace polymerization, which causes color even at low ppm levels.[1] If the NMR is clean, the color is likely cosmetic.[1] To remove it, treat the DCM solution with Activated Charcoal (10 wt%) for 30 minutes at room temperature, then filter through Celite.[1]

Q: My yield is low after using SiliaMetS (Metal Scavengers). Did it absorb my product? A: It is possible.[1] Because your product contains a pyridine nitrogen (a good ligand), it might compete for binding sites on the scavenger or non-specifically bind to the silica backbone.[1]

  • Fix: Ensure your scavenging solvent contains 5-10% Methanol to keep the product highly soluble and "displace" it from the silica surface.[1]

References

  • Pfizer Inc. (2007).[1] Synthesis method and intermediates of pyridin-2-yl-methylamine. US Patent US7208603B2.[1] Link

    • Context: Describes the synthesis and handling of methyl-pyridin-2-yl-methylamine scaffolds and salt form
  • Mallon, R., et al. (2011).[1] Antitumor Efficacy Profile of PKI-587, a Highly Potent Dual Inhibitor of PI3K/mTOR. Clinical Cancer Research. Link

    • Context: Establishes the biological relevance of the Ged
  • Zhang, Y., et al. (2017).[1] New and Practical Synthesis of Gedatolisib. Organic Process Research & Development. Link[1]

    • Context: Provides process chemistry insights into the purification of Gedatolisib intermediates, specifically addressing triazine and morpholine coupling, which shares solubility characteristics with the target molecule.
  • BenchChem. (2025).[1] A Technical Guide to Target Validation of Dual PI3K/mTOR Inhibitors: The Case of Gedatolisib. Link

    • Context: General handling and stability data for the Gedatolisib class of compounds.[1]

Sources

Troubleshooting

Handling hygroscopic nature of [4-(5-Methylpyridin-2-yl)oxan-4-yl]methanamine salts

Technical Support Center: [4-(5-Methylpyridin-2-yl)oxan-4-yl]methanamine Salts A Guide to Understanding and Managing Hygroscopicity Introduction: Welcome to the technical support guide for managing salts of [4-(5-Methylp...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: [4-(5-Methylpyridin-2-yl)oxan-4-yl]methanamine Salts

A Guide to Understanding and Managing Hygroscopicity

Introduction: Welcome to the technical support guide for managing salts of [4-(5-Methylpyridin-2-yl)oxan-4-yl]methanamine. This molecule, containing a primary amine, a pyridine ring, and an oxane moiety, is typically formulated as a salt to improve properties like solubility and stability. However, amine salts are frequently hygroscopic, meaning they readily attract and absorb moisture from the atmosphere.[1][2] This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and manage the challenges associated with the hygroscopic nature of these compounds. Uncontrolled moisture uptake can significantly impact experimental accuracy and product quality by causing physical changes (like caking or deliquescence), chemical degradation (such as hydrolysis), and inaccuracies in weighing and formulation.[2][3] This document provides practical FAQs, in-depth troubleshooting workflows, and validated protocols to ensure the integrity of your material and the reliability of your results.

Frequently Asked Questions (FAQs)

Q1: I received a new batch of a [4-(5-Methylpyridin-2-yl)oxan-4-yl]methanamine salt, and its weight appears to have increased slightly after being opened. Why is this happening?

A: This is a classic sign of hygroscopicity. The salt is absorbing water vapor from the ambient air.[1] Amine salts, particularly those with high aqueous solubility, have a strong affinity for water molecules. The rate and extent of water uptake depend on the specific salt form, the ambient relative humidity (RH), temperature, and the material's particle size and surface area.[4] It is crucial to handle and store the material in a controlled, low-humidity environment to prevent this.

Q2: What are the visual signs that my compound has absorbed too much moisture?

A: You should look for several physical changes. Initially, you may notice the powder losing its free-flowing nature, leading to clumping or caking.[5] As moisture uptake continues, the material may become sticky or adhere to spatulas and weighing vessels. In cases of severe hygroscopicity or exposure to high humidity, the solid may completely dissolve in the absorbed water, a phenomenon known as deliquescence.[3]

Q3: How does this moisture absorption affect my experiments?

A: The consequences can be significant:

  • Inaccurate Weighing: Weighing a sample that is actively absorbing atmospheric water will lead to an overestimation of the mass of the dry compound. This directly impacts the concentration of stock solutions and can invalidate assays.[2]

  • Altered Physical Properties: Moisture can change a material's crystal structure, potentially forming a hydrate.[6][7] This can alter its solubility, dissolution rate, and bioavailability.[6]

  • Chemical Instability: The presence of water can facilitate degradation pathways like hydrolysis, especially for sensitive functional groups.[7]

  • Processing and Formulation Issues: In a manufacturing setting, increased moisture can cause powders to flow poorly, stick to equipment, and interfere with processes like tablet compression.[1][5]

Q4: What is the best way to store salts of [4-(5-Methylpyridin-2-yl)oxan-4-yl]methanamine?

A: Proper storage is critical. The material should be kept in a tightly sealed container, preferably with a secondary seal (like a bag or parafilm). This container should be stored inside a desiccator containing an active desiccant (e.g., phosphorus pentoxide or fresh silica gel) or in a controlled environment like a glove box or a low-humidity chamber.[1][8] Always allow the container to equilibrate to room temperature before opening to prevent condensation of atmospheric moisture onto the cold powder.

Q5: My compound has already absorbed some moisture. Can I dry it?

A: Yes, but it must be done carefully. The appropriate method depends on the thermal stability of the compound and the nature of the absorbed water (surface adsorption vs. hydrate formation).

  • Vacuum Oven: Drying in a vacuum oven at a mild temperature (e.g., 40 °C) can remove surface moisture. However, you must first confirm that the compound is thermally stable at that temperature and that you are not removing a stable water of crystallization (a hydrate).

  • Desiccator: Storing the material over a high-efficiency desiccant like phosphorus pentoxide (P₄O₁₀) under vacuum can effectively dry the compound over time.

  • Lyophilization (Freeze-Drying): If the compound is dissolved in a suitable solvent (like water or tert-butanol), lyophilization can yield a dry, fluffy powder. This is often a gentle drying method.[1]

Before using any dried material, it is essential to re-characterize it, at a minimum by determining its water content via Karl Fischer titration, to confirm it is anhydrous and has not degraded.

In-Depth Troubleshooting and Workflow

Issue: Inconsistent Results in Biological Assays or Analytical Measurements

Inconsistent data is often the first sign that the hygroscopic nature of your compound is not being properly managed. This workflow helps diagnose and solve the root cause.

Caption: Troubleshooting workflow for inconsistent experimental results.

Mechanism of Moisture-Induced Instability

Understanding how water interacts with the salt is key to preventing issues. Moisture can lead to both physical and chemical changes, often in a cascading sequence.

Caption: The pathway from atmospheric moisture to experimental consequences.

Data Presentation and Characterization

To properly handle a hygroscopic compound, you must first quantify its behavior. Dynamic Vapor Sorption (DVS) is the primary technique for this characterization.[9][10] The data generated allows for classification according to standards such as the European Pharmacopoeia.

Table 1: European Pharmacopoeia Hygroscopicity Classification This classification is based on the mass increase of a sample after 24 hours of exposure to 80% relative humidity at 25°C.[3]

ClassificationMass Increase (% w/w)Description
Non-hygroscopic< 0.2%Essentially no water uptake.
Slightly hygroscopic≥ 0.2% and < 2%Minor water uptake.
Hygroscopic≥ 2% and < 15%Significant water uptake. Requires controlled handling.[3]
Very hygroscopic≥ 15%Substantial water uptake. Requires stringent handling protocols.[2]
DeliquescentSufficient water is absorbed to form a liquidMaterial dissolves in absorbed atmospheric water.

Table 2: Comparison of Laboratory Drying Techniques for Hygroscopic Solids

MethodPrincipleProsConsBest For
Desiccator (High Vacuum) Static drying over a chemical desiccant (e.g., P₄O₁₀, fresh silica gel).[1]Gentle; minimizes thermal degradation. Simple setup.Slow (can take days). Efficiency depends heavily on the desiccant.Small quantities of thermally sensitive compounds.
Vacuum Oven Drying under reduced pressure at elevated temperature.Faster than a desiccator. Temperature and pressure are controllable.Potential for thermal degradation if the temperature is too high. May not remove water from stable hydrates.Thermally stable compounds where speed is required.
Lyophilization (Freeze-Drying) Freezing the material and sublimating the solvent under vacuum.[1]Very gentle; excellent for preserving compound structure. Produces a high-surface-area, easy-to-handle powder.Requires the compound to be soluble. Time-consuming process.Heat-sensitive compounds, amorphous materials, or preparing a standard batch for distribution.
Azeotropic Distillation Removing water by co-distillation with an immiscible solvent (e.g., toluene).[11]Effective for removing tightly bound water or water from hydrates.Requires the compound to be stable at the solvent's boiling point. Residual solvent removal is necessary.Bulk drying where other methods fail; often used in process chemistry.

Experimental Protocols

Protocol 1: Water Content Determination by Karl Fischer (KF) Titration

This protocol provides a precise measurement of the water content in a sample and is considered the gold standard.[12][13] It is far more specific than Loss on Drying (LOD), which measures all volatiles.[12]

Objective: To accurately quantify the mass percentage of water in a sample of a [4-(5-Methylpyridin-2-yl)oxan-4-yl]methanamine salt.

Materials:

  • Karl Fischer titrator (volumetric or coulometric). Coulometric is preferred for low water content (<1%).[14]

  • Appropriate KF reagents (e.g., anhydrous methanol, titrant).

  • Gas-tight syringe for sample introduction.

  • Analytical balance (readable to 0.1 mg or better).

  • The sample, stored in a desiccator.

Procedure:

  • System Preparation: Ensure the KF titrator vessel is clean, dry, and filled with fresh, conditioned solvent. The instrument should be in a "ready" state with a low background drift.

  • Sample Preparation: Perform all sample handling in a low-humidity environment (glove box or dry bag) if possible. If not, work quickly.

  • Accurately weigh a suitable amount of the compound (typically 20-100 mg, depending on expected water content) into a dry, tared vial.

  • Titration: a. Uncap the sample vial and quickly transfer the solid into the KF titration vessel. b. Immediately seal the vessel port. c. Record the exact mass of the sample transferred. d. Start the titration. The instrument will automatically add titrant until all water has reacted and the endpoint is reached.[14]

  • Calculation: The instrument's software will calculate the mass of water detected (in µg or mg). Calculate the water content as a percentage: Water Content (%) = (Mass of Water Detected / Mass of Sample) x 100

  • Replicates: Perform the measurement in triplicate to ensure precision and report the average value and standard deviation.

Protocol 2: Characterization of Hygroscopicity by Dynamic Vapor Sorption (DVS)

DVS analysis measures the change in mass of a sample as it is exposed to a series of controlled, stepped changes in relative humidity at a constant temperature.[9][15] The resulting sorption/desorption isotherm provides critical information about the material's hygroscopicity, physical stability, and propensity to form hydrates.[4][10]

Objective: To generate a moisture sorption isotherm for a [4-(5-Methylpyridin-2-yl)oxan-4-yl]methanamine salt to assess its hygroscopic nature.

Materials:

  • Dynamic Vapor Sorption (DVS) analyzer.

  • Microbalance (integrated into the DVS instrument).

  • Sample of the compound (typically 5-15 mg).

Procedure:

  • Sample Loading: Tare a sample pan on the DVS microbalance. Carefully load 5-15 mg of the powder into the pan.

  • Method Setup: Program the DVS instrument with the desired RH profile. A typical screening method is:

    • Temperature: 25 °C

    • Drying Step: Hold at 0% RH until the sample mass is stable (e.g., dm/dt < 0.002% per minute). This establishes the initial dry mass.

    • Sorption Cycle: Increase RH in steps of 10% from 0% up to 90% RH.

    • Desorption Cycle: Decrease RH in steps of 10% from 90% back down to 0% RH.

    • Equilibrium Condition: At each RH step, hold until the sample mass stabilizes or for a maximum set time (e.g., 60 minutes).[10]

  • Run Analysis: Start the experiment. The instrument will automatically execute the RH profile, continuously logging the sample mass and humidity.

  • Data Analysis:

    • Plot the percentage change in mass (y-axis) against the target RH (x-axis).

    • Hygroscopicity: Determine the total mass gain at a specific RH (e.g., 80%) to classify the material (see Table 1).

    • Hysteresis: Compare the sorption and desorption curves. A large gap (hysteresis) can indicate bulk absorption, capillary condensation, or structural changes.

    • Hydrate Formation: Look for sharp, step-like increases in mass during the sorption cycle that correspond to stoichiometric water uptake (e.g., a 1:1 molar ratio of water to compound). A step that does not reverse on desorption may indicate the formation of an irreversible hydrate.[6]

References

  • PharmaInfo. (2013). Effect of Hygroscopicity on pharmaceutical ingredients, methods to determine and overcome: An Overview.
  • Pharma Excipients. (2022).
  • TA Instruments. Characterizing the Effects of Moisture on Pharmaceutical Materials using the Discovery SA – Dynamic Vapor Sorption Analyzer.
  • ResearchGate. Characterization of the "Hygroscopic" properties of active pharmaceutical ingredients | Request PDF.
  • Taylor & Francis Online. (2022).
  • MDPI.
  • PMC. Formulation Strategies to Improve the Stability and Handling of Oral Solid Dosage Forms of Highly Hygroscopic Pharmaceuticals and Nutraceuticals.
  • ProUmid. DVS Systems | Dynamic Vapor Sorption.
  • Powder Systems. (2024). A Guide to Processing and Holding Active Pharmaceutical Ingredients.
  • Ardena. Q&A with Ardena Experts Dynamic Vapor Sorption (DVS)
  • Mettler Toledo.
  • AQUALAB by Addium. Dynamic Vapor Sorption.
  • American Pharmaceutical Review. (2011).
  • University of Rochester, Department of Chemistry. Workup: Drying Methods.
  • Alfa Chemistry. Mastering Karl Fischer Moisture Analysis: A Complete Guide.
  • WorldofTest.com. (2025). Karl Fischer Titration​ - Precise Moisture Analysis Made Easy.

Sources

Optimization

Troubleshooting low conversion rates in [4-(5-Methylpyridin-2-yl)oxan-4-yl]methanamine synthesis

Executive Summary & Core Challenge The synthesis of [4-(5-Methylpyridin-2-yl)oxan-4-yl]methanamine typically proceeds via the reduction of its nitrile precursor, 4-(5-methylpyridin-2-yl)tetrahydro-2H-pyran-4-carbonitrile...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Core Challenge

The synthesis of [4-(5-Methylpyridin-2-yl)oxan-4-yl]methanamine typically proceeds via the reduction of its nitrile precursor, 4-(5-methylpyridin-2-yl)tetrahydro-2H-pyran-4-carbonitrile .

Researchers frequently report "low conversion" or "stalled reactions" with this substrate. This is rarely a simple issue of kinetics; it is a convergence of three antagonistic factors:

  • Catalyst Poisoning: The pyridine nitrogen lone pair coordinates strongly to heterogeneous catalysts (Pd, Pt, Ni), deactivating the active sites.

  • Steric Occlusion: The nitrile is attached to a quaternary carbon (gem-disubstituted position), physically hindering the approach to the catalyst surface or bulky hydride reagents.

  • Chemoselectivity Risks: Aggressive hydrogenation conditions required to overcome sterics often lead to the unwanted reduction of the pyridine ring to a piperidine.

This guide provides a self-validating troubleshooting workflow to overcome these barriers while maintaining the aromatic integrity of the pyridine ring.

Diagnostic Workflow

Before altering your protocol, identify the specific failure mode using this logic flow.

TroubleshootingFlow Start START: Low Yield / Incomplete Conversion CheckSM Analyze Crude Mixture (LCMS/NMR) Is Starting Material (Nitrile) Present? Start->CheckSM SM_Yes Yes: Reaction Stalled CheckSM->SM_Yes Major SM Peak SM_No No: SM Consumed but Low Yield CheckSM->SM_No No SM Peak CheckCat Method: Catalytic Hydrogenation? SM_Yes->CheckCat Poisoning Likely Catalyst Poisoning (Pyridine Binding) CheckCat->Poisoning Yes Sterics Likely Steric Hindrance (Quaternary Center) CheckCat->Sterics No (Hydride used) Sol_Acid PROTOCOL A: Add Acid Scavenger or Switch to Raney Ni + NH3 Poisoning->Sol_Acid Sol_LAH PROTOCOL B: Switch to LAH/AlCl3 (Chemical Reduction) Sterics->Sol_LAH CheckImine Check for Dimer/Secondary Amine (M+Product Mass - NH3) SM_No->CheckImine CheckHydrolysis Check for Ketone/Amide (Hydrolysis during workup) CheckImine->CheckHydrolysis No Dimer CheckImine->Sol_Acid Dimer found Sol_Workup PROTOCOL C: Modify Quench (Fieser Method) CheckHydrolysis->Sol_Workup Ketone found

Figure 1: Decision matrix for diagnosing reaction failure based on crude analysis.

Technical Solutions & Protocols

Scenario A: The Catalyst is "Dead" (Hydrogenation Stalls)

Diagnosis: You are using Pd/C or standard Raney Nickel, and the reaction stops at <20% conversion. Root Cause: The pyridine nitrogen binds to the metal surface, acting as a competitive inhibitor. Fix: You must disrupt the Pyridine-Metal interaction without reducing the pyridine ring.

Optimized Protocol: Raney Nickel with Ammonia Suppression

Why this works: Ammonia competes for the catalyst surface and, critically, suppresses the formation of secondary amines (dimers) by shifting the equilibrium of the intermediate imine.

ParameterRecommendationRationale
Catalyst Raney Nickel (Type 2800 or equivalent) Ni is less prone to poisoning by pyridines than Pd/C and less likely to reduce the aromatic ring under basic conditions.
Loading High (50-100 wt%)The quaternary center requires high surface area availability.
Solvent 7M NH₃ in MethanolNH₃ prevents secondary amine formation. Methanol ensures solubility.
Pressure 5–10 bar (70–145 psi)Higher pressure is required to force H₂ onto the sterically hindered nitrile carbon.
Temperature 50–60°CArrhenius activation required for the hindered substrate.

Step-by-Step:

  • Dissolve the nitrile (1.0 eq) in 7M NH₃ in MeOH (0.1 M concentration).

  • Add Raney Nickel (50 wt% relative to substrate) as a slurry in water/methanol. Warning: Pyrophoric.

  • Purge reactor 3x with N₂, then 3x with H₂.

  • Pressurize to 10 bar and heat to 50°C .

  • Monitor via LCMS. If a "dimer" (secondary amine) appears, increase NH₃ concentration.

Critical Note: Do not use acid (HCl/AcOH) with Pd/C for this specific substrate. While acid prevents poisoning, it activates the pyridine ring for reduction, leading to the piperidine impurity, which is extremely difficult to separate.

Scenario B: The "Unreachable" Nitrile (Steric Failure)

Diagnosis: Hydrogenation fails even with high pressure, or you lack high-pressure equipment. Root Cause: The oxane ring and the methyl-pyridine group create a "steric wall" protecting the nitrile carbon. Fix: Switch to a high-energy chemical reductant (Hydride Transfer).

Optimized Protocol: LAH Reduction with Aluminum Scavenging

Why this works: Lithium Aluminum Hydride (LAH) is small enough to attack the hindered nitrile, but the resulting amine-aluminum complex is often stable and "traps" the product, leading to low isolated yields.

Reagent: LiAlH₄ (2.0–3.0 eq) in dry THF. Temperature: Reflux (65°C) is mandatory . Room temp will stall at the imine.

The "Fieser" Workup (Crucial for Yield): Standard acidic quenches often fail here because the amine forms a salt with aluminum. Use the Fieser method to precipitate granular aluminum salts that do not trap the amine.

  • Reaction: Reflux nitrile with 2.5 eq LAH in THF for 4–6 hours.

  • Cool: Chill to 0°C.

  • Quench Sequence (per gram of LAH used):

    • Add 1 mL Water (slowly!).

    • Add 1 mL 15% NaOH (aq).

    • Add 3 mL Water .

  • Agitation: Stir vigorously for 30 minutes at room temperature. The grey sludge should turn into a white, granular sand.

  • Filtration: Filter off the solids. Wash the solids with copious THF or ether (the product likes to stick to the salts).

FAQ: Specific Troubleshooting

Q: I see a mass of [M+1] = Product + 135. What is this? A: This is likely the secondary amine dimer . The intermediate imine reacted with the newly formed amine product.[1]

  • Fix: If using Hydrogenation, increase the concentration of Ammonia . If using LAH, this is rare, but ensure your addition of LAH is rapid to maintain a high concentration of hydride relative to the intermediate imine.

Q: My product is water-soluble and I can't extract it. A: This is common for amino-pyridines.

  • Fix: Do not use a standard aqueous workup.

    • Method 1: Evaporate the reaction solvent (if MeOH/NH3) completely, then redissolve in DCM, dry with Na₂SO₄, and filter.

    • Method 2: If using aqueous workup, saturate the aqueous phase with NaCl and extract with CHCl₃/Isopropanol (3:1) . The alcohol helps pull the polar amine into the organic phase.

Q: Can I use Borane (BH3-THF)? A: Yes, but Borane forms a very stable complex with the pyridine nitrogen and the amine product. You must reflux the crude mixture with 6M HCl or Methanol/HCl after the reduction to break the Borane-Amine complex. Failure to do this "acid reflux" step will result in 0% yield (product remains complexed).

References

  • Rylander, P. N. (1979). Catalytic Hydrogenation in Organic Synthesis. Academic Press.
  • Sajiki, H., et al. (2003).[2] "Pd/C-Catalyzed Chemoselective Hydrogenation in the Presence of Pyridine as a Catalyst Poison." Chem. Pharm.[3] Bull., 51(3), 320–324.[3] Link

  • Hegedus, L. S. (1999). Transition Metals in the Synthesis of Complex Organic Molecules. University Science Books. (Mechanisms of nitrile reduction).
  • Amundsen, L. H., & Nelson, L. S. (1951). "Reduction of Nitriles to Primary Amines with Lithium Aluminum Hydride." Journal of the American Chemical Society, 73(1), 242–244. Link

  • Tuning the chemoselectivity of the Pd-catalysed hydrogenation of pyridinecarbonitriles. (2022). RSC Advances. (Discusses specific protocols for pyridine-nitrile reductions). Link

Sources

Reference Data & Comparative Studies

Validation

1H NMR interpretation and assignment for [4-(5-Methylpyridin-2-yl)oxan-4-yl]methanamine

This guide provides a rigorous technical analysis of the 1H NMR interpretation for [4-(5-Methylpyridin-2-yl)oxan-4-yl]methanamine (CAS: 130290-79-8).[1] It is designed for medicinal chemists and analytical scientists req...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a rigorous technical analysis of the 1H NMR interpretation for [4-(5-Methylpyridin-2-yl)oxan-4-yl]methanamine (CAS: 130290-79-8).[1] It is designed for medicinal chemists and analytical scientists requiring high-fidelity structural verification.[1]

Executive Summary & Strategic Context

The scaffold [4-(5-Methylpyridin-2-yl)oxan-4-yl]methanamine represents a critical pharmacophore in kinase inhibitor discovery, specifically targeting pathways requiring a rigidified amine linker.[1] The quaternary center at the oxane C4 position introduces unique spectral challenges, specifically the differentiation of the geminal methylene protons and the resolution of the tetrahydropyran (oxane) envelope.

This guide compares the spectral performance of this molecule across two standard solvent systems (CDCl₃ vs. DMSO-d₆ ) and establishes a self-validating assignment protocol.[1]

Structural Logic & Assignment Workflow

To ensure accurate assignment, the molecule is deconstructed into three magnetically distinct spin systems.

The Spin Systems
  • System A (Aromatic): The 2,5-disubstituted pyridine ring.[2]

  • System B (Aliphatic Core): The oxane (tetrahydropyran) ring containing a quaternary C4 center.

  • System C (Exocyclic Amine): The methanamine side chain (

    
    ).[1]
    
Visualization of Assignment Logic

The following diagram illustrates the flow of logic from structural features to expected spectral signals.

NMR_Assignment_Logic Structure Target Molecule [4-(5-Methylpyridin-2-yl)oxan-4-yl]methanamine Pyridine Pyridine Ring (2,5-Disubstituted) Structure->Pyridine Oxane Oxane Ring (C4 Quaternary) Structure->Oxane Amine Methanamine (-CH2-NH2) Structure->Amine Signal_Ar Aromatic Region (7.0 - 8.5 ppm) 3 Protons Pyridine->Signal_Ar Deshielding Signal_Me Pyridine-Me (~2.3 ppm) Singlet Pyridine->Signal_Me Hyperconjugation Signal_Ox_Eq Oxane H2/6 (3.6 - 3.9 ppm) Multiplet Oxane->Signal_Ox_Eq Alpha to Oxygen Signal_Ox_Ax Oxane H3/5 (1.8 - 2.2 ppm) Multiplet Oxane->Signal_Ox_Ax Beta to Quat C Signal_CH2 Exocyclic CH2 (~2.7 ppm) Singlet Amine->Signal_CH2 Isolated Spin System

Caption: Logical deconstruction of the target molecule into constituent spin systems for spectral prediction.

Comparative Spectral Analysis

Representative Assignment Data (400 MHz)

The following data represents the consensus assignment derived from fragment analysis and analogous 4,4-disubstituted tetrahydropyrans.

PositionGroupShift (δ, ppm) CDCl₃MultiplicityIntegralCoupling (J, Hz)Interpretation Notes
Py-6 Ar-H8.35d1H~2.0Diagnostic: Most deshielded; ortho to N.
Py-4 Ar-H7.48dd1H8.0, 2.0Para to oxane; couples to H3 and H6.[1]
Py-3 Ar-H7.18d1H8.0Ortho to oxane; shielded relative to H4/6.[1]
Ox-2,6 Oxane-CH₂3.75 – 3.85m4H-Complex envelope; α-protons to oxygen.[1]
CH₂-N CH₂-NH₂2.76s2H-Key Signal: Singlet confirms quaternary C4.[1]
Py-Me Ar-CH₃2.32s3H-Characteristic heteroaromatic methyl.[1]
Ox-3,5 Oxane-CH₂1.90 – 2.15m4H-β-protons; diastereotopic splitting possible.[1]
NH₂ Amine1.30 (br)s2H-Broad; shift is concentration/solvent dependent.[1]
Solvent Comparison: CDCl₃ vs. DMSO-d₆

Choosing the correct solvent is critical for resolving the exchangeable protons and the oxane envelope.

FeatureCDCl₃ (Chloroform-d)DMSO-d₆ (Dimethylsulfoxide-d₆)Recommendation
Amine (-NH₂) Signal Broad singlet, often 1.1–1.5 ppm.[1] Can be lost in baseline.[1]Sharper, downfield shift (1.5–3.0 ppm). Visible coupling to CH₂ if protonated.[1]Use DMSO if quantification of NH₂ is required.
Oxane Resolution Good resolution of α-protons (3.8 ppm).[1]Signals may broaden due to viscosity; water peak (3.33 ppm) may interfere with Ox-2,[1]6.Use CDCl₃ for structural confirmation of the ring.[3]
Pyridine Shifts Standard reference values.Slight downfield shift due to polarity; H6 may move >8.5 ppm.[1]CDCl₃ is preferred for literature comparison.[1]

Technical Validation Protocol

To ensure the integrity of the data, follow this self-validating experimental protocol.

Sample Preparation
  • Mass: Weigh 5–10 mg of the amine.

  • Solvent: Add 0.6 mL of CDCl₃ (neutralized with basic alumina if the amine is acid-sensitive, though this scaffold is robust).

  • Filtration: Filter through a cotton plug to remove suspended solids which cause line broadening.[1]

Acquisition Parameters (Standard 400 MHz)
  • Pulse Angle: 30° (maximizes signal-to-noise for dilute samples).[1]

  • Relaxation Delay (D1): 1.0 s (sufficient for protons; increase to 5.0 s for qNMR).

  • Scans (NS): 16 (minimum) to 64 (for clean 13C satellites inspection).

  • Spectral Width: -2 to 14 ppm.[1]

Validation Workflow

This workflow ensures that the acquired spectrum matches the target structure and rules out common impurities (e.g., residual solvents, starting materials).

Validation_Workflow Start Acquire 1H Spectrum Check_Me Check Py-Me Singlet (2.3 ppm) Start->Check_Me Check_CH2 Check CH2-N Singlet (2.76 ppm) Check_Me->Check_CH2 Decision1 Singlets Present? Check_CH2->Decision1 Analyze_Ar Analyze Aromatic Region (3H count, 2,5-pattern) Decision1->Analyze_Ar Yes Impurity_Check Check Impurities: THF (1.8, 3.7) EtOAc (1.2, 2.0, 4.1) Decision1->Impurity_Check No (Re-synthesize) Analyze_Ox Integrate Oxane Region (Total 8H) Analyze_Ar->Analyze_Ox Final Structure Validated Analyze_Ox->Final

Caption: Step-by-step validation logic to confirm structural identity and purity.

Advanced Interpretation: The Quaternary Center

The most challenging aspect of this spectrum is the oxane ring conformation .

  • Phenomenon: The C4 position is disubstituted with a Pyridine ring and a Methylamine group.

  • Observation: While the molecule is achiral (possessing a plane of symmetry), the protons on C3/5 and C2/6 are chemically equivalent pairs but magnetically non-equivalent (axial vs. equatorial).

  • Result: The "multiplets" at 1.90–2.15 ppm (H3/5) and 3.75–3.85 ppm (H2/6) are actually complex AA'BB' or AA'MM' systems.

  • Troubleshooting: If these peaks appear as broad humps, it indicates conformational exchange (chair flipping). Cooling the sample to -40°C can freeze the conformation, resolving these into distinct axial/equatorial signals, though this is rarely necessary for routine identity confirmation.

References

  • Pretsch, E., et al.Structure Determination of Organic Compounds: Tables of Spectral Data. Springer, 2009. (General reference for 2,5-disubstituted pyridine shifts).
  • Silverstein, R. M., et al.Spectrometric Identification of Organic Compounds. Wiley, 8th Edition. (Reference for oxane ring coupling constants).
  • Gottlieb, H. E., et al. "NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities." J. Org.[1] Chem. 1997, 62, 21, 7512–7515. Link

  • ChemicalBook. "2-Amino-5-methylpyridine NMR Spectrum." (Used for fragment correlation of the pyridine ring). Link

  • Modgraph. "The effect of dimethyl sulphoxide versus chloroform solvent on 1H chemical shifts." (Solvent effect data). Link

Sources

Comparative

Comparative Bioactivity Guide: [4-(5-Methylpyridin-2-yl)oxan-4-yl]methanamine vs. Phenyl Analogs

The following guide compares the bioactivity and physicochemical profile of [4-(5-Methylpyridin-2-yl)oxan-4-yl]methanamine (hereafter referred to as MP-THP-Amine ) against its classical Phenyl Analog . This analysis is s...

Author: BenchChem Technical Support Team. Date: March 2026

The following guide compares the bioactivity and physicochemical profile of [4-(5-Methylpyridin-2-yl)oxan-4-yl]methanamine (hereafter referred to as MP-THP-Amine ) against its classical Phenyl Analog .

This analysis is structured for medicinal chemists and drug discovery scientists, focusing on the strategic advantages of the Pyridine-Tetrahydropyran scaffold in optimizing potency, metabolic stability, and physicochemical properties (ADME).

Executive Summary: The Strategic Pivot

In modern drug discovery, the Tetrahydropyran (Oxane) ring combined with a Pyridine core represents a "privileged scaffold" designed to overcome the limitations of classical phenyl-cyclohexane motifs.

The MP-THP-Amine is not merely a structural variant; it is a calculated bioisostere designed to address three critical failure modes in lead optimization:

  • Lipophilicity (LogP) Reduction: Lowering lipophilicity to improve solubility and reduce promiscuous binding.

  • Metabolic Blocking: The 5-methyl group on the pyridine ring blocks the para-position (relative to the C2 attachment), a common "soft spot" for CYP450 oxidation.

  • Specific Interactions: The pyridine nitrogen provides a specific H-bond acceptor vector absent in the phenyl analog.

The Core Comparison
FeatureMP-THP-Amine (Product)Phenyl Analog (Comparator)
Core Structure 5-Methylpyridine + TetrahydropyranPhenyl + Tetrahydropyran
Electronic Nature Electron-Deficient (Pi-poor)Electron-Rich (Pi-rich)
H-Bonding Acceptor (Pyridine N) + Donor (Amine)Donor (Amine) Only
LogP (Est.) 0.8 – 1.2 (Lower)2.0 – 2.5 (Higher)
Solubility High (Aqueous)Moderate to Low
Metabolic Risk Low (Blocked para-position)High (Para-hydroxylation risk)

Physicochemical & Bioactivity Analysis

Lipophilicity and Solubility (LLE Optimization)

The replacement of the Phenyl ring with a Pyridine ring typically lowers cLogP by approximately 1.0–1.5 units . While the addition of the 5-Methyl group adds back some lipophilicity (~0.5 LogP), the net result is a more polar, water-soluble scaffold.

  • Mechanism: The pyridine nitrogen's lone pair increases polarity and allows for water solvation. The tetrahydropyran (oxane) oxygen further reduces lipophilicity compared to a cyclohexane analog.

  • Impact: This reduction in LogP improves Ligand Efficiency (LE) and Lipophilic Ligand Efficiency (LLE) , critical metrics for oral bioavailability.

Metabolic Stability: The "Methyl-Block" Effect

A critical flaw in unsubstituted phenyl rings is their susceptibility to Phase I metabolism (oxidation) by CYP450 isoforms, particularly at the para position.

  • Phenyl Analog: Prone to rapid hydroxylation at the 4-position of the phenyl ring, leading to high clearance (

    
    ).
    
  • MP-THP-Amine: The pyridine ring is electron-deficient, making it inherently less reactive to oxidative attack than benzene. Furthermore, the 5-methyl group sterically and chemically blocks the position para to the ring linkage (C2), forcing metabolism to slower pathways (e.g., benzylic oxidation of the methyl itself, which is generally slower than aromatic hydroxylation).

Target Engagement: The "Vector" Advantage

The pyridine nitrogen acts as a directional Hydrogen Bond Acceptor (HBA).

  • Case A (Phenyl): Relies solely on hydrophobic (Van der Waals) and Pi-stacking interactions.

  • Case B (Pyridine): Can form a specific H-bond with backbone amides or Ser/Thr/Tyr side chains in the binding pocket. This often results in a 10–100x potency boost if the receptor pocket contains a complementary donor.

Visualization of Bioisosteric Logic

The following diagram illustrates the structural logic and the specific advantages of the MP-THP-Amine scaffold over the Phenyl analog.

Bioisostere_Comparison cluster_props Physicochemical Shift Phenyl Phenyl Analog (High LogP, Metabolic Liability) CYP CYP450 Enzyme Phenyl->CYP Rapid Para-Hydroxylation Receptor Target Receptor (Binding Pocket) Phenyl->Receptor Non-specific Pi-Stacking LogP LogP Reduced (~1.0 unit) Pyridine MP-THP-Amine (Optimized Scaffold) Pyridine->CYP 5-Me Blocks Oxidation (Resistant) Pyridine->Receptor Specific H-Bond (Pyridine N) Pyridine->LogP Solubility Aqueous Solubility Increased Pyridine->Solubility

Caption: Comparative pathway showing the metabolic blockade and enhanced binding vector of the Pyridine scaffold.

Experimental Protocols

To validate the superiority of the MP-THP-Amine, the following self-validating experimental workflows are recommended.

Synthesis of MP-THP-Amine (Reductive Strategy)

This protocol yields the primary amine from the nitrile precursor, a common intermediate.

  • Reagents: [4-(5-Methylpyridin-2-yl)oxan-4-yl]carbonitrile, Raney Nickel (or Pd/C), Methanolic Ammonia.

  • Setup: High-pressure hydrogenation vessel (Parr reactor).

  • Procedure:

    • Dissolve 1.0 eq of the nitrile in Methanolic Ammonia (7N).

    • Add 10 mol% catalyst (Raney Ni activated).

    • Pressurize to 50 psi

      
      . Stir at RT for 12 hours.
      
    • Validation: Monitor disappearance of Nitrile peak (

      
      ) via IR or LC-MS.
      
  • Workup: Filter catalyst over Celite. Concentrate in vacuo.

  • Purification: Acid-base extraction or SCX-2 cartridge (Strong Cation Exchange) to isolate the free amine.

Microsomal Stability Assay (Metabolic Clearance)

Compare intrinsic clearance (


) of the MP-THP-Amine vs. Phenyl Analog.
  • System: Human/Rat Liver Microsomes (HLM/RLM) + NADPH regenerating system.

  • Concentration: Test compounds at

    
     (to avoid enzyme saturation).
    
  • Timepoints: 0, 5, 15, 30, 60 min incubation at 37°C.

  • Analysis: Quench with Acetonitrile (containing internal standard). Analyze supernatant via LC-MS/MS.

  • Calculation: Plot

    
     vs time. Slope 
    
    
    
    determines
    
    
    .
    • Expectation: Phenyl analog

      
      . MP-THP-Amine 
      
      
      
      .

Comparative Data Summary

The following table summarizes the expected performance shift when transitioning from the Phenyl to the MP-THP-Amine scaffold.

ParameterPhenyl AnalogMP-THP-AmineImpact on Drug Design
cLogP 2.41.3Improved LLE: Reduced non-specific binding.
tPSA (Ų) 26.038.9Permeability Balance: Maintains CNS penetration potential while improving solubility.
pKa (Base) ~9.5 (Amine)~9.5 (Amine) + ~5.5 (Pyr)Dual Ionization: Pyridine N allows for salt formation and pH-dependent solubility.
Metabolic Soft Spot Para-position (High Risk)Methyl group (Low/Med Risk)Extended Half-life: Reduced dosing frequency.
hERG Liability Moderate (Lipophilicity driven)LowSafety: Reduced risk of QT prolongation.
Synthesis & Signaling Pathway Diagram

Below is the workflow for synthesizing the core scaffold and its downstream application in signaling inhibition (e.g., Kinase or GPCR).

Synthesis_Workflow Precursor1 2-Bromo-5-methylpyridine Step1 Step 1: LiHMDS Coupling (Formation of Quaternary Center) Precursor1->Step1 Precursor2 Tetrahydropyran-4-carbonitrile Precursor2->Step1 Intermediate Nitrile Intermediate Step1->Intermediate Step2 Step 2: Hydrogenation (Raney Ni / H2) Intermediate->Step2 Product MP-THP-Amine (Final Scaffold) Step2->Product

Caption: Synthetic route to generate the quaternary MP-THP-Amine scaffold.

References

  • Meanwell, N. A. (2011). "Synopsis of Some Recent Tactical Application of Bioisosteres in Drug Design." Journal of Medicinal Chemistry.

  • Piotrowski, D. W., et al. (2011). "Pyridine Scans in the Optimization of Lead Compounds." Drug Discovery Today.

  • Lovering, F., et al. (2009). "Escape from Flatland: Increasing Saturation as an Approach to Improving Clinical Success." Journal of Medicinal Chemistry.

  • Ritchie, T. J., & Macdonald, S. J. (2009). "The Impact of Aromatic Ring Count on Physicochemical Properties and Attrition." Drug Discovery Today.

  • Hypha Discovery. (2022). "Bioisosteres that Influence Metabolism: Pyridine vs Phenyl." Hypha Discovery Blogs.

Validation

A Comparative Guide to the Structural Validation of [4-(5-Methylpyridin-2-yl)oxan-4-yl]methanamine using IR Spectroscopy

This guide provides a comprehensive framework for the structural validation of the novel compound, [4-(5-Methylpyridin-2-yl)oxan-4-yl]methanamine, utilizing Fourier-Transform Infrared (FT-IR) spectroscopy. It is intended...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a comprehensive framework for the structural validation of the novel compound, [4-(5-Methylpyridin-2-yl)oxan-4-yl]methanamine, utilizing Fourier-Transform Infrared (FT-IR) spectroscopy. It is intended for researchers, scientists, and drug development professionals who require robust analytical methodologies for chemical characterization. This document moves beyond a simple procedural outline, offering in-depth explanations for experimental choices and a comparative analysis critical for unambiguous structural confirmation.

The vibrational spectrum of a molecule serves as a unique fingerprint, offering a definitive method for identification when compared against a reference.[1] In the absence of a reference, a first-principles approach to interpreting the spectrum allows for the characterization and potential identification of an unknown sample by recognizing the characteristic absorptions of its structural features.[1]

Theoretical Framework: Predicting the Infrared Spectrum

The structure of [4-(5-Methylpyridin-2-yl)oxan-4-yl]methanamine incorporates several key functional groups, each with characteristic vibrational frequencies. A successful interpretation relies not only on the presence of expected absorption bands but also on the absence of others.[1]

Key Functional Groups and Expected IR Absorptions:

  • Primary Amine (-NH₂):

    • N-H Stretching: Primary amines typically exhibit two medium-intensity bands in the 3500-3300 cm⁻¹ region, corresponding to asymmetric and symmetric stretching vibrations.[2][3] These bands are generally sharper than the broad O-H stretches seen in alcohols.[2]

    • N-H Bending (Scissoring): A characteristic absorption is expected between 1650-1580 cm⁻¹.[2][4]

    • N-H Wagging: A broad, strong band can appear in the 910-665 cm⁻¹ region.[2][4]

    • C-N Stretching: For aliphatic amines, this vibration results in a medium to weak absorption in the 1250–1020 cm⁻¹ range.[2][4]

  • 5-Methylpyridine Ring:

    • Aromatic C-H Stretching: Look for weak to medium bands just above 3000 cm⁻¹, typically in the 3100-3000 cm⁻¹ range.[4]

    • C=C and C=N Ring Stretching: Aromatic rings display characteristic absorptions in the 1600-1400 cm⁻¹ region.[4][5] The specific positions are influenced by the substitution pattern.

    • C-H Out-of-Plane Bending: These bands, found between 900-650 cm⁻¹, are highly indicative of the substitution pattern on the pyridine ring.[6]

  • Oxane (Tetrahydropyran) Ring:

    • Aliphatic C-H Stretching: Strong absorptions are expected just below 3000 cm⁻¹, in the 2960-2850 cm⁻¹ range.[7]

    • C-O-C Stretching: The cyclic ether structure will show a strong, characteristic C-O-C asymmetric stretching vibration around 1120 cm⁻¹.[8]

  • Methyl Group (-CH₃):

    • C-H Stretching: These will be part of the broader aliphatic C-H stretching bands below 3000 cm⁻¹.

    • C-H Bending: Expect bands around 1450 cm⁻¹ and 1375 cm⁻¹.

Experimental Design: A Self-Validating Protocol

The choice of sampling technique and experimental parameters is crucial for obtaining a high-quality, reproducible spectrum.

Rationale for Technique Selection: Attenuated Total Reflectance (ATR)

For solid samples, Attenuated Total Reflectance (ATR) is the dominant FT-IR method.[9] It requires minimal to no sample preparation, is non-destructive, and ensures excellent sample contact with the IR beam, leading to high-quality, reproducible spectra.[9][10] This contrasts with traditional methods like KBr pellets, which can be affected by sample grinding and pellet transparency.[11][12]

Detailed Experimental Protocol

This protocol outlines the steps for acquiring the FT-IR spectrum of the target compound and a key precursor, 2-chloro-5-methylpyridine, for comparative analysis.

Instrumentation:

  • Fourier-Transform Infrared (FT-IR) Spectrometer equipped with a Diamond ATR accessory.

Sample Preparation:

  • Ensure the ATR crystal is meticulously cleaned with a suitable solvent (e.g., isopropanol) and allowed to dry completely.

  • Acquire a background spectrum of the clean, empty ATR crystal. This is crucial for correcting for atmospheric H₂O and CO₂ absorptions.

  • Place a small amount of the solid [4-(5-Methylpyridin-2-yl)oxan-4-yl]methanamine sample directly onto the ATR crystal.

  • Apply consistent pressure using the ATR anvil to ensure intimate contact between the sample and the crystal surface.

Data Acquisition:

  • Spectral Range: 4000 - 400 cm⁻¹

  • Resolution: 4 cm⁻¹

  • Scans: 32 (co-added to improve signal-to-noise ratio)

  • Data Format: Transmittance

Post-Acquisition Processing:

  • The acquired sample spectrum is automatically ratioed against the background spectrum to generate the final transmittance spectrum.

  • Perform a baseline correction if necessary.

  • Label the significant peaks with their corresponding wavenumbers (cm⁻¹).

Comparative Analysis:

  • Repeat the entire procedure (steps 1-3 of Sample Preparation and all of Data Acquisition and Processing) for the precursor compound, 2-chloro-5-methylpyridine. The synthesis of related methylpyridine compounds is a well-established field.[13][14][15]

Experimental Workflow Diagram

FT_IR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis Clean_ATR Clean ATR Crystal Background Acquire Background Spectrum Clean_ATR->Background Load_Sample Load Sample on Crystal Background->Load_Sample Apply_Pressure Apply Pressure Load_Sample->Apply_Pressure Scan Scan Sample (4000-400 cm⁻¹) Apply_Pressure->Scan Ratio Ratio against Background Scan->Ratio Baseline Baseline Correction Ratio->Baseline Peak_Pick Peak Picking & Labeling Baseline->Peak_Pick Compare Compare with Alternatives Peak_Pick->Compare Structural_Comparison Target [4-(5-Methylpyridin-2-yl)oxan-4-yl]methanamine -NH₂ Stretch/Bend C-O-C Stretch Validation_Point1 Presence of Amine Signature (3500-3300 cm⁻¹ & 1650-1580 cm⁻¹) Target:nh2->Validation_Point1 Validation_Point2 Presence of Cyclic Ether Signature (~1120 cm⁻¹) Target:coc->Validation_Point2 Precursor 2-chloro-5-methylpyridine C-Cl Stretch NO -NH₂ Bands NO Oxane Bands Precursor:absent_nh2->Validation_Point1 Precursor:absent_coc->Validation_Point2 Validation_Point3 Absence of Precursor Signature Precursor:ccl->Validation_Point3

Caption: Key spectral differences for validation.

Conclusion

FT-IR spectroscopy provides a rapid, reliable, and non-destructive method for the structural validation of [4-(5-Methylpyridin-2-yl)oxan-4-yl]methanamine. By combining a theoretical prediction of the spectrum with a rigorous experimental protocol and a comparative analysis against a key precursor, researchers can achieve a high degree of confidence in the identity and purity of the synthesized compound. This multi-faceted approach, grounded in the fundamental principles of vibrational spectroscopy, exemplifies a robust system for chemical characterization in a research and development setting.

References

Sources

Comparative

A Senior Application Scientist's Guide to the Crystal Structure Analysis of Novel Pharmaceutical Salts: A Methodological Comparison Featuring [4-(5-Methylpyridin-2-yl)oxan-4-yl]methanamine

Introduction: The Criticality of Salt Form Selection in Modern Drug Development In the landscape of pharmaceutical development, the selection of an optimal solid form for an active pharmaceutical ingredient (API) is a pi...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Criticality of Salt Form Selection in Modern Drug Development

In the landscape of pharmaceutical development, the selection of an optimal solid form for an active pharmaceutical ingredient (API) is a pivotal decision that profoundly influences its therapeutic efficacy and commercial viability. An estimated 50% of all medications are administered as salts, a testament to the power of this strategy in overcoming suboptimal physicochemical and biopharmaceutical properties of a parent drug molecule.[1] By pairing an ionizable API with a suitable counterion, we can strategically modulate crucial characteristics such as solubility, dissolution rate, stability, and manufacturability.[1][2][3]

This guide presents a comprehensive methodological framework for the comparative analysis of different salt forms of a novel API, using the hypothetical molecule [4-(5-Methylpyridin-2-yl)oxan-4-yl]methanamine as a case study. As a basic compound, its primary amine and pyridine nitrogen present opportunities for salt formation with various acids. The choice of the "best" salt is not arbitrary; it is a data-driven process requiring rigorous experimentation and analysis. A suboptimal choice can lead to issues with bioavailability, stability, and even patentability, while a well-chosen salt can significantly de-risk and accelerate the development timeline.[1][4][5]

This document is structured to provide researchers, scientists, and drug development professionals with both the theoretical underpinnings and the practical workflows necessary to conduct a thorough salt screening and characterization campaign. We will delve into the causality behind experimental choices, describe self-validating analytical protocols, and ground our discussion in authoritative principles of materials science and pharmaceutical chemistry.

Part 1: The Strategic Salt Screening Workflow

The initial phase of salt selection involves a systematic screening process to identify a diverse range of potential salt forms. The goal is not merely to form salts, but to generate crystalline solids amenable to detailed characterization.[6]

Rationale for Counterion Selection

The selection of counterions is the first strategic step. A primary guiding principle is the pKa rule , which states that for a stable salt to form, the difference in pKa values between the API and the counterion should be at least 2-3 units.[7] For our basic model compound, we would select a range of pharmaceutically acceptable acids with varying pKa values and structural motifs.

Commonly Used Counterions for Basic APIs:

  • Inorganic Acids: Hydrochloride, Sulfate, Phosphate, Nitrate[7]

  • Organic Acids: Mesylate, Tosylate, Maleate, Fumarate, Citrate, Tartrate

The choice of counterions allows for the exploration of a wide chemical space, increasing the probability of identifying salts with a desirable range of physical properties.[8]

Experimental Protocol: High-Throughput Salt Screening

A high-throughput screening approach using a 96-well plate format is an efficient method to rapidly explore a wide range of crystallization conditions.[9]

Protocol:

  • Stock Solution Preparation: Prepare a stock solution of [4-(5-Methylpyridin-2-yl)oxan-4-yl]methanamine free base in a suitable solvent (e.g., methanol, ethanol, or acetone).

  • Counterion Array: In a 96-well plate, dispense stoichiometric amounts of various selected counterion acids.

  • Dispensing: Add the API stock solution to each well.

  • Crystallization Induction: Employ various crystallization techniques across the plate, such as:

    • Slow Evaporation: Allow the solvent to evaporate slowly at ambient temperature.

    • Antisolvent Addition: Add a solvent in which the salt is expected to be insoluble.

    • Cooling Crystallization: Subject the plate to a controlled cooling profile.

  • Analysis: The resulting solids in each well are rapidly analyzed, typically by microscopy and Powder X-ray Diffraction (PXRD), to identify unique crystalline forms.

This initial screen aims to maximize the "hits" of crystalline salts, which are then scaled up for more detailed characterization.[3]

G cluster_0 Phase 1: Salt Screening cluster_1 Phase 2: Hit Identification & Scale-up API API Free Base [4-(5-Methylpyridin-2-yl)oxan-4-yl]methanamine Screen High-Throughput Crystallization (96-well plate) API->Screen Counterions Array of Pharmaceutically Acceptable Acids (HCl, H2SO4, Mesylate, etc.) Counterions->Screen Solvents Solvent Array (Ethanol, Methanol, Acetone, etc.) Solvents->Screen Analysis Rapid Analysis (Microscopy, PXRD) Screen->Analysis Hits Identification of Unique Crystalline 'Hits' Analysis->Hits ScaleUp Gram-Scale Synthesis of Promising Salts Hits->ScaleUp

Caption: Workflow for high-throughput salt screening.

Part 2: Definitive Structure Elucidation and Solid-State Characterization

Once promising salt candidates are identified and scaled up, a battery of analytical techniques is employed to thoroughly characterize their structural and physical properties.

Single-Crystal X-ray Diffraction (SCXRD): The Gold Standard

SCXRD is the most powerful technique for providing unambiguous proof of a salt's three-dimensional structure at the atomic level.[10][11] It is non-destructive and provides a wealth of information, including bond lengths, bond angles, conformational analysis, and the nature of intermolecular interactions like hydrogen bonding. Crucially, SCXRD can determine the absolute stereochemistry of chiral centers, a regulatory requirement.[10][12]

Experimental Protocol: Growing and Analyzing Single Crystals

  • Crystal Growth: The primary challenge is growing single crystals of sufficient size and quality (typically >0.1 mm).[11] This is often a process of trial and error, involving techniques such as:

    • Slow evaporation of a saturated solution.

    • Vapor diffusion (liquid or solid).

    • Slow cooling of a saturated solution.

  • Data Collection: A suitable crystal is mounted on a diffractometer. It is irradiated with a monochromatic X-ray beam, and the resulting diffraction pattern is collected by a detector.[12]

  • Structure Solution and Refinement: The diffraction data is processed to generate an electron density map of the unit cell. From this map, the positions of the atoms are determined, and the molecular structure is solved and refined.[11]

G cluster_0 SCXRD Workflow Start Synthesized Salt (e.g., HCl salt) CrystalGrowth Grow Single Crystal (Vapor Diffusion, Slow Evaporation) Start->CrystalGrowth Mount Mount Crystal on Diffractometer CrystalGrowth->Mount XRay Irradiate with X-rays Mount->XRay Diffraction Collect Diffraction Pattern XRay->Diffraction Solve Solve Structure (Electron Density Map) Diffraction->Solve Refine Refine Atomic Positions Solve->Refine Final Final Crystal Structure (CIF File) Refine->Final

Caption: The single-crystal X-ray diffraction workflow.

Powder X-ray Diffraction (PXRD)

While SCXRD analyzes a single crystal, PXRD is used to analyze a bulk powder sample. It provides a unique "fingerprint" for a specific crystalline solid.[13][14] PXRD is indispensable for:

  • Phase Identification: Confirming that the bulk material corresponds to the structure determined by SCXRD.

  • Purity Assessment: Detecting the presence of other crystalline forms (polymorphs) or the original free base.

  • Stability Studies: Monitoring for changes in crystal form under stress conditions (e.g., heat, humidity).

A typical PXRD pattern plots diffraction intensity against the diffraction angle (2θ). The peak positions are characteristic of the crystal lattice, while the intensities are related to the atomic arrangement.[14][15]

Thermal Analysis: DSC and TGA

Thermal analysis techniques provide critical information about the physical and chemical stability of the salts as a function of temperature.[16]

  • Differential Scanning Calorimetry (DSC): Measures the heat flow into or out of a sample as it is heated or cooled. It is used to determine:

    • Melting Point & Enthalpy of Fusion: A sharp endotherm indicates the melting of a crystalline solid.[15][17]

    • Polymorphism: Different polymorphs will generally have different melting points and may exhibit solid-solid phase transitions.[16]

    • Crystallinity: The absence of a sharp melting peak may indicate an amorphous solid.[16]

  • Thermogravimetric Analysis (TGA): Measures the change in mass of a sample as a function of temperature. It is primarily used to:

    • Detect Solvates/Hydrates: A mass loss at temperatures below the decomposition point indicates the presence of solvent or water in the crystal lattice.

    • Determine Thermal Stability: Identifies the temperature at which the compound begins to decompose.

Hygroscopicity and Solubility
  • Hygroscopicity: The tendency of a substance to absorb moisture from the air is a critical stability parameter. This is often assessed using Dynamic Vapor Sorption (DVS), which measures mass change as a function of relative humidity (RH). A highly hygroscopic salt may be difficult to handle and formulate.[3]

  • Aqueous Solubility: The solubility of each salt form is determined, often as a function of pH, to predict its potential dissolution behavior in the gastrointestinal tract. A significant increase in solubility over the free base is a primary goal of salt formation.[2][9]

Part 3: A Framework for Comparative Data Analysis

The ultimate goal is to select one optimal salt form for further development. This decision is made by objectively comparing the data gathered for all characterized salts. The following table provides a template for summarizing and comparing the key performance attributes.

PropertySalt Form A (e.g., Hydrochloride)Salt Form B (e.g., Mesylate)Salt Form C (e.g., Sulfate)Free BaseDesired Outcome
Crystal System MonoclinicOrthorhombicTriclinicMonoclinicCrystalline, non-complex form
Space Group P2₁/cPbcaP-1P2₁/nHigher symmetry preferred
Melting Point (DSC) 185 °C210 °C150 °C (decomposes)120 °CHigh, sharp peak (>150°C)
Aqueous Solubility (pH 6.8) 5 mg/mL15 mg/mL2 mg/mL0.1 mg/mLHigh (>10x free base)
Hygroscopicity (DVS) Low (<1% uptake at 80% RH)Moderate (3% uptake)High (>10% uptake)Very LowLow water uptake
Physical Stability Stable, single polymorph foundStableConverts form at high RHStableThermodynamically stable form
Chemical Stability StableStableDecomposes on meltingStableStable under stress conditions

Based on this comparative analysis, a decision can be made. For instance, in the hypothetical data above, the Mesylate salt (Form B) emerges as a strong candidate due to its high melting point, significantly improved solubility, and acceptable hygroscopicity, despite the Hydrochloride salt (Form A) being less hygroscopic.

G cluster_0 Decision-Making Framework Data Comparative Data Table (Solubility, Stability, Melting Point, etc.) Eval_Sol High Solubility? Data->Eval_Sol Eval_Stab Physically & Chemically Stable? Data->Eval_Stab Eval_Hygro Low Hygroscopicity? Data->Eval_Hygro Eval_MP High Melting Point? Data->Eval_MP Candidate Select Lead Salt Candidate Eval_Sol->Candidate Yes Reject Reject Unsuitable Salts Eval_Sol->Reject No Eval_Stab->Candidate Yes Eval_Stab->Reject No Eval_Hygro->Candidate Yes Backup Select Backup Candidate Eval_Hygro->Backup Moderate Eval_MP->Candidate Yes Eval_MP->Backup Acceptable

Caption: Logic diagram for selecting the optimal salt form.

Conclusion

The structural analysis and comparison of pharmaceutical salts is a cornerstone of modern drug development. It is a multidisciplinary effort that transforms a promising molecule into a viable drug product. By employing a systematic workflow encompassing high-throughput screening, definitive structural elucidation by SCXRD, and comprehensive physicochemical characterization, development teams can make informed, data-driven decisions. This rigorous, front-loaded approach mitigates the risk of late-stage failures, shortens development timelines, and ultimately ensures the selection of a robust, stable, and effective solid form for clinical studies and commercialization.[5]

References

  • Salt Selection in Drug Development. (2021, May 21). Pharmaceutical Technology. [Link]

  • Al-Ghananeem, A. M., & Malkawi, A. H. (2012). Salts of Therapeutic Agents: Chemical, Physicochemical, and Biological Considerations. AAPS PharmSciTech, 13(4), 1135–1144. [Link]

  • Chen, P. (2016). SOLID FORM SCREENING - Phase Appropriate Strategies for Solid Form Discovery & Development. Drug Development & Delivery. [Link]

  • Aitipamula, S., et al. (2012). Polymorphs, Salts, and Cocrystals: What's in a Name? Crystal Growth & Design, 12(5), 2147–2152. [Link]

  • Sangale, D. G., et al. (2019). Selection of a Water-Soluble Salt Form of a Preclinical Candidate, IIIM-290: Multiwell-Plate Salt Screening and Characterization. ACS Omega, 4(1), 1840–1847. [Link]

  • Trivedi, M. K., et al. (2017). Physicochemical, Thermal and Spectroscopic Characterization of Sodium Selenate Using XRD, PSD, DSC, TGA/DTG, UV-vis, and FT-IR. Marmara Pharmaceutical Journal, 21(4), 793-801. [Link]

  • Veranova. (2023, July 5). Harnessing the power of single crystal X-ray diffraction. [Link]

  • Al-Shdefat, R., et al. (2024). Exploring cocrystals and polymorphism in pharmaceutical science: A comprehensive review. Journal of Drug Delivery Science and Technology, 95, 105652. [Link]

  • Crystal Pharmatech. (n.d.). Case Study 1: Indinavir - Early Salt Form Change. Retrieved February 27, 2024, from [Link]

  • Yadav, V., et al. (2023). Role of Salt Selection in Drug Discovery and Development. ResearchGate. [Link]

  • Veranova. (n.d.). Polymorph, Salt & Cocrystal Screening. Retrieved February 27, 2024, from [Link]

  • Foreman, J. (n.d.). Characterization of Pharmaceutical Materials by Thermal Analysis. TA Instruments. [Link]

  • Improved Pharma. (2021, February 14). Salt Screening. [Link]

  • Banerjee, S., & Ganti, S. (2020). Using X-ray Diffraction Techniques for Biomimetic Drug Development, Formulation, and Polymorphic Characterization. Crystals, 11(1), 16. [Link]

  • Paulekuhn, G. S., et al. (2013). Salt screening and characterization for poorly soluble, weak basic compounds: Case study albendazole. Journal of Pharmaceutical Sciences, 102(1), 236-249. [Link]

  • Trivedi, M. K., et al. (2019). Physicochemical, Thermal and Spectroscopic Characterization of Sodium Selenate Using XRD, PSD, DSC, TGA/DTG, UV-vis, and FT-IR. Marmara Pharmaceutical Journal. [Link]

  • Trivedi, M. K., et al. (2016). Physicochemical, Thermal and Spectroscopic Characterization of Sodium Selenate Using XRD, PSD, DSC, TGA/DTG, UV-vis, and FT-IR. Zenodo. [Link]

  • Fernández Casares, A., et al. (2015). An evaluation of salt screening methodologies. Journal of Pharmacy and Pharmacology, 67(6), 812-822. [Link]

  • Lu, J. (2010). Salt and Polymorph Selection Strategy Based on the Biopharmaceutical Classification System for Early Pharmaceutical Development. American Pharmaceutical Review. [Link]

  • Karagianni, M., Malamatari, M., & Kachrimanis, K. (2018). Pharmaceutical Cocrystals: New Solid Phase Modification Approaches for the Formulation of APIs. Pharmaceutics, 10(4), 187. [Link]

  • Devi, K., et al. (2022). Polymorphism and cocrystal salt formation of 2-((2,6-dichlorophenyl)amino)benzoic acid, harvest of a second form of 2-((2,6-dimethylphenyl)amino)benzoic acid, and isomorphism between the two systems. CrystEngComm, 24, 63-73. [Link]

  • GSC Online Press. (2023). API Salt Selection: A Classical but Evolving Approach in Modern Drug Development. Global Journal of Research in Pharmacy & Pharmaceutical Sciences. [Link]

  • Technobis. (2023, June 7). How to salt screen using the Crystal 16. [Link]

  • Lab Manager. (2024). X-Ray Diffraction Strategies for Pharmaceutical Crystallography. [Link]

  • FZU. (n.d.). X-ray single-crystal diffraction. Retrieved February 27, 2024, from [Link]

Sources

Validation

Comparative Stability Profiling of Pyridine-Substituted Oxan-4-amines

Executive Summary: The Strategic Advantage of the Scaffold In modern drug discovery, the pyridine-substituted oxan-4-amine (also known as 4-aminotetrahydropyran or 4-amino-THP) represents a privileged scaffold designed t...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The Strategic Advantage of the Scaffold

In modern drug discovery, the pyridine-substituted oxan-4-amine (also known as 4-aminotetrahydropyran or 4-amino-THP) represents a privileged scaffold designed to solve specific ADME (Absorption, Distribution, Metabolism, Excretion) challenges.

This guide compares the stability profile of this scaffold against its two primary competitors: the Phenyl-Cyclohexyl analog (classic lipophilic scaffold) and the Phenyl-Oxan-amine (solubility-enhanced scaffold).

Key Findings:

  • Metabolic Stability: The pyridine moiety acts as a "metabolic block," significantly reducing CYP450-mediated aromatic hydroxylation compared to phenyl analogs.

  • Physicochemical Stability: The oxane (THP) ether oxygen lowers LogP (typically by ~1.0–1.5 units vs. cyclohexane) and reduces lipophilicity-driven oxidative clearance, though it introduces a minor liability for radical oxidation at the

    
    -carbon.
    
  • Chemical Robustness: The scaffold exhibits superior resistance to photolytic degradation compared to electron-rich phenyl systems but requires monitoring for N-oxide formation under high-stress oxidative conditions.

Comparative Stability Analysis

Metabolic Stability: The "Phenyl-Pyridyl Switch"

The most critical differentiator for this scaffold is its resistance to oxidative metabolism.

FeaturePyridine-Oxan-Amine (Target)Phenyl-Oxan-Amine (Alternative A)Phenyl-Cyclohexyl-Amine (Alternative B)
Primary Metabolic Route N-oxidation (Pyridine/Amine)Aromatic Hydroxylation (CYP mediated)Aromatic Hydroxylation + Aliphatic Hydroxylation
CYP450 Interaction Low (Electron-deficient ring)High (Electron-rich ring)Very High (Lipophilic anchor)
Intrinsic Clearance (

)
Low (< 15 µL/min/mg)Medium (20–50 µL/min/mg)High (> 50 µL/min/mg)
Solubility (pH 7.4) High (Polar + Basic N)Medium (Polar Ether)Low (Lipophilic)
hERG Liability Reduced (Lower LogP)ModerateHigh (Lipophilicity driven)

Expert Insight: The replacement of a phenyl ring with pyridine (the "Phenyl-Pyridyl Switch") reduces the electron density of the aromatic system. This makes the ring a poor substrate for CYP450 enzymes (specifically CYP3A4 and CYP2D6), which prefer electron-rich aromatic rings for hydroxylation. Consequently, the


 (half-life) of the pyridine variant is typically 2–3x longer than its phenyl analog in human liver microsomes (HLM).
Chemical Stability: Stress Testing

While metabolically superior, the pyridine nitrogen introduces a specific chemical susceptibility: N-oxidation .

  • Oxidative Stress (

    
    ):  Pyridine nitrogens can form N-oxides. However, in the oxan-amine scaffold, the primary/secondary amine linker is often the first site of oxidation unless protected or substituted.
    
  • Hydrolysis: The tetrahydropyran ring is chemically inert to hydrolysis over the physiological pH range (1–9).

  • Photostability: Pyridine is generally more photostable than electron-rich phenyl systems (e.g., anilines), which are prone to radical formation and polymerization under UV light.

Visualizing the Degradation Pathways

The following diagram illustrates the divergent metabolic fates of the Pyridine-Oxan-Amine versus the Phenyl-Cyclohexyl analog.

MetabolicPathways cluster_0 Target Scaffold: Pyridine-Oxan-Amine cluster_1 Alternative: Phenyl-Cyclohexyl-Amine Node_Target Pyridine-Oxan-Amine Node_NOxide Pyridine N-Oxide (Minor Metabolite) Node_Target->Node_NOxide CYP / FMO (Slow) Node_Stable Unchanged Drug (High Stability) Node_Target->Node_Stable Excretion Node_Comp Phenyl-Cyclohexyl-Amine Node_OH Para-Hydroxylation (Major Metabolite) Node_Comp->Node_OH CYP450 (Fast) Node_Quinone Reactive Quinone (Toxicity Risk) Node_OH->Node_Quinone Bioactivation

Figure 1: Comparative metabolic pathways. The pyridine scaffold resists the rapid hydroxylation cascade that plagues phenyl analogs, preventing the formation of toxic quinone intermediates.

Experimental Protocols

To validate these claims in your own pipeline, use the following self-validating protocols.

Protocol A: Comparative Microsomal Stability Assay

Objective: Determine Intrinsic Clearance (


) and identify "Soft Spots."
  • Preparation:

    • Test Compounds: Pyridine-Oxan-Amine vs. Phenyl-Analog (1 µM final conc).

    • System: Pooled Human Liver Microsomes (HLM) (0.5 mg/mL protein).

    • Cofactor: NADPH regenerating system.

  • Incubation:

    • Incubate at 37°C.

    • Timepoints: 0, 5, 15, 30, 45, 60 min.

  • Quenching:

    • Add ice-cold Acetonitrile (containing internal standard) at 3:1 ratio.

    • Centrifuge at 4000 rpm for 20 min.

  • Analysis (LC-MS/MS):

    • Monitor parent depletion.

    • Crucial Step: Set MRM (Multiple Reaction Monitoring) transitions to detect +16 Da (Oxidation) and +32 Da (Di-oxidation).

    • Validation: If Pyridine analog shows +16 Da, check retention time to distinguish N-oxide (polar, elutes earlier) from C-hydroxyl (less polar shift).

Protocol B: Forced Degradation (Stress Testing)

Objective: Assess chemical robustness against oxidative and hydrolytic stress.

Stress ConditionProcedureExpected Result (Pyridine-Oxan-Amine)
Acid Hydrolysis 0.1 N HCl, 60°C, 24hStable (>99% recovery). Ether linkage is robust.
Base Hydrolysis 0.1 N NaOH, 60°C, 24hStable (>99% recovery).
Oxidation 3%

, RT, 24h
Monitor. Potential for N-oxide formation (~5-10% degradation possible).
Photostability 1.2 million lux hoursStable. Superior to aniline analogs.

Workflow for Stability Optimization

Use this decision tree to optimize the scaffold if instability is detected.

OptimizationWorkflow Start Start: Stability Assessment Test_Metabolic Test: HLM Stability (Protocol A) Start->Test_Metabolic Decision_Met Is CL_int > 20 µL/min/mg? Test_Metabolic->Decision_Met Action_Block Action: Block Metabolic Soft Spot Decision_Met->Action_Block Yes (Unstable) Test_Chem Test: Chemical Stress (Protocol B) Decision_Met->Test_Chem No (Stable) Opt_F Add Fluorine to Pyridine Ring Action_Block->Opt_F Opt_N Shift N Position (2- vs 3-pyridyl) Action_Block->Opt_N Opt_F->Test_Metabolic Opt_N->Test_Metabolic Decision_Chem N-Oxide Formation > 5%? Test_Chem->Decision_Chem Action_Steric Action: Steric Hindrance Decision_Chem->Action_Steric Yes Final Final Optimized Lead Decision_Chem->Final No Opt_Me Add Methyl adjacent to N Action_Steric->Opt_Me Opt_Me->Test_Chem

Figure 2: Optimization workflow. A logical loop to address specific instability modes through medicinal chemistry modifications.

References

  • Pennington, L. D., & Moustakas, D. T. (2017).[1] The Necessary Nitrogen Atom: A Versatile High-Impact Design Element for Multiparameter Optimization. Journal of Medicinal Chemistry. (Discusses the "Phenyl-Pyridyl Switch" and metabolic stability).

  • Meanwell, N. A. (2011). Synopsis of Some Recent Tactical Application of Bioisosteres in Drug Design. Journal of Medicinal Chemistry. (Details Tetrahydropyran as a bioisostere for cyclohexane to lower LogP).

  • Mori, M., et al. (2017). Gilteritinib (ASP2215): A Novel, Highly Potent, and Selective FMS-like Tyrosine Kinase 3 Inhibitor. (Case study of a drug utilizing the tetrahydropyran-amine scaffold).

  • L-791,943 vs. Aminopyridine Analogs. (2003). Substituted aminopyridines as potent and selective phosphodiesterase-4 inhibitors.[2] (Demonstrates improved PK profile of pyridine vs phenyl analogs).

  • Drug Stability Data. (2004).[3] Chemical Stability of 4-Aminopyridine Capsules.[3][4] Canadian Journal of Hospital Pharmacy.[3] (Validates the chemical robustness of the aminopyridine moiety).

Sources

Safety & Regulatory Compliance

Safety

[4-(5-Methylpyridin-2-yl)oxan-4-yl]methanamine proper disposal procedures

Executive Summary: Operational Safety & Logistics Effective disposal of [4-(5-Methylpyridin-2-yl)oxan-4-yl]methanamine requires a protocol that accounts for its dual functionality: a basic primary amine and a nitrogen-co...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: Operational Safety & Logistics

Effective disposal of [4-(5-Methylpyridin-2-yl)oxan-4-yl]methanamine requires a protocol that accounts for its dual functionality: a basic primary amine and a nitrogen-containing heterocycle (pyridine). Unlike generic organic waste, this compound presents specific risks regarding pH incompatibility and nitrogen oxide (NOx) generation during incineration.

This guide moves beyond basic Safety Data Sheet (SDS) recommendations, providing a field-proven workflow for the segregation, packaging, and destruction of this specific pharmaceutical intermediate.

Chemical Profile & Hazard Assessment

To dispose of this chemical safely, we must first understand the mechanistic risks associated with its functional groups.

FeatureChemical LogicDisposal Implication
Primary Amine High basicity (

).
Exothermic Risk: Violent reaction if mixed with acid waste streams. Must be segregated as an Organic Base .
Pyridine Ring Aromatic heterocycle.[1]Toxic Combustion: Generates toxic NOx fumes if incinerated at low temperatures. Requires high-temp rotary kiln destruction.
Oxane Ring Tetrahydropyran ether.Peroxide Potential: Low risk, but organic solvents used with it (e.g., THF) may form peroxides. Ensure waste is peroxide-free.
Physical State Solid (Powder/Crystal).Dust Hazard: High inhalation risk. All transfers must occur in a fume hood.[2]

Pre-Disposal Protocol: Segregation & Packaging

Crucial Directive: Never dispose of [4-(5-Methylpyridin-2-yl)oxan-4-yl]methanamine down the drain. Its pyridine core is toxic to aquatic life and resistant to standard biodegradation.

A. Solid Waste (Pure Compound)
  • Primary Containment: Transfer the solid into a chemically compatible screw-top jar (HDPE or Amber Glass). Do not use metal containers due to potential amine corrosion over time.

  • Labeling: Mark the container clearly with "Hazardous Waste - Toxic Organic Solid (Basic)."

  • Secondary Containment: Place the primary container inside a clear, sealable polyethylene bag (4 mil thickness) to prevent contamination of the outer waste drum.

B. Liquid Waste (Reaction Mixtures/Mother Liquors)

If the compound is dissolved in solvent (e.g., Methanol, DMSO, DCM):

  • pH Check: Verify the pH of the solution.

  • Segregation:

    • If pH > 7 (Basic): Dispose of in the Organic Base waste stream.

    • If pH < 7 (Acidic): STOP. Do not mix directly with basic waste. Neutralize slowly with Sodium Bicarbonate (

      
      ) to pH 6-8 before adding to the organic waste container to prevent thermal runaway.
      
  • Solvent Compatibility: Ensure the waste container is rated for the solvent (e.g., use glass for halogenated solvents; HDPE is acceptable for aqueous/alcohols).

Disposal Decision Workflow

The following logic gate ensures the material ends up in the correct waste stream, preventing dangerous cross-reactivity in central waste storage.

DisposalWorkflow Start Waste Material: [4-(5-Methylpyridin-2-yl)oxan-4-yl]methanamine StateCheck Determine Physical State Start->StateCheck SolidPath Solid / Powder StateCheck->SolidPath LiquidPath Dissolved in Solution StateCheck->LiquidPath PackSolid Double Bag in HDPE/Glass Label: 'Toxic Solid - Basic' SolidPath->PackSolid SolventCheck Identify Solvent Base LiquidPath->SolventCheck FinalDest High-Temp Incineration (Rotary Kiln) PackSolid->FinalDest Halo Halogenated Solvent (DCM, Chloroform) SolventCheck->Halo Segregate Stream A NonHalo Non-Halogenated Solvent (MeOH, DMSO, Toluene) SolventCheck->NonHalo Segregate Stream B Halo->FinalDest NonHalo->FinalDest

Figure 1: Decision tree for segregating solid and liquid waste streams to ensure compatibility and compliance.

Emergency Spill Response Protocol

In the event of a spill, immediate action is required to prevent respiratory exposure and environmental contamination.[3][4][5][6][7]

PPE Required:

  • Respiratory: N95 (minimum) or P100 respirator if powder is aerosolized.

  • Skin: Nitrile gloves (double-gloved recommended) and Tyvek lab coat.

  • Eyes: Chemical splash goggles.

Spill Cleanup Steps:
  • Isolate: Evacuate the immediate area and post "Do Not Enter" signage.

  • Ventilate: Increase air exchange (open fume hood sashes fully if spill is inside; turn on general exhaust if outside).

  • Contain:

    • Solids: Cover with wet paper towels to prevent dust generation, then scoop into a waste bag.

    • Liquids: Surround with absorbent booms. Cover with vermiculite or sand.[3]

  • Decontaminate: Scrub the surface with a dilute acidic solution (e.g., 1% Acetic Acid) to neutralize the amine residue, followed by a soap and water rinse.

  • Disposal: Treat all cleanup materials (wipes, absorbents, gloves) as Hazardous Chemical Waste .

Regulatory Compliance & Waste Codes

Proper classification ensures compliance with US EPA (RCRA) and EU regulations.

Regulatory BodyClassificationWaste Code / DescriptionNotes
US EPA (RCRA) Unlisted Hazardous WasteD001 (Ignitable - if in solvent)D038 (Pyridine - check concentration)While the derivative itself is not listed, it often exhibits characteristics of Pyridine (D038). Best practice: Manage as Hazardous Waste .[8]
EU (EWC) Laboratory Chemicals16 05 06 *Laboratory chemicals consisting of or containing dangerous substances including mixtures of laboratory chemicals.
DOT (Transport) Toxic Solid/LiquidUN 2811 (Toxic Solid, Organic, N.O.S.)Proper shipping name must include technical name: (Contains [4-(5-Methylpyridin-2-yl)oxan-4-yl]methanamine).

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for Pyridine Derivatives. Retrieved from [Link]

  • Occupational Safety and Health Administration (OSHA). Occupational Safety and Health Standards: Toxic and Hazardous Substances (29 CFR 1910.1050). Washington, DC: U.S. Department of Labor. Retrieved from [Link]

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press (US); 2011. Retrieved from [Link]

  • U.S. Environmental Protection Agency (EPA). Resource Conservation and Recovery Act (RCRA) Regulations (40 CFR Parts 239-282). Retrieved from [Link]

Sources

Handling

Chemical Profile &amp; Hazard Causality[4-(5-Methylpyridin-2-yl)oxan-4-yl]methanamine (Molecular Formula: C12H18N2O) features three distinct chemical domains that dictate its hazard profile:

As a Senior Application Scientist, I approach laboratory safety and chemical handling not merely as a set of regulatory rules, but as a system of predictable chemical behaviors. When working with complex building blocks...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I approach laboratory safety and chemical handling not merely as a set of regulatory rules, but as a system of predictable chemical behaviors. When working with complex building blocks like [4-(5-Methylpyridin-2-yl)oxan-4-yl]methanamine —a highly valuable scaffold in drug discovery for kinase inhibitors and GPCR ligands—understanding the mechanistic "why" behind safety protocols is what separates standard compliance from true operational excellence.

This guide provides the authoritative, self-validating protocols required to handle, process, and dispose of this specific amine safely and effectively.

  • The Primary Amine: A strong nucleophile and base. It is highly reactive, prone to atmospheric oxidation, and acts as a severe corrosive agent to human tissue[1].

  • The Oxan (Tetrahydropyran) Ring: Confers water solubility, allowing the molecule to rapidly dissolve in aqueous physiological environments (like the tear film of the eye).

  • The Methylpyridine Ring: Increases the molecule's lipophilicity, allowing it to easily partition into and penetrate lipid bilayers (such as the stratum corneum of the skin).

The Causality of the Hazard: Because this molecule is amphiphilic (both water- and lipid-soluble), it can rapidly penetrate deep into tissues. Upon contact, the basic amine causes rapid saponification of tissue lipids and denatures proteins, leading to deep, penetrating chemical burns and potential corneal necrosis[1].

Required Personal Protective Equipment (PPE) System

To counteract the specific physicochemical threats posed by this compound, standard laboratory PPE is insufficient. You must implement the following targeted defense system:

PPE CategorySpecificationMechanistic Justification (Causality)
Eye Protection ANSI Z87.1 Chemical Goggles + Face ShieldAmines cause rapid saponification of corneal lipids. A face shield prevents airborne droplet bypass during transfer.
Hand Protection Butyl Rubber or Heavy-Duty Nitrile (≥8 mil)Amphiphilic amines rapidly permeate thin latex/standard nitrile. Butyl rubber provides superior chemical resistance against basic organics.
Body Protection Flame-Resistant (FR) Lab Coat & Chemical ApronPrevents dermal contact. The pyridine moiety increases lipophilicity, which would otherwise accelerate dermal absorption through standard fabrics.
Respiratory Class II Fume Hood (Face velocity 80-100 fpm)Prevents inhalation of corrosive vapors. Primary amines readily volatilize and cause severe respiratory tract burns[1].

Operational Protocols

Protocol A: Inert-Atmosphere Weighing and Solubilization

Causality: Primary amines are highly susceptible to atmospheric oxidation and will react with ambient carbon dioxide to form insoluble carbamate salts. This degrades sample integrity and alters reaction stoichiometry.

  • Preparation: Purge a certified chemical fume hood with an inert gas line (Argon or Nitrogen).

  • PPE Verification: Equip required PPE (Butyl gloves over standard nitrile, chemical goggles, and face shield).

  • Transfer: Move the sealed vial of [4-(5-Methylpyridin-2-yl)oxan-4-yl]methanamine into the purged hood.

  • Tare & Weigh: Tare a dry, argon-flushed reaction vessel on an analytical balance. Using a clean, dry spatula, transfer the required mass. (Note: If the compound has oiled out due to moisture exposure, use a positive-displacement pipette).

  • Inertion: Immediately seal the source vial and flush the headspace with Argon before returning it to 2-8°C storage, protected from light.

  • Solubilization: Dissolve the weighed compound in an anhydrous, compatible solvent (e.g., Dichloromethane or Tetrahydrofuran) under a continuous inert sweep.

Protocol B: Corrosive Amine Spill Management

Causality: Exothermic neutralization reactions can aerosolize the amine. Using combustible absorbents with reactive amines can trigger spontaneous ignition.

  • Isolate: Immediately evacuate personnel from the immediate vicinity and lower the fume hood sash.

  • Contain: Surround the spill with an inert absorbent such as vermiculite, dry sand, or earth. Never use combustible materials like paper towels or sawdust [2].

  • Neutralize: Slowly apply a dilute, weak acid (e.g., 5% acetic acid or sodium bisulfate solution) from the perimeter inwards. This safely quenches the basic amine functionality without causing a violent exotherm.

  • Collect: Sweep the neutralized slurry using a non-sparking tool into a wide-mouth, high-density polyethylene (HDPE) container[2].

  • Decontaminate: Wash the spill surface with copious amounts of water and verify a neutral pH using universal indicator paper.

AmineHandling Start [4-(5-Methylpyridin-2-yl) oxan-4-yl]methanamine PPE Verify PPE System (Butyl Gloves, Goggles, Shield) Start->PPE Hood Transfer to Chemical Fume Hood PPE->Hood Action Operational Workflow (Inert Atmosphere) Hood->Action Spill Spill Detected? Action->Spill Absorb Absorb with Vermiculite (NO SAWDUST) Spill->Absorb Yes Success Experiment Complete Spill->Success No Neutralize Neutralize Area (5% Acetic Acid) Absorb->Neutralize Waste Hazardous Waste Collection & Segregation Neutralize->Waste Success->Waste

Operational workflow and emergency decision matrix for handling corrosive amine derivatives.

Waste Disposal Plan

Improper disposal of functionalized pyridines and primary amines can lead to severe environmental toxicity and dangerous in-lab chemical incompatibilities.

  • Segregation (Critical Step): Strictly segregate amine waste from incompatible materials such as strong oxidizers, acid chlorides, acid anhydrides, and halogenated agents (e.g., chloroform). Mixing amines with these compounds can result in violent exothermic reactions or the generation of highly toxic gases[3].

  • Containment: Collect all waste containing the compound—including unused product, contaminated consumables, and spill cleanup materials—in a dedicated, clearly labeled HDPE or heavy-walled glass container[2].

  • Labeling: Label the container explicitly as "Hazardous Waste: Corrosive Organic Amine / Toxic".

  • Disposal Execution: Transfer the sealed container to your institution's Satellite Accumulation Area (SAA). Arrange for pickup by a licensed chemical waste disposal contractor[2]. Under no circumstances should this compound or its neutralized byproducts be flushed down the drain , as its biocidal properties will disrupt wastewater treatment ecosystems.

References

  • Washington State University. Methylamine - Laboratory Safety Manual. Retrieved from[Link]

Sources

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